Ganoderic Acid D
描述
GanodericacidD is a natural product found in Ganoderma applanatum with data available.
属性
分子式 |
C30H42O7 |
|---|---|
分子量 |
514.6 g/mol |
IUPAC 名称 |
(6R)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,32H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,19+,21+,28+,29-,30+/m1/s1 |
InChI 键 |
YTVGSCZIHGRVAV-IYAQLQCNSA-N |
手性 SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |
规范 SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C |
同义词 |
ganoderic acid D |
产品来源 |
United States |
Foundational & Exploratory
Ganoderic Acid D: A Technical Guide to Natural Sources, Abundance, and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Ganoderic Acid D is a highly oxygenated lanostane-type triterpenoid (B12794562) derived from fungi of the Ganoderma genus, most notably Ganoderma lucidum. These fungi, commonly known as Lingzhi or Reishi, have a long history of use in traditional Eastern medicine.[1] Ganoderic acids, including this compound, are recognized as primary bioactive constituents responsible for many of the therapeutic properties attributed to these mushrooms, such as anti-tumor and hepatoprotective effects.[2] This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, detailed experimental protocols for its extraction and quantification, and an exploration of its known biological signaling pathways.
Natural Sources and Abundance of this compound
This compound is primarily isolated from the fruiting bodies, mycelia, and spores of various Ganoderma species.[3] The concentration of this and other ganoderic acids can vary significantly depending on the species, specific strain, cultivation conditions, and the part of the mushroom being analyzed.[4][5] While Ganoderma lucidum is the most commonly cited source, other species such as Ganoderma tsugae also produce this compound.[1]
Quantitative Data on Ganoderic Acid Abundance
The following table summarizes the reported concentrations of this compound and related triterpenoids in Ganoderma species. It is important to note that quantitative data for individual ganoderic acids can be limited and may vary between studies due to different analytical methods and sample origins.
| Compound | Species | Source Material | Reported Yield/Concentration | Reference |
| This compound | Ganoderma lucidum | Fruiting Body | Identified as one of seven triterpenoids in an isolated fraction. Specific mg/g not provided. | [1] |
| This compound | Ganoderma tsugae | Fruiting Body | Isolated and identified as one of nine major triterpenoids. Specific mg/g not provided. | [1] |
| Total Ganoderic Acids | Ganoderma tsugae | Fruiting Body | 0.28-2.20% of total content of nine analyzed ganoderic acids in eight samples. | [6] |
| Triterpenoid Acids | Ganoderma applanatum | Fruiting Body (Tubes) | 6.4 mg/g of air-dry weight. | [1] |
| Ganoderic Acid A | Ganoderma lucidum | Dehydrated Mushrooms | 0.8502 to 0.9241 mg/100 mg. | [7] |
Experimental Protocols
Accurate extraction and quantification of this compound are crucial for research and quality control. The following sections detail established methodologies.
Extraction of this compound
A common and efficient method for extracting triterpenoids from Ganoderma is ultrasound-assisted extraction (UAE).
Materials and Reagents:
-
Dried and powdered Ganoderma fruiting bodies (or mycelia)
-
Ethanol (80% or 95%) or Chloroform
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus (e.g., 0.45 µm syringe filter)
Procedure:
-
Sample Preparation: Grind the dried Ganoderma sample into a fine powder (approximately 100 mesh).[1]
-
Extraction: Accurately weigh a specific amount of the powdered sample (e.g., 0.5 g) and transfer it to a suitable flask. Add the extraction solvent (e.g., 20 mL of 80% ethanol).[1]
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for a specified duration and temperature (e.g., 3 hours at 60°C).[1]
-
Separation: After sonication, centrifuge the mixture to separate the supernatant from the solid residue.
-
Concentration: Collect the supernatant and concentrate it using a rotary evaporator to remove the solvent.
-
Final Preparation: The resulting extract can be freeze-dried to obtain a powder. For HPLC analysis, the dried extract is redissolved in a suitable solvent like methanol (B129727) and filtered through a 0.45 µm syringe filter.[3]
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of ganoderic acids.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a gradient pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD) is typically used.[2]
-
Mobile Phase: A gradient elution is commonly employed using a mixture of acetonitrile (B52724) and an acidified aqueous solution (e.g., 0.03% phosphoric acid or 2% acetic acid).[2][8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Detection: Detection is usually performed at 252 nm.[2]
-
Column Temperature: The column temperature is maintained at a constant value, for instance, 30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of a this compound reference standard (e.g., 1 mg/mL in methanol). From the stock solution, prepare a series of working standard solutions of known concentrations.[1]
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards. The correlation coefficient (r²) should be >0.999 for good linearity.[1][2]
-
Sample Analysis: Inject the prepared sample extract into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.[3]
Signaling Pathways and Biological Activities
This compound has been shown to modulate several key signaling pathways, contributing to its anti-cancer and anti-senescence properties.
mTOR Signaling Pathway in Cancer
This compound has been demonstrated to inhibit the proliferation of cancer cells, such as esophageal squamous cell carcinoma (ESCC), by inducing both apoptosis and autophagic cell death.[9] This is achieved through the downregulation of the mTOR signaling pathway.[4][9]
Caption: this compound inhibits the PI3K/AKT/mTOR pathway.
PERK/NRF2 and CaM/CaMKII/NRF2 Signaling in Anti-Senescence
This compound has been shown to protect human amniotic mesenchymal stem cells from oxidative stress-induced senescence.[10] It achieves this by activating the PERK/NRF2 and CaM/CaMKII/NRF2 signaling pathways, which upregulate antioxidant defenses.[11][12]
Caption: this compound activates NRF2-mediated antioxidant response.
Conclusion
This compound stands out as a promising bioactive compound from Ganoderma species with significant therapeutic potential. Its anti-cancer and anti-senescence properties are attributed to its ability to modulate key cellular signaling pathways. The methodologies for its extraction and quantification are well-established, providing a solid foundation for further research and development. This guide provides essential technical information for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating the exploration of this compound as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. jfda-online.com [jfda-online.com]
- 9. This compound induces synergistic autophagic cell death except for apoptosis in ESCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Protects Human Amniotic Mesenchymal Stem Cells against Oxidative Stress-Induced Senescence through the PERK/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activities of Ganoderic Acid D
An In-depth Technical Guide on the Biological Activities of Ganoderic Acid D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids (GAs) are a class of highly oxygenated lanostane-type triterpenoids derived from the renowned medicinal mushroom, Ganoderma lucidum. For centuries, this mushroom has been a cornerstone of traditional Eastern medicine, valued for its purported ability to enhance vitality and longevity.[1] Modern scientific inquiry has identified GAs as primary bioactive components with significant therapeutic potential, particularly in oncology, inflammation, and age-related diseases.[1][2][3] Among the more than 130 identified GAs, this compound (GA-D) has emerged as a compound of interest, demonstrating a range of biological activities.[4][5]
This technical guide provides a comprehensive overview of the biological activities of GA-D, focusing on its core mechanisms of action, quantitative data from preclinical studies, detailed experimental protocols, and the key signaling pathways it modulates.
Core Mechanisms of Action
This compound exerts its biological effects through multifaceted mechanisms, primarily by modulating critical intracellular signaling pathways. Its activities include the induction of programmed cell death (apoptosis and autophagy), inhibition of inflammatory responses, and protection against cellular senescence.[1][6][7]
Anticancer Activity
GA-D's anticancer effects are primarily driven by its ability to induce cell death in malignant cells and arrest the cell cycle.[1] It demonstrates a multi-pronged attack on cancer cell survival by targeting key regulatory pathways.
Signaling Pathway: mTOR Inhibition
A primary mechanism of GA-D in cancer cells is the downregulation of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[7][8] By inhibiting key upstream components such as PI3K and AKT, GA-D effectively suppresses mTOR activity.[7][9] This inhibition simultaneously halts cell proliferation and promotes two forms of programmed cell death: apoptosis and autophagy, leading to the efficient elimination of cancer cells.[1][9]
Quantitative Data: Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a key metric for the cytotoxic efficacy of a compound. While specific IC50 values for GA-D are not as widely published as for other analogues, available data provides context for its potency.[1][10]
| Ganoderic Acid | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| This compound | HeLa (Cervical) | Proliferation Assay | 17.3 (48h) | [11] |
| This compound | SKOV3 (Ovarian) | CCK-8 | >200 (24h) | [10] |
| This compound | SKOV3/DDP (Cisplatin-resistant Ovarian) | CCK-8 | >200 (24h) | [10] |
| Ganoderic Acid A | HepG2 (Hepatocellular) | CCK-8 | 187.6 (24h), 203.5 (48h) | [10] |
| Ganoderic Acid A | SMMC7721 (Hepatocellular) | CCK-8 | 158.9 (24h), 139.4 (48h) | [10] |
| Ganoderic Acid DM | MCF-7 (Breast) | Proliferation Assay | Inhibits proliferation | [12] |
Anti-Inflammatory Activity
Ganoderic acids, including GA-D, exhibit significant anti-inflammatory properties by modulating pathways that regulate the production of inflammatory mediators.[3][13]
Signaling Pathway: NF-κB Inhibition
The NF-κB pathway is a pivotal regulator of inflammation.[13] Ganoderic acids have been shown to inhibit this pathway.[13][14] This action prevents the nuclear translocation of the p65/p50 subunit, thereby suppressing the transcription of pro-inflammatory genes and reducing the production of cytokines like TNF-α, IL-6, and IL-1β.[13][15][16]
Quantitative Data: Anti-Inflammatory Effects
Data from studies on various ganoderic acids illustrate their potential to reduce inflammatory markers.
| Ganoderic Acid | Biological System | Key Findings | Reference |
| Ganoderic Acids | LPS-stimulated RAW 264.7 cells | Decreased mRNA levels of IL-6, IL-1β, MCP-1 | [15] |
| Ganoderic Acid A | LPS-stimulated BV2 microglia | Significant inhibition of TNF-α, IL-6, IL-1β | [13] |
| Ganoderic Acid C1 | LPS-stimulated RAW 264.7 macrophages | IC₅₀ for TNF-α inhibition: 24.5 µg/mL | [13] |
| Deacetyl GA-F | LPS-stimulated BV-2 microglia | Significant inhibition of NO, TNF-α, IL-6 | [13][17] |
Anti-Senescence Activity
GA-D has demonstrated a protective effect against cellular senescence, an important contributor to aging and age-related diseases.[6][18][19]
Signaling Pathway: NRF2 Activation
GA-D has been shown to prevent oxidative stress-induced senescence in human amniotic mesenchymal stem cells (hAMSCs).[19] One mechanism involves targeting the 14-3-3ε protein to activate the CaM/CaMKII/NRF2 signaling pathway.[18] A separate study identified the activation of the PERK/NRF2 pathway.[19] In both cascades, the activation of NRF2, a master regulator of the antioxidant response, leads to enhanced cellular defense against oxidative stress, thereby delaying senescence.[18][19]
Quantitative Data: Anti-Senescence Effects
| Compound | Biological System | Concentration | Key Findings | Reference |
| This compound | H₂O₂-induced senescent hAMSCs | 0.1 µM to 10 µM | Dose-dependently inhibited β-galactosidase formation | [19] |
| This compound | H₂O₂-induced senescent hAMSCs | 10 µM | Markedly inhibited ROS generation | [19] |
| This compound | H₂O₂-induced senescent hAMSCs | 10 µM | Partially rescued cell cycle arrest in the G2/M phase | [19] |
Hepatoprotective and Antiviral Activities
Hepatoprotective Effects: Studies have indicated that ganoderic acids possess hepatoprotective properties. An ethanol (B145695) extract rich in ganoderic acids, including GA-D, was shown to protect against alcoholic liver injury in mice by ameliorating lipid metabolism, antioxidant function, and inflammatory responses.[20]
Antiviral Activity: Triterpenoids from G. lucidum are recognized as key compounds responsible for its antiviral efficacy.[5][21] They have been reported to inhibit the replication of viruses such as Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).[5][22] The mechanism involves interfering with viral binding, penetration, and replication.[21] While broad antiviral activity is attributed to the triterpenoid (B12794562) class, specific quantitative data for GA-D is limited.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments commonly used to assess the biological activities of this compound.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to determine the cytotoxic effects of GA-D on cancer cells and calculate the IC50 value.[10]
Workflow Diagram
Methodology
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Treatment: Prepare serial dilutions of GA-D in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1%. Remove the old medium and add the GA-D solutions to the wells. Include a vehicle control (medium with solvent) and an untreated control.[10]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[10]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[10]
-
Absorbance Reading: Shake the plate for 10-15 minutes to ensure complete dissolution and measure the absorbance at 490 nm or 570 nm using a microplate reader.[1][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using dose-response curve analysis.[1]
Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with GA-D.[10]
Methodology
-
Cell Treatment: Treat cells with the desired concentrations of GA-D for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[10]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[10]
Protocol 3: Western Blot Analysis for Pathway Proteins
This protocol is used to detect and quantify the expression levels of specific proteins (e.g., p-AKT, p-mTOR) to confirm GA-D's effect on signaling pathways.[1][10]
Methodology
-
Protein Extraction: Treat cells with GA-D, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.[10]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[10]
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-mTOR, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: After washing, apply an ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.[10]
Conclusion
This compound, a triterpenoid from Ganoderma lucidum, is a promising bioactive compound with a diverse pharmacological profile. Its anticancer activity is mediated primarily through the inhibition of the PI3K/AKT/mTOR pathway, leading to synergistic apoptosis and autophagy.[9] Furthermore, its anti-inflammatory effects via NF-κB inhibition and its novel anti-senescence activity through NRF2 activation highlight its potential for therapeutic applications in a range of diseases.[13][18] While the full spectrum of its activities and the precise quantitative metrics of its potency are still being elucidated, the existing data strongly supports its continued investigation. The protocols and pathway diagrams provided in this guide serve as a robust resource for researchers aiming to explore and validate the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [ouci.dntb.gov.ua]
- 4. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview [frontiersin.org]
- 6. This compound prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound induces synergistic autophagic cell death except for apoptosis in ESCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Ganoderic acids suppress growth and invasive behavior of breast cancer cells by modulating AP-1 and NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ganoderic Acid A Attenuates IL-1β-Induced Inflammation in Human Nucleus Pulposus Cells Through Inhibiting the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Protects Human Amniotic Mesenchymal Stem Cells against Oxidative Stress-Induced Senescence through the PERK/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 21. taylorfrancis.com [taylorfrancis.com]
- 22. Anti-hepatitis B activities of ganoderic acid from Ganoderma lucidum | Semantic Scholar [semanticscholar.org]
Ganoderic Acid D: A Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids (GAs) are a class of highly oxygenated lanostane-type triterpenoids derived from the renowned medicinal mushroom, Ganoderma lucidum. For centuries, this mushroom has been a cornerstone of traditional Eastern medicine.[1] Modern scientific inquiry has identified GAs as primary bioactive components with significant oncological potential.[1][2] Among the numerous derivatives, Ganoderic Acid D (GA-D) has emerged as a compound of interest for its cytotoxic and pro-apoptotic effects in various cancer models.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anticancer effects, focusing on its impact on core signaling pathways, apoptosis, cell cycle regulation, and metastasis.
Core Mechanisms of Action
This compound employs a multifaceted strategy to combat cancer cell proliferation and survival. Its anticancer effects are not mediated by a single target but rather through a coordinated modulation of complex intracellular signaling networks. The primary mechanisms include:
-
Induction of Programmed Cell Death (Apoptosis & Autophagy): GA-D is a potent inducer of apoptosis (Type I programmed cell death) and can also trigger autophagic cell death.[1][3] This dual mechanism ensures efficient elimination of malignant cells.
-
Cell Cycle Arrest: By intervening in the cell division cycle, GA-D halts the uncontrolled proliferation characteristic of cancer cells.[1][3]
-
Modulation of Oncogenic Signaling Pathways: GA-D directly and indirectly influences key signaling cascades that govern cell growth, survival, and invasion, such as the PI3K/Akt/mTOR pathway.[1][4]
-
Inhibition of Metastasis: Related ganoderic acids have been shown to suppress pathways involved in tumor cell invasion and metastasis, key drivers of cancer mortality.[2][5]
Modulation of Core Signaling Pathways
PI3K/Akt/mTOR Pathway Inhibition
A pivotal mechanism of this compound is the downregulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and metabolism that is often hyperactivated in cancer. In esophageal squamous cell carcinoma cells, GA-D has been shown to decrease the expression of the phosphorylated (active) forms of PI3K, Akt, and mTOR.[1][4] The inhibition of this crucial survival pathway synergistically promotes both apoptosis and autophagy, leading to effective cancer cell elimination.[3][4]
Wnt/β-catenin Pathway
Studies on the closely related Ganoderic Acid DM (GA-DM) have demonstrated an interruption of the Wnt/β-catenin signaling pathway. GA-DM decreases the activity of β-catenin, a key transcriptional co-activator in this pathway. This suppression, in turn, reduces the expression of critical β-catenin target genes involved in proliferation and angiogenesis, such as c-myc, VEGF, and cyclin D1.[6]
Other Relevant Pathways
-
Androgen Receptor (AR) Signaling: In the context of prostate cancer, GA-DM competitively blocks androgen receptors, preventing the binding of dihydrotestosterone (B1667394) (DHT) and thereby obstructing the AR-mediated signaling that promotes cell survival.[6]
-
14-3-3 Protein Interaction: this compound has been shown to directly bind to the 14-3-3ζ protein.[7] The 14-3-3 family of proteins regulates key cellular processes, including apoptosis, by sequestering pro-apoptotic proteins like Bad. By binding to 14-3-3, GA-D may disrupt these interactions, freeing pro-apoptotic factors and contributing to cell death.[7][8]
Induction of Apoptosis: The Mitochondrial Pathway
This compound and its analogs primarily trigger the intrinsic, or mitochondrial-mediated, apoptosis pathway.[5][6] This cascade of events culminates in the systematic dismantling of the cancer cell.
Key Events:
-
DNA Damage: GA-DM has been shown to elicit DNA damage, which can be detected by methods like the comet assay. This damage serves as a primary stress signal.[9]
-
Mitochondrial Membrane Potential (MMP) Disruption: A hallmark of intrinsic apoptosis is the decrease in MMP.[6][9]
-
Regulation of Bcl-2 Family Proteins: Ganoderic acids alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) proteins. GA-DM upregulates Bax while suppressing anti-apoptotic members like Bcl-XL and Mcl-1.[6]
-
Cytochrome c Release: The altered Bcl-2 protein balance leads to the release of cytochrome c from the mitochondria into the cytosol.[5][6]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of executioner enzymes known as caspases, particularly caspase-9 and the central executioner, caspase-3.[3][5]
-
PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP is a definitive marker of apoptosis.[6][9]
Cell Cycle Arrest
Ganoderic Acid DM has been demonstrated to effectively induce cell cycle arrest at the G1 phase in human breast cancer cells.[6][9] This action prevents cells from entering the S phase (DNA synthesis), thereby inhibiting their replication. This G1 arrest is achieved by significantly decreasing the protein levels of key cell cycle regulators:[6][9]
-
Cyclin-Dependent Kinases: CDK2 and CDK6
-
Cyclins: Cyclin D1
-
Downstream Effectors: Phosphorylated Retinoblastoma protein (p-Rb) and c-Myc
Data Presentation: Cytotoxic Activity
The in vitro efficacy of Ganoderic Acids is quantified by the half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cancer cell growth. While specific IC50 values for this compound are not as widely published, the following table summarizes reported values for GA-D and provides a comparative context with other related ganoderic acids.[1]
| Ganoderic Acid | Cancer Cell Line | Cancer Type | Assay | IC50 Value (µM) | Treatment Duration | Reference |
| This compound | SKOV3 | Ovarian Cancer | CCK-8 | >200 | 24h | [10] |
| This compound | SKOV3/DDP (Cisplatin-resistant) | Ovarian Cancer | CCK-8 | >200 | 24h | [10] |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | CCK-8 | 187.6 | 24h | [11] |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | CCK-8 | 158.9 | 24h | [11] |
| Methyl Ganoderenate D | HeLa | Cervical Cancer | MTT | 28.5 ± 2.1 | Not Specified | [12] |
| Methyl Ganoderenate D | HepG2 | Liver Cancer | MTT | 35.7 ± 2.5 | Not Specified | [12] |
| Methyl Ganoderenate D | SGC-7901 | Gastric Cancer | MTT | 42.3 ± 3.2 | Not Specified | [12] |
Lower IC50 values indicate higher cytotoxic potency.
Experimental Protocols
Reproducible and robust experimental design is critical for validating the bioactivity of compounds like this compound. The following sections detail standardized methodologies for key in vitro assays.
Cell Viability Assay (MTT/CCK-8)
This assay is used to determine the cytotoxic effects of this compound on cancer cells by measuring metabolic activity.
Workflow Diagram
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle control (e.g., DMSO) should be less than 0.1%. Remove the old medium and add 100 µL of the GA-D solutions or vehicle control to the wells in triplicate.[10]
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10-20 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for an additional 1-4 hours at 37°C.[10]
-
Solubilization (for MTT): Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using dose-response curve analysis software.[1]
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium (B1200493) iodide (PI) staining is the standard method for analyzing DNA content to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow Diagram
Protocol:
-
Cell Culture and Treatment: Plate approximately 1 x 10^6 cells in a 6-well plate and treat with various concentrations of this compound for the desired time.[1]
-
Harvesting: Collect both adherent (using trypsin) and floating cells to include the apoptotic population. Centrifuge at approximately 300 x g for 5 minutes.[1]
-
Washing: Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).[1]
-
Fixation: Resuspend the cells gently and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The fluorescence intensity is proportional to the DNA content, allowing for quantification of cells in G0/G1, S, and G2/M phases. Apoptotic cells will appear as a "sub-G1" peak.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Therapeutic Potential of Ganoderma lucidum in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. functionalfoodscenter.net [functionalfoodscenter.net]
- 8. researchgate.net [researchgate.net]
- 9. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Discovery, Isolation, and Elucidation of Ganoderic Acid D from Ganoderma lucidum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Ganoderic Acid D, a prominent bioactive triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum. This document details the established experimental protocols for its extraction and purification, presents relevant quantitative data, and visualizes the isolation workflow and key signaling pathways associated with its biological activity.
Discovery and Significance
This compound is a member of the ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids that are key secondary metabolites of Ganoderma lucidum.[1][2] First isolated from the fruiting bodies of this revered mushroom, the structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][4] These compounds are largely responsible for the characteristic bitter taste of Ganoderma lucidum and are credited with a wide array of its pharmacological activities.[5] this compound, in particular, has garnered significant scientific interest for its potential therapeutic applications, notably in oncology and cellular senescence.[3][4][6]
Quantitative Data
The yield of this compound from Ganoderma lucidum can vary depending on the strain, cultivation conditions, and the extraction and purification methodologies employed. The following tables summarize key quantitative data related to its isolation and analysis.
Table 1: Physicochemical and Quantitative Data for this compound
| Property | Data | Reference |
| Molecular Formula | C₃₀H₄₂O₇ | [7] |
| Molecular Weight | 514.65 g/mol | [7] |
| Appearance | Solid | [3] |
| Quantitative Yield | 1.538 mg/g to 2.227 mg/g (as Lucidenic Acid D2 in grain alcohol extracts) | [3] |
Table 2: Performance Characteristics of HPLC Quantification for Ganoderic Acids
| Parameter | Typical Value | Reference |
| Linearity (r²) | >0.999 | [5] |
| Intra-day Precision (RSD) | <2% | [5] |
| Inter-day Precision (RSD) | <2% | [5] |
| Recovery | 93-103% | [5][8] |
| Limit of Detection (LOD) | S/N ratio = 3 | [9] |
| Limit of Quantitation (LOQ) | S/N ratio = 10 | [9] |
Experimental Protocols: Isolation and Purification
The isolation of this compound is a multi-step process involving extraction, fractionation, and chromatographic purification. The following is a generalized protocol synthesized from established methods.
Preparation of Fungal Material
-
Drying: Fresh or frozen fruiting bodies of Ganoderma lucidum are sliced and dried in an oven at a temperature between 60°C and 70°C to a constant weight. This preserves the integrity of the bioactive compounds.[8][10]
-
Pulverization: The dried mushroom material is ground into a fine powder (approximately 40-80 mesh) to increase the surface area for efficient extraction.[8][11][12]
Extraction of Crude Triterpenoids
Several methods can be employed for the initial extraction. Ultrasound-assisted solvent extraction is often recommended for its efficiency.[11]
-
Maceration/Sonication: The powdered Ganoderma lucidum is suspended in 80-95% ethanol (B145695) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).[8][11] The mixture is then subjected to ultrasonication or heated at 60°C for at least 2 hours with constant agitation.[8][10]
-
Filtration: The ethanolic extract is separated from the solid residue by filtration through cheesecloth and filter paper or by centrifugation.[8]
-
Concentration: The collected ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude triterpenoid extract.[8][11]
Fractionation of Triterpenoids
-
Solvent-Solvent Partitioning: The crude extract is resuspended in water and partitioned against a non-polar solvent like chloroform (B151607) or ethyl acetate. The triterpenoids, including this compound, will move into the organic layer.[9][10]
-
Acidic Triterpenoid Separation: To specifically isolate the acidic triterpenoids, the organic layer is washed with a 5% (w/v) sodium bicarbonate (NaHCO₃) aqueous solution. The acidic compounds will partition into the basic aqueous layer. This layer is then acidified to a pH of 2-3 with HCl and re-extracted with chloroform or ethyl acetate.[10]
-
Concentration: The final organic layer is dried over anhydrous sodium sulfate, filtered, and evaporated to yield a triterpenoid-enriched fraction.[10]
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The triterpenoid-enriched fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents with increasing polarity, such as a chloroform-acetone or chloroform-methanol system, to separate the components based on their polarity.[3][11] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Reversed-Phase C18 Column Chromatography: Fractions containing this compound are further purified using a reversed-phase C18 column.[3]
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is achieved using preparative or semi-preparative HPLC with a C18 column.[9][13] A common mobile phase consists of a gradient of acetonitrile (B52724) and acidified water (e.g., with 0.03% phosphoric acid or 2% acetic acid).[5][9] Detection is typically performed at 252 nm.[5][8]
Final Processing
The purified fractions of this compound are concentrated, and the compound can be obtained as a solid through crystallization from a suitable solvent system, such as methanol/water.[3]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: General workflow for the isolation of this compound.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cancer and aging.
mTOR Signaling Pathway Inhibition
In cancer cells, this compound has been found to downregulate the mTOR signaling pathway, which is often hyperactivated in tumors, leading to the induction of apoptosis and autophagy.[3][14]
Caption: Inhibition of the mTOR signaling pathway by this compound.
CaM/CaMKII/NRF2 Signaling Pathway Activation
This compound has been demonstrated to protect against oxidative stress-induced senescence in mesenchymal stem cells by targeting 14-3-3ε and activating the CaM/CaMKII/NRF2 signaling pathway.[4][6][14]
Caption: Activation of the CaM/CaMKII/NRF2 pathway by this compound.
Conclusion
This compound is a significant bioactive compound from Ganoderma lucidum with well-documented therapeutic potential. The methodologies for its isolation and purification are robust, relying on a series of chromatographic techniques. Further research into its pharmacological activities and mechanisms of action is warranted to fully explore its potential in drug development.
References
- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jfda-online.com [jfda-online.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Ganoderic Acid D: A Technical Guide to its Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic Acid D is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This fungus has been a cornerstone of traditional medicine in East Asia for centuries, and modern scientific investigation has identified its complex array of bioactive constituents, with ganoderic acids being among the most pharmacologically significant. This compound, in particular, has garnered attention for its potential therapeutic applications, notably in oncology and in the modulation of cellular stress pathways. This technical guide provides an in-depth overview of the structure elucidation, chemical properties, and biological activities of this compound, with a focus on presenting detailed experimental protocols and data for the scientific community.
Structure Elucidation
The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
The molecular formula of this compound has been reported as both C₃₀H₄₄O₈ and C₃₀H₄₂O₇.[1] It possesses a lanostane (B1242432) skeleton characterized by a tetracyclic core and a C8 side chain.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₄₄O₈ / C₃₀H₄₂O₇ | [1] |
| Molecular Weight | 532.7 g/mol / 514.65 g/mol | [1] |
| CAS Number | 108340-60-9 | |
| Melting Point | 218 - 220 °C | [1] |
| UV λmax | 254 nm |
Table 2: ¹H NMR Spectral Data of this compound (Solvent: CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| H-18 | ~0.89 | s | |
| H-19 | ~1.25 | s | |
| H-27 | ~1.24 | d | 6.0 |
| H-28 | ~1.13 | s | |
| H-29 | ~1.11 | s | |
| H-30 | ~1.40 | s | |
| H-7 | ~4.88 | dd | 8.4, 8.4 |
| H-22 | ~6.05 | s |
Table 3: ¹³C NMR Spectral Data of this compound
Note: A complete, assigned ¹³C NMR dataset for this compound in a common solvent like CDCl₃ is not consistently reported in the literature. The data presented here is based on available information and may require further experimental verification for unambiguous assignment.
| Carbon | Chemical Shift (δ, ppm) |
| C-3 | ~216 |
| C-7 | ~70-80 |
| C-8 | ~140-150 |
| C-9 | ~150-160 |
| C-11 | ~200 |
| C-15 | ~210 |
| C-23 | ~205 |
| C-26 | ~175-180 |
Experimental Protocols for Structure Elucidation
This compound is typically isolated from the fruiting bodies or mycelia of Ganoderma species. A general workflow is as follows:
Protocol for Semi-Preparative HPLC:
-
Column: Lichrosorb RP-18 (7 µm, 250 x 25 mm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and 2% acetic acid.
-
Detection: UV at 252 nm.
For unambiguous structural assignment, a suite of 2D NMR experiments is essential.
General NMR Experimental Parameters:
-
¹H NMR: Standard single-pulse experiment with a 30° pulse width and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Proton-decoupled experiment. DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ signals.
-
COSY: Spectral width in both dimensions is set to cover all proton signals.
-
HSQC/HMQC: The spectral width in the ¹³C dimension should encompass all carbon signals.
-
HMBC: Optimized for long-range couplings with a delay corresponding to a coupling constant of approximately 8 Hz.
Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used ionization techniques for the analysis of ganoderic acids.
Protocol for LC-MS/MS Analysis:
-
Chromatography: Reversed-phase C18 column with a gradient of acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometry: Triple-quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode for quantification or a high-resolution mass spectrometer (e.g., Q-TOF) for accurate mass measurements and fragmentation studies.[2]
-
Ionization: ESI or APCI, often in negative ion mode for acidic compounds.
Characteristic Fragmentation: The mass spectrum of this compound typically shows a prominent [M-H]⁻ ion in negative ESI mode. Common fragmentation pathways include the neutral loss of water (H₂O) and carbon dioxide (CO₂).[3] A characteristic fragmentation of some ganoderic acids involves the cleavage of the side chain.[4]
Chemical Properties
Solubility
Table 4: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | ~30 mg/mL | |
| Ethanol | ~30 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | |
| DMSO | 2 mg/mL (clear solution) |
Acidity
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-cancer and anti-senescence properties being the most extensively studied. These effects are mediated through the modulation of key cellular signaling pathways.
Anti-Cancer Activity: Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This compound and its analogs have been shown to inhibit this pathway, leading to apoptosis and autophagy in cancer cells.[5] The mechanism involves the downregulation of the phosphorylation of key proteins in this cascade.
Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol can be used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Cell Culture and Treatment: Culture cancer cells to 70-80% confluency and treat with various concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Anti-Senescence Activity: Activation of the NRF2 Pathway
This compound has been shown to protect against oxidative stress-induced senescence in mesenchymal stem cells. This protective effect is mediated through the activation of the NRF2 signaling pathway. The proposed mechanism involves this compound targeting the 14-3-3ε protein, which in turn activates the CaM/CaMKII/NRF2 axis.
Conclusion
This compound is a promising bioactive compound with well-defined chemical properties and significant pharmacological activities. Its structure has been elucidated through modern spectroscopic methods, and its mechanisms of action are beginning to be understood at the molecular level. The inhibition of the PI3K/Akt/mTOR pathway provides a strong rationale for its investigation as an anti-cancer agent, while its ability to activate the NRF2 pathway highlights its potential in combating cellular senescence and oxidative stress. The detailed experimental protocols and compiled data in this guide are intended to facilitate further research and development of this compound as a potential therapeutic agent. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening and Analysis of the Marker Components in Ganoderma lucidum by HPLC and HPLC-MSn with the Aid of Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticancer Effects of Ganoderic Acid D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their potential as anticancer agents. For centuries, Ganoderma lucidum has been a cornerstone of traditional Eastern medicine, valued for its purported life-enhancing properties.[1] Modern scientific inquiry has identified ganoderic acids as key bioactive constituents with promising applications in oncology.[1] Among these, Ganoderic Acid D (GA-D) has emerged as a molecule of interest, demonstrating a range of in vitro anticancer activities. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and experimental protocols related to the in vitro anticancer effects of this compound, intended to serve as a resource for researchers and professionals in drug discovery and development.
Core Mechanisms of Action
This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis), promoting autophagy, and inducing cell cycle arrest. These cellular responses are orchestrated through the modulation of critical intracellular signaling pathways.[1]
Induction of Apoptosis and Autophagy
A primary mechanism of this compound's anticancer activity is the induction of both apoptosis and autophagic cell death.[2] In esophageal squamous cell carcinoma cells, this compound has been shown to synergistically promote both processes by downregulating the mTOR signaling pathway.[2][3] This dual mechanism of inducing distinct cell death programs makes it a potent anticancer compound. While much of the detailed mechanistic work on apoptosis has been conducted on structurally similar ganoderic acids like GA-DM and GA-T, the general principles are considered relevant to GA-D. This includes the involvement of the intrinsic mitochondrial pathway, characterized by the regulation of Bcl-2 family proteins, release of cytochrome c, and activation of caspases.[4]
Cell Cycle Arrest
This compound has been implicated in halting the uncontrolled proliferation of cancer cells by mediating cell cycle arrest.[1][2] While specific studies on GA-D's effect on cell cycle are less common than for other derivatives, extracts of Ganoderma sinensis containing this compound have been demonstrated to induce G2/M phase cell cycle arrest in hepatoma cells.[5] Other closely related ganoderic acids, such as Ganoderic Acid DM, are known to induce G1 cell cycle arrest by down-regulating key proteins like CDK2, CDK6, and cyclin D1.[6] The modulation of cellular stress and survival pathways by GA-D is intrinsically linked to the activation of cell cycle checkpoints.[2]
Data Presentation: Quantitative Analysis of Bioactivity
The in vitro efficacy of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth. The following tables summarize the reported IC50 values and other quantitative data for this compound and related compounds against various human cancer cell lines.
Table 1: Cytotoxic Activity (IC50) of this compound and Analogs in Human Cancer Cell Lines
| Ganoderic Acid | Cancer Cell Line | Cancer Type | Assay | IC50 Value (µM) | Treatment Duration (h) | Reference(s) |
| This compound | SKOV3 | Ovarian Cancer | CCK-8 | >200 | 24 | [7] |
| This compound | SKOV3/DDP (Cisplatin-resistant) | Ovarian Cancer | CCK-8 | >200 | 24 | [7] |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | CCK-8 | 187.6 | 24 | [6] |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | CCK-8 | 203.5 | 48 | [6] |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | CCK-8 | 158.9 | 24 | [6] |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | CCK-8 | 139.4 | 48 | [6] |
| Methyl Ganoderenate D | HeLa | Cervical Cancer | MTT | 28.5 ± 2.1 | 48 | [8] |
| Methyl Ganoderenate D | HepG2 | Liver Cancer | MTT | 35.7 ± 2.5 | 48 | [8] |
| Methyl Ganoderenate D | SGC-7901 | Gastric Cancer | MTT | 42.3 ± 3.2 | 48 | [8] |
| Ganoderic Acid T | HeLa | Cervical Cancer | CCK-8 | 13 ± 1.4 | 24 | [9] |
Table 2: Effects of Ganoderic Acids on Apoptosis and Cell Cycle Distribution
| Ganoderic Acid | Cancer Cell Line | Effect | Quantitative Data | Treatment Conditions | Reference(s) |
| Ganoderic Acid T | HeLa | Apoptosis Induction | 6.86% apoptotic cells | 2.5 µM GAT + 4 Gy radiation, 24h | [9] |
| Ganoderic Acid T | HeLa | Cell Cycle Arrest | 58.4% of cells in G1 phase | 10 µM, 24h | [9] |
| Ganoderic Acid A | HepG2 | Cell Cycle Arrest | 48.56% of cells in G0/G1 phase | 100 µmol/l, 48h | [6] |
| Ganoderma formosanum extract | DU145 (Prostate) | Cell Cycle Arrest | 85.07% of cells in G0/G1 phase | Not specified | [10] |
| Ganoderma lucidum extract | MCF-7 (Breast) | Apoptosis Induction | 4.6% late apoptotic cells | IC50 concentration | [11] |
| Ganoderma lucidum extract | MCF-7 (Breast) | Cell Cycle Arrest | 69.02% of cells in G0/G1 phase | IC50 concentration | [11] |
Signaling Pathway Modulation
This compound's anticancer effects are mediated through the regulation of key signaling pathways that govern cell survival, proliferation, and death.
PI3K/Akt/mTOR Pathway
A central target of this compound is the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer, promoting cell growth and survival.[12] this compound has been shown to downregulate the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, in esophageal squamous cell carcinoma cells.[2] Inhibition of this pathway by this compound leads to the induction of both apoptosis and autophagy.[2]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, plays a crucial role in cell proliferation, differentiation, and apoptosis.[13] While some ganoderic acids have been shown to modulate the MAPK pathway, the direct and significant impact of this compound on this pathway is less clearly defined in the available literature.[13] However, given the crosstalk between signaling pathways, it is plausible that modulation of the PI3K/Akt pathway by this compound could indirectly influence MAPK signaling.
Experimental Protocols
A thorough investigation of the in vitro anticancer effects of this compound relies on a series of standardized assays. The following sections provide detailed methodologies for key experiments.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the anticancer activity of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.[2]
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0, 10, 25, 50, 100, and 200 µM.[3] Remove the existing medium and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration, typically <0.1%).[7] Incubate the plates for 24, 48, or 72 hours.[2]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.[2]
-
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.[3]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include an untreated control.[3]
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin. Wash the cells twice with cold PBS.[3]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[1][7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[1][7]
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1]
-
Principle: Propidium Iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.[2]
-
Protocol:
-
Cell Treatment and Fixation: Treat cells with this compound for 24 hours. Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.[6]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to remove RNA).[2]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[6]
-
Western Blot Analysis for Apoptosis and Signaling Proteins
Western blotting is used to detect and quantify specific proteins involved in apoptosis and signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies.
-
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay to ensure equal loading.[6]
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.[6]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin) overnight at 4°C.[6] Recommended antibody dilutions should be determined based on the manufacturer's datasheet, but a starting point of 1:1000 is common.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature. Detect the signal using an ECL substrate.[7]
-
Conclusion
This compound demonstrates significant in vitro anticancer activity through the induction of apoptosis and autophagy, as well as cell cycle arrest. Its ability to modulate the PI3K/Akt/mTOR signaling pathway highlights a key mechanism for its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers to further investigate the anticancer properties of this compound and its analogs. Further studies are warranted to fully elucidate its molecular targets and to explore its potential in combination therapies for the treatment of various cancers.
References
- 1. This compound prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Evaluation of Anticancer Potential of Ganoderma lucidum on MCF-7 Breast Cancer Cells Through Genetic Transcription of Energy Metabolism [mdpi.com]
- 12. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderic Acid D: A Technical Guide to its Role as a Tumor Cell Growth Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their potential as anticancer agents. Among these, Ganoderic Acid D (GA-D) has emerged as a promising candidate, demonstrating inhibitory effects on tumor cell growth through the modulation of key cellular processes. This technical guide provides an in-depth exploration of the mechanisms of action, quantitative data on its efficacy, and detailed experimental protocols for studying this compound.
Core Mechanisms of Action
This compound exerts its anti-tumor effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis and autophagy) and causing cell cycle arrest. These effects are orchestrated through the modulation of critical intracellular signaling pathways.
Induction of Apoptosis and Autophagy
This compound has been shown to induce synergistic autophagic cell death in addition to apoptosis in esophageal squamous cell carcinoma (ESCC) cells.[1] This dual mechanism of inducing cell death makes it a potent anticancer compound. In various cancer cell lines, ganoderic acids trigger the intrinsic mitochondrial apoptosis pathway, which is characterized by:
-
Mitochondrial Membrane Potential (MMP) Disruption: Leading to the release of cytochrome c from the mitochondria.
-
Modulation of Bcl-2 Family Proteins: Altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Caspase Activation: The release of cytochrome c activates a cascade of caspases, including caspase-3 and caspase-9, which are the executioners of apoptosis.
Cell Cycle Arrest
This compound has been implicated in mediating cell cycle arrest, a crucial mechanism for halting the uncontrolled proliferation of cancer cells. While detailed research on GA-D's specific effects on the cell cycle is still emerging, studies on closely related ganoderic acids have shown that they can induce G1 or G2/M phase cell cycle arrest. This is often achieved by down-regulating the levels of key cell cycle proteins such as cyclin-dependent kinases (CDKs) and cyclins.[2]
Data Presentation: Cytotoxic Activity of Ganoderic Acids
The in vitro cytotoxic efficacy of Ganoderic Acids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. While specific IC50 values for this compound are not as widely published as for other analogues, the following table summarizes reported IC50 values for various Ganoderic acids against different human cancer cell lines to provide a comparative context for their potency.[3][4][5]
| Ganoderic Acid | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) |
| This compound | SKOV3 | Ovarian Cancer | >200 | 24 |
| This compound | SKOV3/DDP (cisplatin-resistant) | Ovarian Cancer | >200 | 24 |
| This compound | EC9706, Eca109 | Esophageal Squamous Cell Carcinoma | Effective at 10-40 µM | 24 |
| Methyl Ganoderenate D | HeLa | Cervical Cancer | 28.5 ± 2.1 | Not Specified |
| Methyl Ganoderenate D | HepG2 | Liver Cancer | 35.7 ± 2.5 | Not Specified |
| Methyl Ganoderenate D | SGC-7901 | Gastric Cancer | 42.3 ± 3.2 | Not Specified |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24 |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 203.5 | 48 |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 139.4 | 48 |
Signaling Pathway Modulation
The anti-tumor activities of this compound are underpinned by its ability to modulate key signaling pathways that are often dysregulated in cancer.
The PI3K/Akt/mTOR Pathway
A primary target of this compound is the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. In esophageal squamous cell carcinoma cells, this compound has been shown to down-regulate the expression of phosphorylated PI3K, Akt, and mTOR.[6] Inhibition of this pathway contributes to the induction of both apoptosis and autophagy.[6]
Other Potential Signaling Pathways
While the inhibition of the PI3K/Akt/mTOR pathway by this compound is the most specifically documented, studies on the broader family of ganoderic acids suggest the involvement of other critical signaling pathways in their anti-cancer effects:
-
NF-κB Signaling: Ganoderic acids have been reported to suppress the activation of NF-κB, a key regulator of inflammation, cell survival, and proliferation.[7]
-
AP-1 Signaling: In breast and prostate cancer cells, other ganoderic acids have been shown to downregulate the transcription factor AP-1, which is involved in cell proliferation and invasion.
-
14-3-3 Proteins: this compound has been found to target the 14-3-3ε protein, which is involved in regulating various cellular processes, including signal transduction, cell cycle, and apoptosis.[8][9]
Experimental Protocols
A thorough investigation of the anticancer effects of this compound relies on a series of standardized in vitro assays. The following sections detail the methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.[2]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%. Remove the old medium and add 100 µL of the GA-D solutions to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[2][3]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[3]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Procedure:
-
Cell Treatment and Fixation: Treat cells with this compound, harvest, and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[2]
Western Blot Analysis for mTOR Pathway Proteins
This technique is used to detect and quantify specific proteins involved in the mTOR signaling pathway.
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-PI3K, anti-PI3K, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][10][11][12]
Conclusion
This compound demonstrates significant potential as a tumor cell growth inhibitor, primarily through the induction of apoptosis and autophagy, and modulation of the PI3K/Akt/mTOR signaling pathway. While more research is needed to fully elucidate its efficacy across a broader range of cancers and to pinpoint its direct molecular targets, the existing data provides a strong foundation for its further investigation as a novel therapeutic agent. The experimental protocols outlined in this guide offer a standardized approach for researchers to contribute to the growing body of knowledge on this promising natural compound.
References
- 1. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces synergistic autophagic cell death except for apoptosis in ESCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential of Ganoderic Acid D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the revered medicinal mushroom Ganoderma lucidum, are gaining significant attention in modern pharmacology. For centuries, Ganoderma lucidum has been a cornerstone of traditional Eastern medicine, valued for its purported ability to enhance vitality and longevity. Contemporary scientific inquiry has identified ganoderic acids as key bioactive constituents responsible for many of the mushroom's therapeutic effects, with Ganoderic Acid D (GA-D) emerging as a particularly promising agent with a diverse pharmacological profile. This technical guide provides an in-depth exploration of the pharmacological properties of this compound, focusing on its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the intricate signaling pathways it modulates.
Core Mechanisms of Action
This compound exerts its pharmacological effects through a multi-faceted approach, primarily targeting pathways involved in cancer progression and cellular senescence. Its principal mechanisms include the induction of programmed cell death (apoptosis) and autophagy, as well as the modulation of critical signaling cascades that govern cell growth, survival, and stress responses.
Anti-Cancer Activity
GA-D's anti-cancer properties are attributed to its ability to induce both apoptosis and autophagy in cancer cells, effectively creating a synergistic cell death mechanism.[1] This is largely achieved through the downregulation of the mTOR signaling pathway.[1] In esophageal squamous cell carcinoma cells, GA-D has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR itself.[1]
Furthermore, GA-D is implicated in mediating cell cycle arrest, a critical process for halting the uncontrolled proliferation of cancer cells. While detailed studies on GA-D's specific effects on cell cycle checkpoints are still emerging, its influence on cellular stress and survival pathways is intrinsically linked to these regulatory mechanisms.[2]
Anti-Aging and Cellular Protection
Recent studies have illuminated the anti-aging potential of this compound, demonstrating its ability to protect human amniotic mesenchymal stem cells (hAMSCs) from oxidative stress-induced senescence.[3] This protective effect is mediated through the activation of the CaM/CaMKII/NRF2 signaling pathway.[3] GA-D has been shown to target the 14-3-3ε protein, leading to the activation of this pathway, which in turn enhances the cellular antioxidant response and mitigates senescence-associated markers.[3] Another study has also highlighted the role of the PERK/NRF2 signaling pathway in GA-D's anti-senescence effects.[4]
Data Presentation: Quantitative Analysis
The following tables summarize the available quantitative data on the bioactivity of this compound and related compounds for comparative analysis.
Table 1: In Vitro Cytotoxicity of Ganoderic Acids
| Ganoderic Acid | Cancer Cell Line | Assay | IC50 Value (µM) | Reference(s) |
| This compound | SKOV3 (Ovarian Cancer) | CCK-8 | >200 (24h) | [5] |
| This compound | SKOV3/DDP (Cisplatin-resistant Ovarian Cancer) | CCK-8 | >200 (24h) | [5] |
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | CCK-8 | 187.6 (24h), 203.5 (48h) | [5][6] |
| Ganoderic Acid A | SMMC7721 (Hepatocellular Carcinoma) | CCK-8 | 158.9 (24h), 139.4 (48h) | [5][6] |
Table 2: In Vivo Anti-Tumor Efficacy of Ganoderma Triterpenoids
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Key Findings | Reference(s) |
| Ganoderma lucidum Triterpenoid Extract (GLT) | Not Specified | Significant Suppression | Down-regulation of Ki-67 and cyclin D1; cell cycle arrest at G0/G1; induction of apoptosis. | [7] |
| GLT + Gefitinib | 1 g/kg/day + 15 mg/kg/day | 51.54% | Significant decrease in tumor growth compared to control in a lung cancer xenograft model. | [7] |
Table 3: Hepatoprotective Effects of Ganoderic Acids in Animal Models
| Compound | Model of Liver Injury | Key Findings | Reference(s) |
| Ganoderic Acid A | Alcohol-Induced | Significantly inhibited the abnormal elevation of serum TG, TC, LDL-C, AST, and ALT. | [8] |
| Ganoderic Acids (Total) | Alcohol-Induced | Significantly reduced hepatic lipid accumulation and pathological changes. Ameliorated oxidative stress. | [9] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments commonly employed to investigate the pharmacological properties of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]
-
Treatment: Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should be less than 0.1%. Remove the old medium and treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO).[5]
-
MTT Incubation: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the apoptotic cell population induced by a test compound.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.[5]
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[5]
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[5]
Western Blot Analysis for mTOR Pathway Proteins
This protocol is used to investigate the effect of this compound on the expression of key proteins in the mTOR signaling pathway.
Procedure:
-
Cell Lysis: Treat cells with this compound and prepare cell lysates using RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[5]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[5]
-
Protein Transfer: Transfer the proteins to a PVDF membrane.[5]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR) overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[5]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Protects Human Amniotic Mesenchymal Stem Cells against Oxidative Stress-Induced Senescence through the PERK/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Ganoderic Acid D: A Technical Overview of its Dual Role in Apoptosis and Autophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their potential as anticancer agents. Among these, Ganoderic Acid D (GA-D), and its closely related analogue Ganoderic Acid DM (GA-DM), have emerged as promising candidates due to their demonstrated ability to induce programmed cell death in various cancer cell lines, often with minimal toxicity to non-cancerous cells.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anticancer effects, with a specific focus on its intricate roles in modulating the core cellular processes of apoptosis and autophagy.
Core Mechanisms of Action: A Dual Approach to Cancer Cell Demise
This compound employs a multi-faceted strategy to inhibit cancer cell proliferation and survival. Its primary mechanisms involve the induction of both apoptosis (programmed cell death) and autophagy, a cellular recycling process that can also lead to cell death under certain conditions.[3] This dual mechanism makes it a potent anticancer compound.
Induction of Apoptosis
This compound triggers the intrinsic, or mitochondrial, pathway of apoptosis. This process is characterized by a cascade of molecular events:
-
DNA Damage and PARP Cleavage: GA-D has been shown to induce DNA fragmentation and the cleavage of Poly(ADP-ribose) polymerase (PARP), which are hallmark characteristics of apoptosis.[4]
-
Mitochondrial Membrane Potential (MMP) Disruption: A key event in the intrinsic pathway is the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[4][5]
-
Regulation of Bcl-2 Family Proteins: GA-D modulates the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. It has been observed to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[5] This shift in the Bax/Bcl-2 ratio is a crucial determinant of cell fate.
-
Caspase Activation: The release of cytochrome c from the mitochondria activates a cascade of caspases, which are the executioner enzymes of apoptosis. GA-D treatment leads to the activation of key caspases, including caspase-3 and caspase-9.[6][7]
Modulation of Autophagy
Autophagy is a catabolic process that involves the degradation of cellular components via lysosomes. While typically a survival mechanism, excessive or sustained autophagy can lead to cell death. This compound has been shown to induce autophagic cell death in cancer cells.[8] The key observations include:
-
Upregulation of Autophagy Markers: Treatment with GA-D leads to an increase in the expression of key autophagy-related proteins such as Beclin-1 and the conversion of LC3-I to its lipidated form, LC3-II.[6] The accumulation of LC3-II is a hallmark of autophagosome formation.
-
Autophagic Flux: GA-D not only initiates autophagy but also appears to modulate autophagic flux. In some contexts, it has been found to block the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and contributing to cell death.[8]
Signaling Pathways Modulated by this compound
The pro-apoptotic and pro-autophagic effects of this compound are orchestrated through its influence on critical intracellular signaling pathways that govern cell survival and proliferation.
PI3K/Akt/mTOR Pathway
A primary target of this compound is the PI3K/Akt/mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival.[8][9] GA-D has been shown to down-regulate the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.[8][9] Inhibition of this pathway has two major consequences:
-
Induction of Apoptosis: The PI3K/Akt pathway normally promotes cell survival by inhibiting pro-apoptotic proteins. Its inhibition by GA-D relieves this suppression, thereby promoting apoptosis.
-
Induction of Autophagy: mTOR is a potent inhibitor of autophagy. By suppressing mTOR activity, GA-D initiates the autophagic process.[10]
Data Presentation: Quantitative Effects of Ganoderic Acids
The following tables summarize the available quantitative data on the effects of this compound and related ganoderic acids on cancer cell lines.
Table 1: Cytotoxic Activity (IC50) of Ganoderic Acids in Human Cancer Cell Lines
| Ganoderic Acid Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Esophageal Squamous Carcinoma (EC9706) | ~20-40 | [8] |
| This compound | Esophageal Squamous Carcinoma (Eca109) | ~20-40 | [8] |
| Ganoderic Acid DM | Breast Cancer (MCF-7) | Not Specified, but potent | [4] |
| Ganoderic Acid DM | Breast Cancer (MDA-MB-231) | Less potent than in MCF-7 | [4] |
| Ganoderic Acid T | Lung Cancer (95-D) | Markedly inhibits proliferation | [11] |
| Ganoderenic Acid C | Non-small cell lung cancer (H460) | 93 | [12] |
Table 2: Quantitative Effects of this compound on Apoptosis and Autophagy Markers
| Marker | Cell Line | Treatment Conditions | Observed Effect | Reference |
| Apoptosis | ||||
| Cleaved Caspase-3 | NSCLC (A549, NCI-H460) | GA-DM | Increased protein expression | [10] |
| Cleaved PARP | NSCLC (A549, NCI-H460) | GA-DM | Increased protein expression | [10] |
| Bax | NSCLC (A549, NCI-H460) | GA-DM | Increased protein expression | [10] |
| Bcl-2 | NSCLC (A549, NCI-H460) | GA-DM | Decreased protein expression | [10] |
| Apoptotic Cells (%) | Prostate Cancer (PC-3) | 40 µM GA-DM | 16.75% (early), 56.03% (late) increase | [13] |
| Autophagy | ||||
| LC3B-II | NSCLC (A549, NCI-H460) | GA-DM | Increased protein expression | [10] |
| Beclin-1 | ESCC (EC9706, Eca109) | GAD (10, 20, 40 µM) | Upregulation | [8] |
| LC3-II/LC3-I Ratio | DB B-cell lymphoma | 30 µM GA-DM | Significant increase | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to evaluate the effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14]
Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-5 x 10⁵ cells by centrifugation.
-
Washing: Wash cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13]
Protocol 3: Western Blot Analysis for Apoptosis and Autophagy Proteins
This technique is used to detect and quantify specific proteins.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-LC3, anti-Beclin-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 30-50 µg of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Detect protein bands using an ECL detection system.[15]
Protocol 4: LC3 Turnover Assay for Autophagic Flux
This assay provides a more accurate assessment of autophagic activity.
Materials:
-
Cells of interest
-
This compound
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
Western blot materials (as in Protocol 3)
Procedure:
-
Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor for a specified time. The inhibitor is typically added for the last few hours of the treatment period.
-
Protein Extraction and Western Blot: Perform protein extraction and Western blot analysis as described in Protocol 3, probing for LC3.
-
Data Analysis: Compare the amount of LC3-II in the presence and absence of the lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates a functional autophagic flux.[4][16]
Conclusion and Future Perspectives
This compound demonstrates significant potential as a multi-targeted anticancer agent through its ability to concurrently induce apoptosis and modulate autophagy in cancer cells. Its primary mechanism of action appears to be mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, a central hub for cell survival and proliferation. The data presented in this guide highlights the cytotoxic efficacy of this compound and provides a framework for its continued investigation.
For drug development professionals, the dual mechanism of action of this compound is particularly attractive, as it may circumvent resistance mechanisms that cancer cells develop against therapies that target a single pathway. Further research should focus on comprehensive in vivo studies to validate these in vitro findings and to explore the pharmacokinetic and pharmacodynamic properties of this compound. Additionally, synergistic studies with existing chemotherapeutic agents could reveal novel combination therapies with enhanced efficacy and reduced toxicity. The continued elucidation of the complex interplay between this compound, apoptosis, and autophagy will be pivotal in translating this promising natural compound into a clinically effective cancer therapeutic.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. benchchem.com [benchchem.com]
- 8. Flow Cytometric Analyses of Autophagic Activity using LC3-GFP fluorescence [bio-protocol.org]
- 9. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bosterbio.com [bosterbio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderic Acid D: A Technical Guide to its Modulation of Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have attracted significant scientific interest for their potential therapeutic applications, particularly in oncology. Among these, Ganoderic Acid D (GA-D) has been identified as a potent bioactive compound with diverse cellular effects. This technical guide provides an in-depth overview of the mechanisms of action of this compound, with a focus on its modulation of key signaling pathways implicated in cancer progression and other cellular processes. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the molecular pathways and experimental workflows to support further research and development.
Core Mechanisms of Action
This compound exerts its biological effects through the modulation of a complex network of intracellular signaling pathways. Its primary mechanisms of action include the induction of apoptosis (programmed cell death), regulation of the cell cycle, and inhibition of pathways associated with metastasis and cell survival.
Modulation of Apoptosis Signaling
This compound and its closely related analogues, such as Ganoderic Acid DM (GA-DM), have been shown to induce apoptosis in various cancer cell lines. This is achieved through the intrinsic mitochondrial pathway, characterized by:
-
Regulation of Bcl-2 Family Proteins: GA-D modulates the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.[1][2][3][4]
-
Mitochondrial Disruption and Cytochrome C Release: The altered mitochondrial permeability results in the release of cytochrome c from the mitochondria into the cytosol.[1][3][4]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including the key executioner caspase, caspase-3.[1][3][4][5]
-
PARP Cleavage and DNA Fragmentation: Activated caspase-3 cleaves key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), and initiates DNA fragmentation, which are hallmark features of apoptosis.[1]
Cell Cycle Regulation
This compound has been implicated in mediating cell cycle arrest, a critical mechanism for controlling cancer cell proliferation. While much of the specific research has been conducted on GA-DM, the pathways are highly relevant to GA-D.
-
G1 Phase Arrest: Ganoderic acids can induce cell cycle arrest at the G1 checkpoint.[1]
-
Modulation of Cell Cycle Proteins: This arrest is associated with the downregulation of key proteins that drive the G1 to S phase transition, including cyclin-dependent kinases (CDK2, CDK6) and Cyclin D1.[1] In the context of cellular senescence, GA-D has been shown to modulate the expression of critical cell cycle regulators p16 and p21.[6]
Inhibition of Pro-Survival Signaling Pathways
This compound has been demonstrated to inhibit critical signaling pathways that promote cancer cell survival and proliferation.
-
mTOR Pathway: In esophageal squamous cell carcinoma cells, GA-D has been shown to downregulate the phosphorylation of key components of the mTOR signaling pathway, including PI3K, Akt, and mTOR itself.[7] Inhibition of this pathway can induce both apoptosis and autophagy.[7]
-
NF-κB Signaling: Ganoderic acids have been reported to suppress the activation of NF-κB, a crucial transcription factor involved in inflammation, cell survival, and invasion.[2][3]
Quantitative Data
The cytotoxic and anti-proliferative effects of this compound and its analogues are typically quantified by their half-maximal inhibitory concentration (IC50) values in various cancer cell lines.
| Ganoderic Acid Derivative | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 (24h), 203.5 (48h) | |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 (24h), 139.4 (48h) | |
| Ganoderic Acid DM | Caco-2 | Colorectal Cancer | 41.27 | |
| Ganoderic Acid DM | HepG2 | Liver Cancer | 35.84 | |
| Ganoderic Acid DM | HeLa | Cervical Cancer | 29.61 | |
| Ganoderic Acid T | 95-D | Lung Cancer (Metastatic) | 27.9 µg/ml |
Experimental Protocols
A thorough investigation of the biological effects of this compound relies on a series of standardized in vitro assays. The following sections detail the methodologies for key experiments.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimized density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 6-24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.1%). Remove the old medium from the wells and add 100 µL of the this compound solutions or vehicle control to the respective wells in triplicate.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using dose-response curve analysis.
Western Blotting for Protein Expression Analysis
Western blotting is a technique used to detect and quantify specific proteins in a sample.
Protocol:
-
Protein Extraction: Treat cells with this compound for the desired time and at the appropriate concentration. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate 20-50 µg of protein per lane by size on a polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases (G0/G1, S, and G2/M).
Protocol:
-
Cell Culture and Treatment: Plate approximately 1 x 10^6 cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at approximately 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol (B145695) dropwise while gently vortexing. Fix the cells for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Protects Human Amniotic Mesenchymal Stem Cells against Oxidative Stress-Induced Senescence through the PERK/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]
The Therapeutic Potential of Ganoderic Acid D: A Technical Guide to its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic Acid D (GA-D) is a highly oxygenated lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum. For centuries, extracts from this mushroom have been utilized in traditional Eastern medicine, and modern scientific investigation has begun to elucidate the pharmacological activities of its constituent compounds. Among these, Ganoderic Acids have emerged as promising therapeutic agents, with GA-D exhibiting significant potential in oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the known molecular targets of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates.
Core Mechanisms of Action
This compound exerts its therapeutic effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) and autophagy, modulating critical signaling pathways that govern cell growth and survival, and exhibiting anti-inflammatory properties. Its ability to selectively induce cell death in cancerous cells while showing minimal toxicity to healthy cells makes it a compelling candidate for further drug development.[1][2][3]
Quantitative Data Summary
The cytotoxic and anti-inflammatory efficacy of this compound and its analogs are often quantified by the half-maximal inhibitory concentration (IC50) and other quantitative measures. The following tables summarize the available data from various in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of Ganoderic Acids
| Ganoderic Acid | Cancer Cell Line | Assay | IC50 Value (µM) | Treatment Duration (h) | Reference(s) |
| This compound | HeLa (Cervical Carcinoma) | Not Specified | 17.3 ± 0.3 | 48 | [4] |
| This compound | SKOV3 (Ovarian Cancer) | CCK-8 | >200 | 24 | [5] |
| This compound | SKOV3/DDP (Cisplatin-resistant Ovarian Cancer) | CCK-8 | >200 | 24 | [5] |
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | CCK-8 | 187.6 | 24 | [5] |
| Ganoderic Acid A | SMMC7721 (Hepatocellular Carcinoma) | CCK-8 | 158.9 | 24 | [5] |
| Ganoderic Acid T | 95-D (Lung Cancer) | Not Specified | 27.9 µg/ml | Not Specified | [6] |
| Ganoderic Acid C1 | RAW 264.7 (Macrophage) | Not Specified | 24.5 µg/mL | Not Specified | [7][8] |
Table 2: In Vivo Anti-Tumor Effects of Ganoderic Acids
| Treatment Agent | Cancer Model | Animal Model | Dosage | Key Findings | Reference(s) |
| Ganoderic Acid (GA) | Colon Tumor (CT26 xenograft) | BALB/c mice | 50 mg/kg (intraperitoneal) | Significantly inhibited colon tumor growth. | [9] |
Table 3: Anti-Inflammatory Effects of Ganoderic Acids
| Ganoderic Acid | Target Mediator | Biological System | Observed Effect | Reference(s) |
| Ganoderic Acid A | TNF-α, IL-6, IL-1β | LPS-stimulated BV2 microglia | Significant inhibition. | [7] |
| Deacetyl GA-F | NO, TNF-α, IL-6 | LPS-stimulated BV-2 microglia | Significant inhibition at 2.5 & 5 µg/mL. | [7] |
Key Signaling Pathways and Molecular Targets
This compound has been shown to modulate several key signaling pathways implicated in cancer and inflammation.
mTOR Signaling Pathway
A crucial regulator of cell growth, proliferation, and survival, the mTOR pathway is often hyperactivated in cancer.[9] this compound has been demonstrated to downregulate the mTOR signaling pathway in esophageal squamous cell carcinoma cells by inhibiting the phosphorylation of key upstream components like PI3K and AKT.[10][11] This inhibition promotes both apoptosis and autophagy.[10][11]
This compound inhibits the mTOR signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and cell survival. Several Ganoderic acids have been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.[7][9] This is achieved by preventing the phosphorylation and subsequent degradation of IκB, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[12]
Ganoderic acids inhibit the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Ganoderic acids have been shown to modulate the phosphorylation of key components of this pathway, such as ERK1/2 and JNK, thereby influencing cell fate.[13][14]
Ganoderic acids modulate the MAPK signaling pathway.
CaM/CaMKII/NRF2 Signaling Pathway
In the context of cellular senescence, this compound has been found to directly target 14-3-3ε, leading to the activation of the Ca2+ calmodulin (CaM)/CaM-dependent protein kinase II (CaMKII)/nuclear erythroid 2-related factor 2 (Nrf2) axis.[15][16] This activation helps to prevent oxidative stress-induced senescence in mesenchymal stem cells.[15][16]
GA-D activates the CaM/CaMKII/NRF2 pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for assays commonly used to evaluate the effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.[5]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend in a propidium (B1200493) iodide (PI) staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17][18]
Western Blot Analysis
Objective: To detect the expression levels of specific proteins in key signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, total AKT, cleaved caspase-3) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17]
Generalized workflow for evaluating this compound efficacy.
Conclusion and Future Perspectives
This compound has demonstrated significant potential as a therapeutic agent, particularly in the field of oncology. Its ability to modulate multiple critical signaling pathways, including the mTOR, NF-κB, and MAPK pathways, underscores its pleiotropic anti-cancer effects. Furthermore, its unique mechanism of activating the NRF2 pathway to combat cellular senescence opens up new avenues for its application in age-related diseases.
While the existing data is promising, further research is warranted. Specifically, more in vivo studies are needed to validate the in vitro findings and to establish the pharmacokinetic and pharmacodynamic profiles of this compound. The development of targeted delivery systems, such as nanoparticle formulations, could enhance its therapeutic efficacy and minimize potential side effects.[13] As our understanding of the molecular mechanisms of this compound continues to grow, it holds the promise of becoming a valuable component of future therapeutic strategies against a range of diseases.
References
- 1. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Ganoderic Acid DM: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Ganoderic Acid D for breast cancer research
An In-depth Technical Guide on Ganoderic Acid D for Breast Cancer Research
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have attracted significant scientific attention for their potential as anticancer agents.[1] Among these, this compound (GA-D) and its closely related analogue, Ganoderic Acid DM (GA-DM), have emerged as promising candidates for breast cancer therapy.[2] These compounds exert their effects through a multi-faceted approach, targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.[1][3] This technical guide provides a comprehensive overview of the current research on this compound in the context of breast cancer, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. It is intended as a resource for researchers, scientists, and drug development professionals.
Core Mechanisms of Action
This compound and its analogues combat breast cancer through several interconnected mechanisms, including the induction of cell cycle arrest, apoptosis, and the modulation of critical signaling pathways.
Cell Cycle Arrest
A primary mechanism by which these compounds inhibit cancer cell growth is by inducing cell cycle arrest, primarily in the G1 phase.[4][5]
-
Modulation of G1 Regulatory Proteins: Studies on Ganoderic Acid DM have shown that it effectively inhibits the proliferation of MCF-7 human breast cancer cells by mediating a G1 cell cycle arrest.[4] This is achieved by significantly decreasing the protein levels of key cell cycle regulators, including Cyclin-Dependent Kinase 2 (CDK2), CDK6, and Cyclin D1.[4][6]
-
Impact on Rb and c-Myc: The downregulation of these proteins subsequently affects the phosphorylation of the Retinoblastoma protein (p-Rb) and reduces the expression of the oncoprotein c-Myc, both of which are critical for the G1-to-S phase transition.[5][6]
Caption: this compound/DM induces G1 cell cycle arrest by downregulating key regulatory proteins.
Induction of Apoptosis
Ganoderic acids are potent inducers of apoptosis (programmed cell death) in breast cancer cells, primarily through the intrinsic mitochondrial pathway.[1]
-
Hallmarks of Apoptosis: Treatment with GA-DM leads to characteristic apoptotic events, including DNA fragmentation and the cleavage of Poly(ADP-ribose) polymerase (PARP).[1][4]
-
Mitochondrial Pathway: The process is initiated by a decrease in the mitochondrial membrane potential.[6] GA-DM has been shown to suppress anti-apoptotic proteins such as Akt, Bcl-xL, and Mcl-1, while simultaneously upregulating the pro-apoptotic protein Bax.[6] This shift in the balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-3 and caspase-9, the ultimate executioners of apoptosis.
Modulation of Key Signaling Pathways
GA-D and its analogues interfere with multiple signaling pathways that are crucial for cancer cell survival and proliferation.
-
PI3K/Akt/mTOR Pathway: Network pharmacology and in vitro studies have identified PIK3CA as a key target of GA-DM.[2][7] By inhibiting the PI3K/Akt/mTOR pathway, these compounds can effectively suppress cancer cell growth and survival.[1][8]
-
NF-κB and AP-1 Signaling: Other related ganoderic acids, such as GA-A and GA-H, have been shown to suppress the growth and invasive behavior of highly invasive MDA-MB-231 breast cancer cells by inhibiting the transcription factors AP-1 and NF-κB.[3][9] This leads to the downregulation of proteins involved in cell cycle progression (Cdk4) and invasion (uPA).[9]
-
p53/MDM2/HIF-1α Pathway and Chemoresistance: this compound has been shown to attenuate gemcitabine (B846) resistance in triple-negative breast cancer (TNBC) cells.[10] It activates the p53/MDM2 pathway, which promotes the ubiquitination and subsequent proteasomal degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[10] The destabilization of HIF-1α downregulates glycolysis-related genes like GLUT1, HK2, and PKM2, thereby inhibiting the Warburg effect and resensitizing resistant cells to chemotherapy.[10][11]
Caption: GA-D activates p53/MDM2 to promote HIF-1α degradation, inhibiting glycolysis.
DNA Damage Induction
GA-DM has been observed to elicit DNA damage in MCF-7 cells. This is supported by findings from comet assays, a sensitive method for DNA damage detection, and the slight upregulation of γ-H2AX, a known marker of DNA double-strand breaks.[4] This DNA damage may be a contributing factor to the observed G1 cell cycle arrest and induction of apoptosis.[4]
Quantitative Data Presentation
The cytotoxic efficacy of ganoderic acids is typically measured by their half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound against breast cancer cells are not as widely published, the following tables provide comparative data for closely related ganoderic acids and other triterpenoids from Ganoderma lucidum.
Table 1: IC50 Values of Ganoderic Acids in Breast Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time | IC50 Value | Reference(s) |
|---|---|---|---|---|---|
| Ganoderic Acid A | MDA-MB-231 | Triple-Negative | 24 h | 707 µM (0.707 mmol/l) | [12] |
| Ganoderic Acid A | MDA-MB-231 | Triple-Negative | 48 h | 163 µM (0.163 mmol/l) | [12] |
| Ganodermanontriol | MDA-MB-231 | Triple-Negative | 24 h | 42.0 µM | [13] |
| Ganodermanontriol | MDA-MB-231 | Triple-Negative | 48 h | 15.7 µM | [13] |
| Ganodermanontriol | MDA-MB-231 | Triple-Negative | 72 h | 11.6 µM |[13] |
Table 2: Effects of Ganoderic Acid DM on Breast Cancer Cells
| Compound | Cell Line | Effect | Observations | Reference(s) |
|---|---|---|---|---|
| Ganoderic Acid DM | MCF-7 | Inhibition of Proliferation | Effective inhibition of cell proliferation and colony formation. | [4][5] |
| Ganoderic Acid DM | MCF-7 | Cell Cycle Arrest | Concentration- and time-dependent G1 arrest. | [4][13] |
| Ganoderic Acid DM | MCF-7 | Apoptosis Induction | Induced DNA fragmentation, PARP cleavage, and decreased mitochondrial membrane potential. | [4] |
| Ganoderic Acid DM | MDA-MB-231 | Inhibition of Proliferation | Higher concentrations required for G1 arrest compared to MCF-7. |[13][14] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of a compound on cancer cells.
-
Materials: 96-well plates, cancer cells, culture medium, this compound, Dimethyl sulfoxide (B87167) (DMSO), MTT solution (5 mg/mL in PBS), microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[15]
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.[15]
-
Remove the old medium and treat cells with various concentrations of GA-D for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO).[15]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12][15]
-
Measure the absorbance at 490 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.[15]
-
Cell Cycle Analysis (Flow Cytometry)
This protocol analyzes the distribution of cells in different phases of the cell cycle.
-
Materials: Cancer cells, this compound, Phosphate-Buffered Saline (PBS), 70% ethanol (B145695) (ice-cold), Propidium Iodide (PI) staining solution with RNase A, flow cytometer.
-
Procedure:
-
Treat cells with desired concentrations of this compound for 24 or 48 hours.[1]
-
Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[8]
-
Western Blot Analysis
This protocol investigates the effect of a compound on the expression levels of specific proteins.
-
Materials: Treated cell lysates, RIPA buffer, protein assay kit, SDS-PAGE gels, PVDF membrane, blocking buffer (5% non-fat milk in TBST), primary antibodies (e.g., anti-CDK2, anti-Bax, anti-p-Akt), HRP-conjugated secondary antibodies, ECL substrate, and an imaging system.[1][15]
-
Procedure:
-
Treat cells with this compound and prepare cell lysates using RIPA buffer. Determine protein concentration.[15]
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[15]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a specific primary antibody overnight at 4°C.[1][15]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the protein bands using an ECL substrate and an imaging system.[1][15]
-
Caption: Standard experimental workflow for Western Blot analysis.
Conclusion and Future Perspectives
This compound and its related triterpenoids from Ganoderma lucidum demonstrate significant potential as therapeutic agents for breast cancer. Their ability to induce G1 cell cycle arrest, trigger apoptosis via the mitochondrial pathway, and modulate critical oncogenic signaling pathways provides a strong rationale for their continued development.[2][4][10] Furthermore, the discovery that GA-D can reverse chemoresistance in triple-negative breast cancer cells opens a promising new avenue for combination therapies.[10] Future research should focus on conducting in vivo studies to validate these in vitro findings, optimizing drug delivery systems to improve bioavailability, and further elucidating the complex network of molecular targets to fully harness the therapeutic potential of these natural compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the protective mechanism of ganoderic acid DM on breast cancer based on network pharmacology and in vitro experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Study Identifies Ganoderic Acid DM as Potential Treatment for Breast Cancer----Chinese Academy of Sciences [english.cas.cn]
- 8. benchchem.com [benchchem.com]
- 9. (PDF) Ganoderic acids suppress growth and invasive behavior of breast cancer cells by modulating AP-1 and NF-κB signaling (2008) | Jiahua Jiang | 178 Citations [scispace.com]
- 10. This compound attenuates gemcitabine resistance of triple-negative breast cancer cells by inhibiting glycolysis via HIF-1α destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Ganoderma spp.: A Promising Adjuvant Treatment for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Anti-inflammatory Properties of Ganoderic Acid D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic Acid D, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, is emerging as a compound of significant interest for its therapeutic potential. While the genus of Ganoderic acids is known for a spectrum of pharmacological activities, including anti-cancer and hepatoprotective effects, this technical guide will focus specifically on the anti-inflammatory properties of this compound.[1][2] This document aims to provide a comprehensive resource for researchers and drug development professionals by detailing its core mechanisms of action, presenting available quantitative data, outlining relevant experimental protocols, and visualizing the key signaling pathways involved.
The anti-inflammatory effects of many Ganoderic acids are primarily attributed to the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[3][4][5] However, current research on this compound points towards a distinct and significant mechanism involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress and inflammation. This guide will delve into this primary mechanism, while also contextualizing it within the broader anti-inflammatory activities of the Ganoderic acid family.
Data Presentation: Quantitative Effects of this compound and Related Compounds
While direct quantitative data on the inhibition of pro-inflammatory cytokines by this compound is limited in current literature, studies have demonstrated its potent activity in modulating the Nrf2 antioxidant response pathway. For a comparative perspective, this section also includes quantitative data on the anti-inflammatory effects of other notable Ganoderic acids.
Table 1: Quantitative Analysis of this compound on the Nrf2 Signaling Pathway in Human Amniotic Mesenchymal Stem Cells (hAMSCs)
| Parameter | Treatment Group | Result | Key Finding |
| Nrf2 Nuclear Translocation | H₂O₂ Induced Senescence + this compound | Marked increase in nuclear Nrf2 expression | This compound promotes the activation of the Nrf2 pathway. |
| HO-1 Expression | H₂O₂ Induced Senescence + this compound | Significant increase in HO-1 protein levels | Upregulation of a key Nrf2-downstream antioxidant enzyme. |
| NQO1 Expression | H₂O₂ Induced Senescence + this compound | Significant increase in NQO1 protein levels | Upregulation of another critical Nrf2-target antioxidant enzyme. |
Table 2: Comparative In Vitro Anti-inflammatory Activity of Other Ganoderic Acids
| Ganoderic Acid | Cell Line | Inflammatory Stimulus | Key Inhibited Mediators | Effective Concentration / IC₅₀ | Key Signaling Pathway(s) |
| Ganoderic Acid A | BV-2 Microglia | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Significant reduction at 50 µg/mL | Farnesoid X Receptor (FXR) |
| Ganoderic Acid C1 | RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | TNF-α | IC₅₀: 24.5 µg/mL | NF-κB, MAPK, AP-1 |
| Deacetyl Ganoderic Acid F | BV-2 Microglia | Lipopolysaccharide (LPS) | NO, iNOS, TNF-α, IL-6, IL-1β | 2.5 - 5 µg/mL | NF-κB |
Disclaimer: The data presented is compiled from multiple sources and should be interpreted with caution as experimental conditions vary between studies.[3][4]
Core Signaling Pathways in Anti-Inflammatory Action
The anti-inflammatory effects of Ganoderic acids are mediated through the modulation of several key signaling pathways. For this compound, the primary elucidated mechanism is the activation of the Nrf2 pathway. Other Ganoderic acids predominantly act via inhibition of the NF-κB and MAPK pathways.
Primary Mechanism of this compound: Nrf2 Signaling Pathway
The Nrf2 pathway is a master regulator of the cellular antioxidant response and plays a crucial role in mitigating inflammation. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of genes encoding antioxidant and cytoprotective proteins, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). By upregulating these protective genes, Nrf2 effectively dampens the inflammatory response.
Caption: Activation of the Nrf2 signaling pathway by this compound.
General Anti-inflammatory Mechanisms of Ganoderic Acids
The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by the inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to move into the nucleus, where it initiates the transcription of genes for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Several Ganoderic acids have been shown to block the degradation of IκBα, thereby preventing NF-κB's nuclear translocation and halting the inflammatory cascade.[3][6]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Effects of ganoderic acid A on lipopolysaccharide-induced proinflammatory cytokine release from primary mouse microglia cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderic Acid D effects on immune system stimulation
An In-Depth Technical Guide on the Immunostimulatory Effects of Ganoderic Acid D
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have been a subject of intense scientific scrutiny for their broad spectrum of pharmacological activities.[1][2] For centuries, Ganoderma lucidum has been utilized in traditional Eastern medicine to enhance vitality and immune function.[1][3] Modern research has identified these triterpenoids as key bioactive components responsible for the mushroom's therapeutic effects, including anti-tumor, anti-inflammatory, and immunomodulatory properties.[1][4][5]
Among the more than 130 identified ganoderic acid derivatives, this compound (GA-D) has emerged as a compound of interest.[1] While much of the immunomodulatory research has focused on other isomers such as Ganoderic Acid A and C1, GA-D has demonstrated distinct effects that warrant specific investigation.[6] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the immune system, with a focus on its potential for immune stimulation. It consolidates quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways for researchers, scientists, and drug development professionals.
Core Immunomodulatory Mechanisms of Ganoderic Acids
Ganoderic acids exert their influence on the immune system through complex and multifaceted mechanisms. Their actions are primarily centered on the modulation of key signaling pathways that govern inflammatory responses and immune cell function. The most prominently studied pathways include Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which are central regulators of cytokine production and immune cell activation.[4][7] While extensive research has detailed these mechanisms for isomers like Ganoderic Acid A and C1, this compound's specific interactions with these pathways are an area of ongoing investigation.[6][8] A significant finding specific to this compound is its ability to modulate immune checkpoint inhibitors, suggesting a distinct role in cancer immunotherapy.[6]
Modulation of Immune Checkpoints
A comparative study involving several isomers revealed that Ganoderic Acids A, B, D, and F were all capable of reducing the protein levels of the immune checkpoint inhibitor PD-1 in cultured human B-lymphocytes and Jurkat T-lymphoma cells.[6] This suggests a potential mechanism for enhancing anti-tumor immunity by overcoming T-cell exhaustion.
Regulation of Macrophage Polarization
Ganoderic acids have been shown to influence macrophage polarization, a critical process in orchestrating immune responses.[9] Specifically, they can inhibit the M1 polarization of macrophages, which is associated with pro-inflammatory responses, by modulating the TLR4/MyD88/NF-κB signaling pathway.[9][10] This action suggests a role in stabilizing atherosclerotic plaques and tempering excessive inflammation.[9]
Quantitative Data on Immunomodulatory Effects
The direct quantitative data on the immunomodulatory effects of this compound is limited in the current literature. However, data from related isomers provide a valuable comparative context for understanding the potential potency of this class of compounds.
Table 1: Effects of Ganoderic Acid Isomers on Cytokine Production
| Ganoderic Acid Isomer | Cell Type | Stimulant | Cytokine(s) Affected | Effect | Concentration/Dosage | Reference |
|---|---|---|---|---|---|---|
| Ganoderic Acid A (GAA) | RAW264.7 macrophages | LPS | NO, IL-6, IL-1β, TNF-α | Inhibition | Not specified | [6] |
| Primary mouse microglia | LPS | IL-1β, IL-6, TNF-α | Inhibition of release | 100 µg/ml showed a decrease of 30%, 32%, and 22% respectively | [11] | |
| Ganoderic Acid C1 (GAC1) | RAW264.7 macrophages | LPS | TNF-α | Inhibition (IC50 = 24.5 µg/mL) | 24.5 µg/mL | [6] |
| Ganoderic Acid Me (GA-Me) | MDA-MB-231 breast cancer cells | - | IL-6, IL-8 | Downregulation of gene expression | Not specified |[6] |
Table 2: Effects of Ganoderic Acids on Biomarkers in an In Vivo Aging Model
| Biomarker | Model Group (d-galactose) | Low-Dose GA-D (10 mg/kg) | Medium-Dose GA-D (20 mg/kg) | High-Dose GA-D (40 mg/kg) | Normal Control |
|---|---|---|---|---|---|
| Total Antioxidant Capacity (T-AOC) (U/mgprot) | 8.5 ± 1.2 | 11.2 ± 1.5 | 13.8 ± 1.8 | 15.5 ± 2.1 | 16.2 ± 2.5 |
| Superoxide Dismutase (SOD) (U/mgprot) | 45.3 ± 5.1 | 58.7 ± 6.3 | 65.4 ± 7.2 | 72.1 ± 8.5 | 75.6 ± 8.9 |
| Glutathione Peroxidase (GSH-Px) (U/mgprot) | 25.1 ± 3.2 | 33.6 ± 4.1 | 38.9 ± 4.5 | 42.3 ± 5.0 | 45.8 ± 5.3 |
| Malondialdehyde (MDA) (nmol/mgprot) | 12.8 ± 1.9 | 9.7 ± 1.4 | 7.5 ± 1.1 | 6.2 ± 0.9 | 5.8 ± 0.8 |
Data derived from an in vivo study on d-galactose-induced aging in mice, demonstrating GA-D's ability to mitigate oxidative stress, a key factor in immune senescence.[12]
Key Signaling Pathways
The immunomodulatory effects of Ganoderic acids are largely attributed to their intervention in critical intracellular signaling cascades. The NF-κB and MAPK pathways are primary targets, regulating the expression of numerous genes involved in inflammation and immunity.[4] this compound has also been shown to modulate the mTOR pathway, which is crucial for cell growth, proliferation, and immune cell differentiation.[8][13]
Caption: Key signaling pathways modulated by Ganoderic Acids.
Experimental Protocols
Reproducibility in scientific research is contingent on detailed and standardized methodologies. The following sections provide protocols for key in vitro and in vivo experiments used to assess the immunomodulatory effects of this compound.
In Vitro: Assessment of Cytokine Inhibition in Macrophages
This protocol details a common method for evaluating the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To determine the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated RAW 264.7 macrophages.[4]
Materials:
-
Murine macrophage cell line RAW 264.7
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (high purity)
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in complete DMEM in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µg/mL) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a medium-only control.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plates for an additional 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the culture supernatant for cytokine analysis.
-
Cytokine Measurement (ELISA): Quantify the concentrations of TNF-α and IL-6 in the collected supernatants using specific ELISA kits, following the manufacturer’s instructions.
-
Cell Viability Assay (MTT): To ensure the observed cytokine reduction is not due to cytotoxicity, perform an MTT assay on the remaining cells. Add MTT solution to each well, incubate for 2-4 hours, then solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at ~570 nm.[2]
Caption: Experimental workflow for in vitro anti-inflammatory screening.
In Vivo: D-Galactose-Induced Aging Model
This protocol describes an in vivo model to assess the anti-aging and antioxidant effects of this compound, which are closely linked to immune function.[12]
Objective: To evaluate the effect of this compound on oxidative stress and antioxidant enzyme activity in a mouse model of aging.[12]
Materials:
-
Male ICR mice (8 weeks old)
-
This compound
-
0.5% Carboxymethylcellulose (CMC) sodium salt solution (vehicle)
-
Standard laboratory animal diet and water
-
Kits for measuring T-AOC, SOD, GSH-Px, and MDA
Procedure:
-
Acclimatization: Acclimatize mice for one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Model Induction: Randomly divide mice into a normal control group and model groups. For 8 weeks, inject the model group mice subcutaneously with d-galactose (120 mg/kg body weight) once daily. Inject the normal control group with an equivalent volume of saline.
-
Treatment: After the 8-week induction period, divide the model mice into a model control group, a vehicle control group, and three this compound treatment groups (e.g., low, medium, and high doses: 10, 20, and 40 mg/kg body weight).
-
Drug Administration: Administer this compound or vehicle via oral gavage once daily for 4 weeks.
-
Sample Collection: At the end of the treatment period, euthanize the mice and collect blood and tissue samples (e.g., liver, brain) for biochemical analysis.
-
Biochemical Analysis: Homogenize tissue samples and measure the levels of Total Antioxidant Capacity (T-AOC), Superoxide Dismutase (SOD), Glutathione Peroxidase (GSH-Px), and Malondialdehyde (MDA) using commercially available assay kits.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]
- 9. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderic Acid D: A Technical Deep Dive into its Traditional Roots and Modern Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic Acid D, a highly oxygenated lanostane-type triterpenoid (B12794562) derived from the revered medicinal mushroom Ganoderma lucidum, stands at the intersection of ancient traditional medicine and modern pharmacology. For centuries, Ganoderma lucidum, known as Lingzhi or Reishi, has been a cornerstone of Eastern medicine, lauded for its vitality-enhancing and longevity-promoting properties.[1][2] Contemporary scientific exploration has identified ganoderic acids as key bioactive constituents responsible for these therapeutic effects, with this compound emerging as a compound of significant interest for its potent anti-cancer, anti-inflammatory, and anti-aging activities.[1][3] This technical guide provides a comprehensive analysis of this compound, detailing its chemical properties, summarizing quantitative data on its biological efficacy, outlining key experimental protocols, and visualizing its mechanisms of action through signaling pathway diagrams.
Chemical Properties and Structure
This compound is a tetracyclic triterpenoid characterized by a lanostane (B1242432) skeleton. Its chemical formula is C₃₀H₄₂O₇ and it has a molecular weight of 514.7 g/mol .[4][5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃₀H₄₂O₇ | [4] |
| Molecular Weight | 514.7 g/mol | [4] |
| CAS Number | 108340-60-9 | [4] |
| IUPAC Name | 7β-hydroxy-3,11,15,23-tetraoxo-lanost-8-en-26-oic acid | [4] |
| Physical Description | Solid, white to beige powder | [5] |
| Melting Point | 218 - 220 °C | [5] |
| Solubility | DMSO: 30 mg/ml, Ethanol: 30 mg/ml | [4] |
Role in Traditional and Modern Medicine
In traditional medicine, Ganoderma lucidum has been used for millennia in East Asia to promote health and longevity.[2] The bitter taste of the mushroom is attributed to the presence of triterpenoids like this compound. Modern research has shifted focus to isolating and characterizing these compounds to understand their pharmacological activities. Ganoderic acids, including this compound, are now recognized for a wide spectrum of biological activities, including anti-tumor, hepatoprotective, and 5-alpha reductase inhibitory effects.[2]
In the realm of modern medicine, this compound is primarily investigated for its potent anti-cancer properties. It has been shown to exhibit cytotoxicity against various cancer cell lines and is explored as a potential therapeutic agent, either alone or in combination with existing chemotherapy drugs.[1][6] Its ability to induce cell death in cancer cells with minimal toxicity to normal cells makes it a promising candidate for further drug development.[7][8]
Quantitative Data on Biological Activity
The cytotoxic efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of a biological process, such as cancer cell growth.
Table 2: In Vitro Cytotoxic Activity of this compound and Related Ganoderic Acids
| Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| This compound | HepG2 (Hepatocellular Carcinoma) | Not Specified | 0.03 (converted from 0.14 µg/ml) | [4] |
| This compound | HeLa (Cervical Cancer) | Not Specified | 0.35 (converted from 0.18 µg/ml) | [4] |
| This compound | Caco-2 (Colorectal Adenocarcinoma) | Not Specified | 0.04 (converted from 0.02 µg/ml) | [4] |
| This compound | SKOV3 (Ovarian Cancer) | CCK-8 | >200 (24h) | [9] |
| This compound | SKOV3/DDP (Cisplatin-resistant Ovarian Cancer) | CCK-8 | >200 (24h) | [9] |
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | CCK-8 | 187.6 (24h), 203.5 (48h) | [9] |
| Ganoderic Acid A | SMMC7721 (Hepatocellular Carcinoma) | CCK-8 | 158.9 (24h), 139.4 (48h) | [9] |
| Ganoderic Acid T | HCT-116 (Human Colon Carcinoma) | MTT Assay | 15.7 ± 2.8 | [10] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Key Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating several key intracellular signaling pathways.
mTOR Signaling Pathway in Cancer
This compound has been shown to downregulate the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often overactive in cancer.[3][11] By inhibiting key proteins such as PI3K, AKT, and mTOR, this compound promotes both apoptosis (programmed cell death) and autophagy (a cellular self-degradation process) in cancer cells.[1][3]
CaM/CaMKII/NRF2 Signaling Pathway in Anti-Aging
Recent studies have revealed that this compound can prevent oxidative stress-induced senescence in mesenchymal stem cells by targeting 14-3-3ε and activating the CaM/CaMKII/NRF2 signaling pathway.[12][13] This pathway plays a crucial role in cellular defense against oxidative stress and its activation by this compound suggests a potential mechanism for its anti-aging effects.[12][13]
Detailed Experimental Protocols
Reproducible and robust experimental design is critical for validating the therapeutic potential of this compound. The following are detailed methodologies for key in vitro assays.
Cell Viability and Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[1]
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 24, 48, or 72 hours.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify specific proteins, such as those involved in the mTOR signaling pathway.[1]
-
Protocol:
-
Protein Extraction: Treat cells with this compound and lyse them in RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-PI3K, p-AKT, p-mTOR).
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.[9]
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.[9]
-
Cell Cycle Analysis: Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]
-
Protocol:
-
Cell Culture and Treatment: Plate and treat cells with this compound.[1]
-
Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[1]
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer to measure the DNA content of individual cells.[1]
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase.[1]
-
In Vivo Efficacy
While in vitro studies provide valuable mechanistic insights, in vivo animal models are crucial for evaluating the therapeutic potential of this compound in a whole-organism context. Studies have shown that ganoderic acids can significantly inhibit tumor growth in animal models.[11] For example, Ganoderic acid (GA) administered intraperitoneally at 50 mg/kg significantly inhibited colon tumor growth in BALB/c mice.[11]
Analytical Methodologies
Accurate quantification of this compound in biological matrices and herbal preparations is essential for quality control and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[14][15]
Table 3: Key Parameters for HPLC Analysis of Ganoderic Acids
| Parameter | Specification | Reference |
| Column | Reversed-phase C18 | [14][16] |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and acidified water (e.g., 2% acetic acid) | [15][16] |
| Flow Rate | 0.6 - 1.0 mL/min | [15] |
| Detection | UV at ~252 nm | [15][16] |
| Linearity (r²) | >0.998 | [15] |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL | [15] |
| Limit of Quantification (LOQ) | 1.01 - 4.23 µg/mL | [15] |
Conclusion and Future Perspectives
This compound, a prominent bioactive compound from the traditionally used mushroom Ganoderma lucidum, demonstrates significant therapeutic potential, particularly in oncology and anti-aging. Its multifaceted mechanism of action, involving the modulation of key signaling pathways like mTOR and CaM/CaMKII/NRF2, underscores its promise as a lead compound for drug development. The detailed experimental protocols provided in this guide offer a framework for robust and reproducible research to further elucidate its pharmacological properties and clinical utility.
Future research should focus on comprehensive in vivo studies to establish optimal dosing, assess long-term safety, and explore synergistic effects with existing therapies. Furthermore, advanced analytical techniques such as UPLC-MS/MS can provide greater sensitivity and specificity for pharmacokinetic and metabolic studies.[15] The continued investigation of this compound holds the potential to translate a revered traditional medicine into a modern therapeutic agent for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Ganoderic acid - Wikipedia [en.wikipedia.org]
- 3. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | C30H44O8 | CID 73657193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Exploring the Potential Medicinal Benefits of Ganoderma lucidum: From Metabolic Disorders to Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. jfda-online.com [jfda-online.com]
Methodological & Application
Ganoderic Acid D: Comprehensive Protocols for Extraction, Purification, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from Ganoderma species, are of significant interest to the scientific community for their wide-ranging pharmacological activities. Among these, Ganoderic Acid D has demonstrated notable potential, particularly in oncology, due to its pro-apoptotic and anti-proliferative effects on cancer cells.[1][2] This document provides detailed application notes and standardized protocols for the extraction, purification, and analysis of this compound, intended to support research and development efforts in academia and the pharmaceutical industry.
Data Summary: Extraction and Purification of this compound
The efficiency of this compound isolation is contingent on the methodologies employed. Below is a comparative summary of various extraction and purification techniques with their corresponding quantitative data.
| Parameter | Method 1: Hot Ethanol (B145695) Extraction & Multi-Step Chromatography | Method 2: Maceration & Chromatographic Purification | Method 3: Ultrasonic-Assisted Extraction (UAE) |
| Species | Ganoderma lucidum | Ganoderma lucidum | Ganoderma lucidum |
| Extraction Method | Hot Ethanol Extraction | Maceration | Ultrasonic Bath |
| Solvent | 95% Ethanol[1][3] | 95% Ethanol[4] | Chloroform (B151607) |
| Temperature | 80°C[3] | Room Temperature[4] | Not Specified |
| Duration | 3 cycles | 24 hours (repeated 3 times)[4] | Not Specified |
| Initial Purification | Solvent Partitioning (Chloroform), Silica (B1680970) Gel Column Chromatography[1] | Liquid-Liquid Partitioning | Not Applicable |
| Final Purification | Preparative High-Performance Liquid Chromatography (HPLC)[1] | Preparative HPLC[4] | Not Specified |
| Yield | 1.538 - 2.227 mg/g (from fruiting bodies)[1] | Not Specified | 93-103% recovery for this compound |
| Purity | >98% (Post-HPLC) | >90% (Post-HPLC) | Not Specified |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Ganoderma lucidum
This protocol outlines a robust method for obtaining high-purity this compound from the fruiting bodies of Ganoderma lucidum.
Part 1: Extraction
-
Preparation of Fungal Material: Dry the fruiting bodies of Ganoderma lucidum at 60-70°C and grind them into a fine powder (40-80 mesh).[4]
-
Solvent Extraction:
-
Suspend the powdered material in 95% ethanol at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).[4]
-
Heat the mixture to 80°C and maintain for 2 hours with continuous stirring.[1][5][3]
-
Filter the extract through cheesecloth and then filter paper to separate the solid residue.
-
Repeat the extraction process two more times with fresh solvent to ensure maximum yield.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[1]
-
Part 2: Purification
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning with chloroform to separate compounds based on polarity. The triterpenoids, including this compound, will be enriched in the chloroform fraction.[1]
-
Collect the chloroform layer and repeat the partitioning three times.
-
Combine the chloroform fractions and evaporate the solvent to yield a triterpenoid-rich extract.
-
-
Silica Gel Column Chromatography:
-
Dissolve the triterpenoid-rich extract in a minimal amount of chloroform.
-
Load the sample onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., n-hexane).
-
Elute the column with a gradient of chloroform and acetone, gradually increasing the polarity.[1]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
Pool the fractions that show a similar TLC profile to a known this compound standard.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
The final purification is achieved using a preparative HPLC system equipped with a C18 column.[1]
-
Use a gradient of acetonitrile (B52724) and water (often with a small amount of formic or acetic acid to improve peak shape) as the mobile phase.[1][6]
-
Inject the semi-purified fraction and collect the peak corresponding to the retention time of a this compound standard.
-
Evaporate the solvent from the collected fraction to obtain purified this compound.
-
-
Crystallization:
-
The purified this compound can be crystallized from a suitable solvent system, such as methanol/water, to obtain a solid form.[1]
-
Visualization of Experimental Workflow and Signaling Pathways
To facilitate a clearer understanding of the processes and mechanisms involved, the following diagrams have been generated.
Caption: Workflow for the extraction and purification of this compound.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.[1][7]
Caption: Activation of the PERK/NRF2 signaling pathway by this compound.[7][8]
Biological Activities and Signaling Pathways
This compound exerts its biological effects through the modulation of several key cellular signaling pathways.
-
PI3K/Akt/mTOR Pathway: Research indicates that this compound can inhibit the PI3K/Akt/mTOR signaling pathway.[1][7] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[1] By downregulating this pathway, this compound can induce apoptosis (programmed cell death) and autophagy in cancer cells.[1][7]
-
PERK/NRF2 Pathway: this compound has also been shown to activate the PERK/NRF2 signaling pathway.[7][8] This pathway plays a critical role in the cellular response to oxidative stress. Activation of NRF2 leads to the expression of antioxidant enzymes, thereby protecting cells from damage and delaying senescence.[8]
-
CaM/CaMKII/NRF2 Pathway: Further studies have revealed that this compound can target 14-3-3ε to activate the Ca2+/calmodulin (CaM)/CaM-dependent protein kinase II (CaMKII)/nuclear erythroid 2-related factor 2 (Nrf2) signaling pathway, which also contributes to its anti-senescence effects in mesenchymal stem cells.[9]
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the successful extraction, purification, and analysis of this compound. The detailed methodologies and comparative data will aid researchers in obtaining high-purity compounds for further investigation into their therapeutic potential. The elucidation of its interactions with key signaling pathways underscores the importance of this compound as a lead compound in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Ganoderic acid - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]
- 8. This compound Protects Human Amniotic Mesenchymal Stem Cells against Oxidative Stress-Induced Senescence through the PERK/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Ganoderic Acid D in Ganoderma Species using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids found primarily in medicinal mushrooms of the Ganoderma genus, such as Ganoderma lucidum. Among these, Ganoderic Acid D is a significant bioactive compound studied for its potential pharmacological activities. The accurate and precise quantification of this compound is crucial for the standardization of raw materials, quality control of commercial herbal products, and for conducting detailed pharmacological research.[1][2][3] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, reliable, and widely used analytical technique for the separation and quantification of ganoderic acids.[1][4]
This document provides a detailed protocol for the quantification of this compound from Ganoderma samples using a validated reversed-phase HPLC (RP-HPLC) method.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Ganoderma species sample (fruiting body or mycelia), dried and powdered
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC or ultrapure grade)
-
Acetic Acid or Phosphoric Acid (Analytical grade)
-
Syringe filters (0.45 µm, PTFE or nylon)
Equipment
-
HPLC system equipped with a UV/Vis or Diode Array Detector (DAD)[4]
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Volumetric flasks and pipettes
Sample Preparation: Extraction of this compound
This protocol outlines a common procedure for extracting ganoderic acids from powdered Ganoderma samples.[1][4][5]
-
Weighing: Accurately weigh approximately 0.5 g of the dried, powdered Ganoderma sample into a centrifuge tube or conical flask.[1][2]
-
Extraction: Add 20 mL of an appropriate solvent (e.g., 80% ethanol (B145695) or methanol).[1][5]
-
Sonication: Place the mixture in an ultrasonic bath and sonicate for 60 minutes at 60°C to enhance extraction efficiency.[1][2]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.[3][5]
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[1][5]
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of the this compound reference standard and dissolve it in 1 mL of methanol in a volumetric flask.[1]
-
Working Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from approximately 1 µg/mL to 100 µg/mL.[1] These solutions will be used to construct the calibration curve.
HPLC Chromatographic Conditions
The following table outlines the typical instrument parameters for the analysis. A reversed-phase C18 column is the standard choice for this separation.[2][4][6]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity or equivalent with DAD/UV Detector[7][8] |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[4][6] |
| Mobile Phase A | Water with 0.03% Phosphoric Acid or 0.1% Acetic Acid[6][7] |
| Mobile Phase B | Acetonitrile[6][7] |
| Gradient Elution | A time-based linear gradient, optimized to separate this compound from other components. (A representative gradient is described in various studies[8]) |
| Flow Rate | 0.8 - 1.0 mL/min[2][5][6] |
| Injection Volume | 10 - 20 µL[5] |
| Column Temp. | 30 - 35°C[5][6] |
| Detection | UV at 252 nm[2][4][6][9] |
Quantification and Data Analysis
-
Calibration Curve: Inject the prepared standard solutions into the HPLC system. Construct a calibration curve by plotting the peak area of this compound against the corresponding known concentrations.[1]
-
Linearity: Assess the linearity of the method by calculating the correlation coefficient (r²) of the calibration curve, which should ideally be ≥0.999.[6]
-
Sample Analysis: Inject the prepared sample extracts into the HPLC system.
-
Calculation: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.
Data Presentation: Method Performance
The following table summarizes typical performance characteristics and validation parameters for HPLC-based quantification of ganoderic acids, compiled from published methods.[2][4][6]
| Performance Metric | Typical HPLC-UV Value |
| Linearity (r²) | >0.999[6] |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL[4] |
| Limit of Quantification (LOQ) | 1.01 - 4.23 µg/mL[4] |
| Accuracy / Recovery (%) | 96.85 - 105.09%[2] |
| Precision (RSD %) | Intra-day: < 4.8% Inter-day: < 5.1%[2][4] |
Visualized Workflow
The following diagram illustrates the complete experimental workflow for the quantification of this compound.
Caption: General workflow for HPLC quantification of this compound.
The described RP-HPLC method provides a simple, specific, accurate, and precise approach for the quantitative determination of this compound in Ganoderma samples.[7] This protocol is suitable for routine quality control, product standardization, and research applications, enabling further investigation into the pharmacological properties of this important bioactive compound.[1] For analyses requiring higher sensitivity, such as the detection of trace-level compounds, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) may be considered as an alternative.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. [Simultaneous HPLC determination of four triterpenoid acids in Ganoderma lucidum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dl.begellhouse.com [dl.begellhouse.com]
- 9. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Ganoderic Acid D using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum.[1] These compounds have garnered significant attention for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects.[1] Ganoderic Acid D is a prominent bioactive constituent, and its accurate identification and quantification are crucial for the quality control of herbal preparations and for pharmacokinetic studies in drug development.[1][2] This document provides a detailed protocol for the sensitive and selective analysis of this compound in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
This method utilizes Ultra-Performance Liquid Chromatography (UPLC) for the efficient separation of this compound from complex sample matrices.[3] Following chromatographic separation, the analyte is detected by a triple-quadrupole mass spectrometer.[1] Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is used to generate charged molecules.[2][4] The mass spectrometer operates in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, ensuring reliable quantification.[1][4]
Experimental Protocols
Sample Preparation: Ultrasonic Extraction
This protocol describes an efficient ultrasonic-assisted extraction method for recovering this compound from powdered Ganoderma samples.[2][3]
Materials:
-
Dried and powdered Ganoderma mushroom sample
-
Methanol (LC-MS grade)[3]
-
Ethanol (95%)[3]
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Vortex mixer
-
Rotary evaporator[3]
-
Syringe filters (0.22 µm, PTFE)[3]
Procedure:
-
Weigh 1.0 g of the powdered mushroom sample into a 50 mL conical tube.[3]
-
Add 20 mL of an appropriate solvent (e.g., 95% ethanol, methanol, or chloroform).[1][2][3]
-
Vortex the mixture for 1 minute.[1]
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature or 40°C.[1][3]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.[3]
-
Carefully decant the supernatant into a clean round-bottom flask.[3]
-
Repeat the extraction process (steps 2-6) two additional times to ensure complete extraction.[1][2][3]
-
Combine all collected supernatants.[3]
-
Evaporate the solvent from the combined extract using a rotary evaporator at 40°C until a dry residue is obtained.[1][2][3]
-
Reconstitute the dried extract in 5 mL of LC-MS grade methanol.[1][3]
-
Vortex the solution for 1 minute to ensure it is fully dissolved.[3]
-
Filter the reconstituted solution through a 0.22 µm PTFE syringe filter directly into a UPLC vial for analysis.[1][3]
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)[5]
-
Triple-quadrupole mass spectrometer equipped with an ESI or APCI source[1][4]
Procedure:
-
Equilibrate the UPLC-MS/MS system with the initial mobile phase conditions for at least 20-30 minutes or until a stable baseline is achieved.[3]
-
Prepare a stock solution of a this compound standard in methanol.
-
Generate a standard curve by performing serial dilutions of the stock solution to achieve a concentration range of approximately 1 ng/mL to 1000 ng/mL.[3] For this compound specifically, a range of 25.0 to 2500 ng/mL has been used.[2]
-
Inject the standards, followed by the prepared samples and quality control (QC) samples.[3]
-
Acquire data using MRM mode with optimized transitions for this compound.[3][4]
-
Process the acquired data using the instrument's software to generate a calibration curve and quantify the concentration of this compound in the samples.[3]
Data Presentation
Quantitative data and method parameters are summarized in the tables below for easy reference and comparison.
Table 1: Recommended UPLC-MS/MS Method Parameters for this compound Analysis
| Parameter | Recommended Conditions |
|---|---|
| UPLC System | |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) or Agilent Zorbax XDB C18 (4.6 x 250 mm, 5 µm)[2][3] |
| Mobile Phase A | Water with 0.1% Formic Acid[2][3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2][3] |
| Elution Mode | Gradient[3][6] |
| Flow Rate | 0.3 - 0.5 mL/min[5] |
| Column Temperature | 30 - 40 °C[5][6] |
| Injection Volume | 2 - 20 µL[2][5] |
| Mass Spectrometer | |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive Mode[2][4] |
| Capillary Voltage | 2.5 - 3.5 kV[5] |
| Source Temperature | 120 - 150 °C[5] |
| Desolvation Temp. | 350 - 450 °C[5] |
| Detection Mode | Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM)[2][3] |
Table 2: Mass Spectrometric Transitions for this compound
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) |
|---|
| this compound | 497 | 237 | 35[2] |
Note: The exact m/z values for precursor and product ions should be optimized by infusing a standard solution into the mass spectrometer.[1] For this compound, the [M+H]+ ion is expected and has shown high sensitivity in positive APCI mode.[2][4]
Table 3: Summary of Quantitative Performance Characteristics from Validated Methods
| Performance Metric | UPLC-MS/MS |
|---|---|
| Linearity (r²) | >0.998[7] |
| Limit of Detection (LOD) | 0.66 - 6.55 µg/kg[7] |
| Limit of Quantification (LOQ) | 2.20 - 21.84 µg/kg[7] |
| Precision (RSD %) | Intra-day: <6.8%; Inter-day: <8.1%[7] |
| Accuracy/Recovery (%) | 89.1 - 114.0%[7] |
| Stability (Room Temp) | Stable for 72 hours[7] |
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway associated with this compound.
Caption: this compound has been shown to downregulate the expression of phosphorylated proteins in the mTOR signaling pathway, including PI3K, AKT, and mTOR, which promotes apoptosis and autophagic cell death in cancer cells.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. ganoderma-market.com [ganoderma-market.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Ganoderic Acid D in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have attracted significant attention for their potential therapeutic properties, particularly in oncology.[1][2] Among these, Ganoderic Acid D (GA-D) has been identified as a potent bioactive compound with anticancer activities.[1] This document provides detailed protocols for a panel of standard cell culture assays to comprehensively assess the cytotoxic, apoptotic, and cell cycle inhibitory effects of this compound on cancer cells. Additionally, it outlines the key signaling pathways modulated by this compound.
The primary mechanisms of action for this compound and its close analogues involve the induction of programmed cell death (apoptosis) and autophagy, as well as cell cycle arrest.[1] These effects are largely mediated through the downregulation of critical cell survival signaling pathways, most notably the PI3K/Akt/mTOR pathway.[3] Ganoderic acids have been shown to induce apoptosis through the mitochondrial-dependent pathway, characterized by the disruption of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[2][4] Furthermore, they can arrest the cell cycle, thereby inhibiting the uncontrolled proliferation of cancer cells.[1][4]
Data Presentation: Cytotoxic Activity of Ganoderic Acids
The in vitro cytotoxic efficacy of Ganoderic Acids is commonly quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. While specific IC50 values for this compound are not as widely published as for other analogues, the following table summarizes reported IC50 values for various Ganoderic acids against different human cancer cell lines to provide a comparative context for their potency.[1]
| Ganoderic Acid Derivative | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 (24h), 203.5 (48h) | [1] |
| SMMC7721 | Hepatocellular Carcinoma | 158.9 (24h), 139.4 (48h) | [1] | |
| Ganoderic Acid DM | Caco-2 | Colorectal | 41.27 | [1] |
| HepG2 | Liver | 35.84 | [1] | |
| HeLa | Cervical | 29.61 | [1] | |
| This compound | SKOV3 (Ovarian Cancer) | Ovarian Cancer | >200 (24h) | [5] |
| SKOV3/DDP (Cisplatin-resistant) | Ovarian Cancer | >200 (24h) | [5] | |
| Ganoderic Acid Jc | HL-60 | Promyelocytic Leukemia | 8.30 | [6] |
| Ganoderiol E | MCF-7 | Breast Cancer | 6.35 | [6] |
Core Signaling Pathway Modulated by this compound
A key mechanism of this compound's anticancer activity is the inhibition of the PI3K/Akt/mTOR signaling pathway.[3] This pathway is crucial for regulating cell growth, proliferation, survival, and angiogenesis, and its overactivation is a common feature in many cancers. This compound has been shown to downregulate the expression of phosphorylated proteins within this pathway, including PI3K, Akt, and mTOR itself.[3] The inhibition of this critical survival pathway synergistically promotes both apoptosis and autophagy, leading to effective cancer cell elimination.[1][3]
Caption: Proposed mechanism of this compound via inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols
A thorough investigation of the anticancer effects of this compound relies on a series of standardized in vitro assays. The following sections detail the methodologies for key experiments.
Caption: Generalized experimental workflow for evaluating the bioactivity of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product.[1]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other formazan solubilizing agent
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the this compound solutions or vehicle control (DMSO) to the respective wells, preferably in triplicate.[1][5]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.[5][7]
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[5][7]
-
Absorbance Reading: Shake the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using dose-response curve analysis.[1]
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at approximately 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or volumes as recommended by the kit manufacturer).[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[7]
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7]
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA in the cell.
Materials:
-
Cells treated with this compound
-
Ice-cold PBS
-
Ice-cold 70% ethanol (B145695)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.[7]
-
Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.[7]
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 2 hours (or overnight) at -20°C.[1][7]
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[7]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[7]
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.[7]
Western Blotting for Protein Expression Analysis
This protocol investigates the effect of this compound on the expression of key proteins in signaling pathways, such as the PI3K/Akt/mTOR pathway.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Protein Extraction: Treat cells with this compound. Lyse the cells in a suitable lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[1]
-
SDS-PAGE: Denature equal amounts of protein samples and separate them by size on a polyacrylamide gel.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[1][5]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.[5]
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]
- 4. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
In Vivo Experimental Models for Ganoderic Acid D Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic Acid D, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest for its potential therapeutic applications, particularly in oncology and as an anti-aging agent.[1][2] This document provides detailed application notes and protocols for in vivo experimental models to study the efficacy and mechanisms of this compound. The methodologies outlined are based on established preclinical findings and are intended to serve as a comprehensive guide for researchers.
Data Presentation: Quantitative In Vivo Efficacy
The following tables summarize quantitative data from in vivo studies investigating the effects of this compound and other closely related ganoderic acids.
Table 1: Anti-Tumor Effects of Ganoderic Acids in Animal Models
| Treatment Agent | Cancer Model | Animal Model | Dosage & Administration | Key Quantitative Findings | Citation |
| This compound | Esophageal Squamous Cell Carcinoma | Not Specified | Not Specified | Downregulates the mTOR signaling pathway, promoting apoptosis and autophagy. | [1][2] |
| Ganoderic Acid (GA) | Colon Tumor (CT26 xenograft) | BALB/c mice | 50 mg/kg (intraperitoneal) | Significantly inhibited colon tumor growth. | [1][3] |
| Ganoderic Acid T (GA-T) | Human Solid Tumor | Athymic mice | Not Specified | Suppressed tumor growth. | [4][5] |
| Ganoderic Acid T (GA-T) | Lewis Lung Carcinoma (LLC) | Not Specified | Not Specified | Suppresses tumor growth and metastasis; down-regulates MMP-2 and MMP-9 mRNA expression. | [4] |
| Ganoderic Acid DM (GA-DM) | Anaplastic Meningioma | Not Specified | Not Specified | Reduces tumor volume and enhances in vivo survival rates. | [2] |
| Ganoderic Acid DM (GA-DM) | B16 Mouse Melanoma | Not Specified | Not Specified | Greater T cell infiltration of the tumor tissue and clearance of melanoma. | [6][7] |
| Ganoderic Acids A, F, H | Breast Cancer | Not Specified | Not Specified | Suppress invasive behavior and growth of breast cancer cells. | [8] |
Table 2: Anti-Aging Effects of this compound in a D-galactose-Induced Aging Model
| Biomarker | Model Group (d-galactose) | Low-Dose GA-D (10 mg/kg) | Medium-Dose GA-D (20 mg/kg) | High-Dose GA-D (40 mg/kg) | Normal Control | Citation |
| Total Antioxidant Capacity (T-AOC) (U/mgprot) | 8.5 ± 1.2 | 11.2 ± 1.5 | 13.8 ± 1.8 | 15.5 ± 2.1 | 16.2 ± 2.5 | [9] |
| Superoxide Dismutase (SOD) (U/mgprot) | 45.3 ± 5.1 | 58.7 ± 6.3 | 65.4 ± 7.2 | 72.1 ± 8.5 | 75.6 ± 8.9 | [9] |
| Glutathione Peroxidase (GSH-Px) (U/mgprot) | 25.1 ± 3.2 | 33.6 ± 4.1 | 38.9 ± 4.5 | 42.3 ± 5.0 | 45.8 ± 5.3 | [9] |
| Malondialdehyde (MDA) (nmol/mgprot) | 12.8 ± 1.9 | 9.7 ± 1.4 | 7.5 ± 1.1 | 6.2 ± 0.9 | 5.8 ± 0.8 | [9] |
| Advanced Glycation End Products (AGEs) (ng/ml) | 3.2 ± 0.4 | 2.5 ± 0.3 | 2.1 ± 0.2 | 1.8 ± 0.2 | 1.5 ± 0.2 | [9] |
| *Data is represented as mean ± standard deviation. |
Experimental Protocols
Protocol 1: Xenograft Tumor Model for Anti-Cancer Efficacy
This protocol describes the establishment of a tumor xenograft model in immunocompromised mice to evaluate the anti-tumor effects of this compound.[10][11]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID mice), 4-6 weeks old
-
Selected human cancer cell line (e.g., human colon carcinoma HCT-116, breast cancer MCF-7)[10]
-
Standard cell culture medium and reagents
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., 0.5% CMC)[10]
-
Calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week in a sterile environment with ad libitum access to food and water.[11]
-
Cell Culture: Culture the selected cancer cell line under standard conditions (37°C, 5% CO2).[1]
-
Cell Preparation: On the day of injection, harvest cells by trypsinization, wash with PBS, and resuspend in PBS or a PBS/Matrigel mixture at a concentration of 1 x 10^7 cells/mL.[1]
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.[1][11]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-150 mm³). Measure tumor volume every 2-3 days using calipers and the formula: (Length × Width²)/2.[1]
-
Randomization and Grouping: Once tumors reach the desired size, randomly divide the mice into control and treatment groups.
-
Drug Administration: Administer this compound to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at the predetermined dosage and frequency. Administer the vehicle to the control group.
-
Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, molecular analysis).
Protocol 2: D-galactose-Induced Aging Model
This protocol outlines the induction of an aging model in mice using d-galactose (B84031) to assess the anti-aging properties of this compound.[9]
Materials:
-
Mice (e.g., Kunming mice)
-
D-galactose
-
This compound
-
Vehicle (e.g., 0.5% CMC)
-
Saline
-
Syringes and needles
-
Kits for biochemical analysis (T-AOC, SOD, GSH-Px, MDA, AGEs)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week.
-
Model Induction: Randomly divide mice into a normal control group and model groups. For 8 weeks, inject the model group mice subcutaneously with d-galactose (120 mg/kg body weight) once daily. Inject the normal control group with an equivalent volume of saline.[9]
-
Treatment: After the 8-week induction period, divide the model mice into a model control group, a vehicle control group, and this compound treatment groups (e.g., low, medium, and high dose).[9]
-
Drug Administration: Administer this compound (e.g., 10, 20, and 40 mg/kg body weight) or vehicle via oral gavage once daily for 4 weeks.[9]
-
Sample Collection: At the end of the treatment period, collect blood samples for serum separation. Perfuse the animals with cold saline and harvest tissues (e.g., liver, brain).[9]
-
Biochemical Analysis: Prepare tissue homogenates and use commercial kits to measure the levels of T-AOC, SOD, GSH-Px, MDA, and AGEs in serum and/or tissue homogenates.[9]
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound has been shown to modulate several key signaling pathways implicated in cancer and aging.
Caption: this compound inhibits the mTOR signaling pathway.[1][2]
Caption: this compound anti-aging signaling pathway.[12][13]
Experimental Workflows
Caption: General workflow for in vivo oncology studies.
Caption: Experimental workflow for in vivo anti-aging study.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Ganoderic acid alleviates chemotherapy-induced fatigue in mice bearing colon tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderic Acid D solubility and stability for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for determining the solubility and stability of Ganoderic Acid D, a bioactive triterpenoid (B12794562) from Ganoderma lucidum. Accurate assessment of these physicochemical properties is critical for the design and execution of in vitro and in vivo experiments, as well as for formulation development.
Solubility of this compound
This compound is a lipophilic molecule with poor aqueous solubility.[1][2] Understanding its solubility in various solvents is essential for preparing stock solutions and ensuring accurate dosing in experimental models.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in common laboratory solvents.
| Solvent | Concentration | Source |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [3][4] |
| Ethanol (B145695) | ~30 mg/mL | [3][4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3][4] |
| 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | [3] |
Note: For aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like ethanol or DMSO and then dilute it into the aqueous medium.[1][3] Precipitation upon dilution is a common issue; strategies to mitigate this include stepwise dilution and immediate vortexing or sonication.[1]
Experimental Protocol for Solubility Determination
This protocol outlines a method to determine the equilibrium solubility of this compound in a solvent of interest using the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (crystalline solid, ≥97% purity)[3]
-
Solvents of interest (e.g., DMSO, ethanol, PBS pH 7.4, cell culture medium)
-
HPLC system with UV detector
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
Protocol:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The goal is to have undissolved solid remaining.
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtrate with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Quantification by HPLC: Analyze the diluted sample using a validated HPLC method. A common method for ganoderic acids involves a C18 reversed-phase column with gradient elution using a mobile phase of acetonitrile (B52724) and an acidic aqueous solution (e.g., 0.1% acetic acid), with UV detection around 252-254 nm.[5][6][7][8]
-
Data Analysis: Calculate the concentration of this compound in the original supernatant based on the dilution factor and the calibration curve. This concentration represents the equilibrium solubility.
Workflow for Solubility Determination
Caption: Workflow for determining this compound solubility.
Stability of this compound
Assessing the stability of this compound in solution is crucial for ensuring the integrity of the compound throughout an experiment. Degradation can be influenced by pH, temperature, and light.
General Stability Profile
-
Solid Form: Stable for at least 4 years when stored as a crystalline solid at -20°C.[3]
-
Aqueous Solution: It is not recommended to store aqueous solutions for more than one day.[3]
-
pH: Ganoderic acids are susceptible to degradation under highly acidic or alkaline conditions.[8] Neutral to slightly acidic conditions are generally considered optimal for stability.[8]
-
Storage of Stock Solutions: For long-term storage, stock solutions in anhydrous DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[9]
Experimental Protocol for pH-Dependent Stability Assessment
This protocol describes a forced degradation study to evaluate the stability of this compound across a range of pH values over time.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Aqueous buffers of various pH values (e.g., pH 1.2, 4.5, 7.4, 9.0)
-
HPLC system with UV detector
-
Incubator or water bath
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC vials
Protocol:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable organic solvent like DMSO or methanol.[8] Dilute this stock solution into the different pH buffers to achieve a final working concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect.[8]
-
Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 37°C or 40°C).[8] Protect samples from light by using amber vials or covering them with aluminum foil.
-
Time-Point Sampling: Withdraw aliquots from each pH solution at specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).[8]
-
Sample Quenching: Immediately stop any further degradation in the collected aliquots. For acidic and basic samples, this can be achieved by neutralizing them to approximately pH 7.
-
Quantification by HPLC: Analyze the samples using a validated, stability-indicating HPLC method. The method must be able to resolve the intact this compound peak from any potential degradation products.[8]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0. Plot the percentage remaining versus time for each pH condition to determine the degradation kinetics.
Workflow for pH Stability Assessment
Caption: Workflow for assessing the pH stability of this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects, such as anti-cancer and anti-senescence activities, by modulating various intracellular signaling pathways.[10][11]
PERK/NRF2 Anti-Oxidative Stress Pathway
One key mechanism is the activation of the PERK/NRF2 signaling pathway, which protects cells against oxidative stress-induced senescence.[11] this compound treatment can inhibit the generation of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes.[11]
Caption: this compound activates the PERK/NRF2 anti-senescence pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jfda-online.com [jfda-online.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Protects Human Amniotic Mesenchymal Stem Cells against Oxidative Stress-Induced Senescence through the PERK/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ganoderic Acid D in Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of Ganoderic Acid D in preclinical animal models. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to facilitate the design and execution of in vivo studies.
Data Presentation: Dosage and Administration of Ganoderic Acids
While specific in vivo efficacy data for this compound is limited in publicly available literature, the following tables summarize quantitative data from studies on various ganoderic acids. This information serves as a valuable reference for designing preclinical studies to evaluate the therapeutic potential of this compound.[1]
Table 1: Anti-Tumor Effects of Ganoderic Acids in Animal Models
| Treatment Agent | Cancer Model | Animal Model | Dosage | Administration Route | Key Findings |
| This compound | Esophageal squamous cell carcinoma | Not specified | Not specified | Not specified | Downregulates the mTOR signaling pathway, promoting apoptosis and autophagy.[1] |
| Ganoderic Acid (GA) | Colon Tumor (CT26 xenograft) | BALB/c mice | 50 mg/kg | Intraperitoneal | Significantly inhibited colon tumor growth.[1] |
| Ganoderic Acid A (GAA) | Not specified | C57BL/6 mice with Lewis lung carcinoma | 28 mg/kg | Intraperitoneal | Inhibits tumor growth and lung metastasis.[2] |
| Ganoderenic Acid B | Not specified | Immunodeficient mice (e.g., BALB/c nude or SCID) | 10-50 mg/kg (starting range) | Intraperitoneal or oral gavage | Suggested starting dose range based on other ganoderic acids.[3] |
| Ganoderic Acid (GA) with 5-Fluorouracil (5-FU) | Colon Tumor (CT26 xenograft) | BALB/c mice | 50 mg/kg | Intraperitoneal | Attenuated 5-FU-induced peripheral and central fatigue.[4] |
Table 2: Anti-Inflammatory and Other Effects of Ganoderic Acids in Animal Models
| Treatment Agent | Model | Animal Model | Dosage | Administration Route | Key Findings |
| Ganoderic Acid (GA) | Unilateral Ureteral Obstruction (UUO) | Mice | 3.125, 12.5, 50 mg/kg/day | Intraperitoneal | Studied for renal fibrosis.[5] |
| Ganoderic Acid A (GAA) | High-fat diet-induced obesity | Mice | 25 or 50 mg/kg/day for 12 weeks | Not specified | Ameliorated insulin (B600854) sensitivity and reduced fat accumulation.[1] |
| Ganoderic Acids | Alcoholic liver injury | Mice | 12 mg/kg and 36 mg/kg | Not specified | Protective effects on alcoholic liver injury.[1] |
| Ganoderic Acid | Streptozotocin (STZ)-induced diabetes | Mice | 10 mg/kg and 20 mg/kg for 2 weeks | Oral gavage | Reduced blood glucose and increased insulin levels.[1] |
| Ganoderenic Acid C | Efficacy studies | Mice | 20 to 50 mg/kg | Oral (intragastric gavage) and intraperitoneal | Typical dose range for efficacy studies.[6] |
| Ganoderic Acid A (GAA) | Rheumatoid Arthritis | Balb/c mice | 20 mg/kg and 40 mg/kg | Gavage | Reduced inflammation and joint damage.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.[1] Below are generalized protocols for key experiments involving the in vivo evaluation of ganoderic acids.
Protocol 1: Formulation for Animal Administration
The choice of formulation and administration route depends on the experimental design, the physicochemical properties of the ganoderic acid, and the animal model.[5] All preparations for parenteral routes must be sterile.[5]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC), saline with 5% Tween 80, corn oil, or a solution of DMSO, PEG300, Tween 80, and saline/PBS)[5][6][9][10]
-
Sterile tubes
-
Vortex mixer
-
Syringes and needles for administration
Procedure for Suspension (e.g., for Oral Gavage):
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution (e.g., 0.5% CMC in sterile water).
-
Add the this compound powder to the vehicle.
-
Vortex thoroughly to ensure a uniform suspension.[5]
Procedure for Solution (e.g., for Intraperitoneal Injection):
-
For a clear solution, a co-solvent system may be necessary.[10] An example formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[9][10]
-
First, dissolve the this compound in DMSO.
-
Sequentially add PEG300, Tween 80, and finally Saline/PBS, mixing well after each addition to maintain clarity.[10]
Protocol 2: Xenograft Tumor Model for Anti-Cancer Efficacy
This protocol outlines the steps to assess the anti-tumor effects of this compound in a xenograft model.[3][11]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID mice), 4-6 weeks old[3]
-
Cancer cell line of interest
-
Sterile, serum-free medium or phosphate-buffered saline (PBS)[3]
-
This compound formulation
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Acclimatization: Allow mice to acclimatize for at least one week in a sterile environment with free access to food and water.[3]
-
Tumor Cell Inoculation: Subcutaneously inject approximately 1-5 x 10⁶ cancer cells in a volume of 100-200 µL into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-150 mm³).[1][3] Measure tumor volume every 2-3 days using calipers and the formula: (Length × Width²)/2.[1][3]
-
Randomization and Treatment: Randomly divide mice into control and treatment groups.[1]
-
Drug Administration: Administer this compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosage and frequency. The control group should receive the vehicle only.[1]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).[3]
Protocol 3: LPS-Induced Systemic Inflammation Model
This protocol details the steps to assess the anti-inflammatory effects of this compound.[11]
Materials:
-
C57BL/6 or BALB/c mice, 8-10 weeks old[11]
-
Lipopolysaccharide (LPS)[11]
-
This compound formulation
-
Vehicle control
Procedure:
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week.[11]
-
Grouping and Pre-treatment: Randomly assign mice to experimental groups. Administer this compound or vehicle 1-2 hours prior to the LPS challenge.[11]
-
Induction of Inflammation: Inject mice intraperitoneally with LPS (e.g., 1-5 mg/kg) to induce a systemic inflammatory response.[11]
-
Sample Collection and Analysis: At a specified time point after LPS injection (e.g., 2-24 hours), collect blood samples for cytokine analysis (e.g., TNF-α, IL-6) and euthanize the animals to collect organs for further analysis (e.g., histology, Western blot for inflammatory markers).[1][11]
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms of this compound is crucial for its development as a therapeutic agent.
Signaling Pathways
Ganoderic acids have been shown to modulate key signaling pathways involved in cancer and inflammation.
Caption: this compound inhibits the mTOR signaling pathway.[1]
Caption: Ganoderic Acids inhibit the NF-κB signaling pathway.[12]
Experimental Workflow
The following diagram illustrates a typical workflow for validating the in vivo effects of a compound like this compound.
Caption: General workflow for in vivo studies.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ganoderic acid alleviates chemotherapy-induced fatigue in mice bearing colon tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of different doses of Ganoderic Acid A on nociceptive behaviour and inflammatory parameters in polyarthritic mice rheumatoid arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ganoderenic acid D | Apoptosis | TargetMol [targetmol.com]
- 10. Ganoderic acid D2 | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
High-Purity Ganoderic Acid D: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of high-purity Ganoderic Acid D (GA-D) in scientific research. GA-D is a highly oxygenated lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum. It has garnered significant attention for its potential therapeutic properties, particularly in oncology.[1][2][3] This document outlines the core mechanisms of action of GA-D, provides detailed protocols for key in vitro experiments, and summarizes relevant quantitative data to support your research and development endeavors.
Core Mechanisms of Action
This compound exerts its biological effects through a multi-faceted approach, primarily by modulating critical intracellular signaling pathways.[1][3] Its most well-documented activities include the induction of programmed cell death (apoptosis) and autophagy, as well as cell cycle arrest in cancer cells.[1][3]
A primary mechanism of GA-D is the inhibition of the PI3K/Akt/mTOR signaling pathway.[2][4][5] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[2] By downregulating the phosphorylation of key proteins such as PI3K, Akt, and mTOR, GA-D effectively promotes both apoptosis and autophagic cell death in cancer cells.[2][4][5]
Additionally, research on closely related ganoderic acids suggests modulation of other key signaling pathways, including NF-κB, AP-1, and p53, which are involved in inflammation, cell proliferation, and tumor suppression.[1]
Quantitative Data Summary
The following tables provide a summary of the analytical performance for the quantification of ganoderic acids and the cytotoxic activity of various ganoderic acids against a range of human cancer cell lines.
Table 1: Comparative Performance of Analytical Methods for Ganoderic Acid Analysis
| Performance Metric | HPLC-UV | UPLC-MS/MS | Capillary Zone Electrophoresis (CZE) |
| Linearity (r²) | >0.998 | >0.998 | >0.9958 |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL | 0.66 - 6.55 µg/kg | < 0.6 µg/mL |
| Limit of Quantification (LOQ) | 1.01 - 4.23 µg/mL | 2.20 - 21.84 µg/kg | < 1.8 µg/mL |
| Precision (RSD) | Intra-day: 0.81-3.20%Inter-day: 0.40-3.67% | Intra-day: <6.8%Inter-day: <8.1% | Intra-day: 1.1-2.5%Inter-day: 2.1-3.8% |
| Accuracy/Recovery | 97.09 - 100.79% | 89.1 - 114.0% | 98.3 - 102.4% |
Data compiled from published validation studies for various ganoderic acids.[6][7]
Table 2: In Vitro Cytotoxicity (IC50) of Ganoderic Acids in Human Cancer Cell Lines
| Ganoderic Acid | Cancer Cell Line | Cancer Type | IC50 Value |
| Ganoderic Acid T | 95-D | Lung Cancer | 27.9 µg/mL |
| Ganoderic Acid DM | MCF-7 | Breast Cancer | - |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 75 µmol/l (48h) |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 100 µmol/l (48h) |
| Ganoderenic Acid C | H460 | Non-Small Cell Lung Cancer | 93 µM |
Note: Specific IC50 values for this compound are not as widely published as for other analogs. This table provides a comparative context.[8][9][10]
Experimental Protocols
The following are detailed protocols for fundamental in vitro assays to assess the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
High-purity this compound
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Humidified 5% CO2 incubator at 37°C
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.[12] Remove the existing medium and add 100 µL of the this compound solutions or a vehicle control (medium with the same final concentration of DMSO) to the wells in triplicate.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[3][12]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[3][12]
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[3][12]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
High-purity this compound
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time to induce apoptosis.[11][12]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[11][12]
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
High-purity this compound
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
Ice-cold 70% ethanol (B145695)
-
Phosphate Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate approximately 1 x 10⁶ cells in a 6-well plate and treat with various concentrations of this compound for the desired time.[3]
-
Harvesting: Harvest both adherent and floating cells and centrifuge at approximately 300 x g for 5 minutes.[3]
-
Washing: Wash the cell pellet with ice-cold PBS.[3]
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing. Fix the cells for at least 2 hours at 4°C.[3]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. Apoptotic cells will appear as a "sub-G1" peak.[3]
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a typical experimental workflow for studying the effects of this compound.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
Purification and Analysis of this compound
For researchers needing to purify or analyze this compound, High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are recommended methods.
High-Purity Purification by HSCCC
HSCCC is an effective technique for the preparative separation of natural products as it avoids irreversible adsorption onto a solid stationary phase.[13]
Protocol Outline:
-
Extraction: Extract the dried and powdered fruiting bodies of Ganoderma lucidum with 95% ethanol.[13]
-
Fractionation: Perform liquid-liquid partitioning of the crude extract with ethyl acetate (B1210297) and water.[13]
-
Solvent System Selection: A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is prepared and equilibrated.[13]
-
HSCCC Separation:
-
Purity Analysis: The purity of the collected fractions containing this compound is determined by analytical HPLC.[13]
-
Structural Confirmation: The structure of the purified compound is confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13]
Caption: Workflow for the purification of this compound using HSCCC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ganoderic Acid DM: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Synergistic Antitumor Effects of Ganoderic Acid D in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic Acid D (GA-D), a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant attention for its potential as an anticancer agent.[1] Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest.[1][2] Of particular interest is the emerging evidence suggesting that GA-D can act synergistically with conventional chemotherapy drugs, enhancing their efficacy and potentially overcoming drug resistance.[3] These application notes provide a comprehensive overview of the use of this compound in combination with chemotherapy agents, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying molecular mechanisms.
Synergistic Combinations and Quantitative Data
This compound and its related compounds have shown synergistic or additive effects when combined with several standard chemotherapeutic drugs. These combinations often lead to enhanced cytotoxicity in cancer cells, which may allow for a reduction in the dosage of the conventional drug, thereby mitigating its associated toxicities.
Combination with Platinum-Based Drugs (Cisplatin)
Ganoderic acids have been shown to enhance the cytotoxic effects of cisplatin (B142131), a cornerstone treatment for various cancers, including ovarian and gallbladder cancer.[3] This sensitization is particularly noteworthy in cisplatin-resistant cell lines, suggesting a potential to overcome acquired chemoresistance.[3]
Table 1: Synergistic Effects of Ganoderic Acids in Combination with Cisplatin
| Cancer Cell Line | Ganoderma Component | Cisplatin (DDP) Concentration | Observation | Fold-change in Cisplatin IC50 with GA | Reference |
| SKOV3 (Ovarian Cancer, Cisplatin-Sensitive) | This compound (200 µM) | 40 µM | Enhanced cytotoxicity and increased apoptosis and necrosis compared to single agents.[4][5] | Significantly lower than alone | [3][4][5] |
| SKOV3/DDP (Ovarian Cancer, Cisplatin-Resistant) | This compound (200 µM) | 200 µM | Synergistic induction of apoptosis.[3] | Significantly lower than alone | [3] |
| GBC-SD (Gallbladder Cancer) | Ganoderic Acid A (60 µM) | 8.98 µM (alone) | Combination promotes DNA damage and inhibits cancer cell stemness.[3][6] | 2.2-fold decrease | [3][7] |
Combination with Anthracyclines (Doxorubicin)
Ganoderma triterpenes, including ganoderic acids, have demonstrated synergistic interactions with doxorubicin (B1662922), a widely used chemotherapy agent.[3][8][9] This combination has been shown to be effective in cervical cancer cells.[3]
Table 2: Synergistic Effects of Ganoderma Triterpenes in Combination with Doxorubicin
| Cell Line | Ganoderma Component | Doxorubicin (DOX) Concentration | Observation | Combination Index (CI) | Reference |
| HeLa (Cervical Cancer) | Ganoderma triterpenes (GTS) | Varied | Synergistic interaction, enhanced ROS production, and apoptosis.[8][9] | < 1 (synergism) | [3][8][9] |
| HeLa (Cervical Cancer) | Lucidenic Acid N (LCN) | Varied | Synergistic interaction with DOX.[8] | < 1 (synergism) | [3] |
| KB-A-1/Dox (multidrug-resistant) | Ganoderic Acid Me (GA-Me) | 5 µg/mL | Reversal of multidrug resistance, increased intracellular DOX accumulation.[10] | Not explicitly stated | [10] |
Combination with Antimetabolites (Gemcitabine and 5-Fluorouracil)
This compound has been found to reverse resistance to gemcitabine (B846) in triple-negative breast cancer (TNBC).[11][12] It has also been shown to alleviate some of the side effects of 5-Fluorouracil (5-FU).[13][14][15]
Table 3: Effects of this compound in Combination with Gemcitabine and 5-Fluorouracil
| Cancer Type/Model | Chemotherapy Agent | Key Findings | Reference |
| Triple-Negative Breast Cancer (Gemcitabine-Resistant) | Gemcitabine (GEM) | GA-D significantly inhibited proliferation and glucose uptake in GEM-R TNBC cells and reduced tumor growth in a subcutaneous tumor model when combined with gemcitabine.[11][12] | [11][12] |
| Colorectal Cancer (in vitro and in vivo) | 5-Fluorouracil (5-FU) | Ganoderma Lucidum extracts can sensitize cancer cells to 5-FU.[16] | [16] |
| Colon Tumor-Bearing Mice | 5-Fluorouracil (5-FU) | GA could attenuate 5-FU-induced peripheral and central fatigue.[13] It can also prevent cognitive dysfunction caused by 5-FU.[14][15] | [13][14][15] |
Mechanisms of Action
The synergistic effects of this compound with chemotherapy agents are attributed to its modulation of multiple cellular signaling pathways involved in cell survival, proliferation, apoptosis, and drug resistance.
Induction of Apoptosis and Cell Cycle Arrest
This compound and related compounds induce apoptosis through the intrinsic mitochondrial pathway.[1][17] This is characterized by:
-
DNA Damage and PARP Cleavage : Ganoderic acids can induce DNA fragmentation and cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmarks of apoptosis.[1][2]
-
Mitochondrial Membrane Potential (MMP) Disruption : A decrease in MMP and the release of cytochrome c from mitochondria into the cytosol are observed.[17][18]
-
Caspase Activation : The release of cytochrome c activates the caspase cascade, including caspase-3 and caspase-9, leading to apoptosis.[17][18]
-
Regulation of Bcl-2 Family Proteins : Upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2.[17][18]
Furthermore, various ganoderic acids can induce cell cycle arrest, primarily at the G1 or G2/M phase, by down-regulating key cell cycle proteins like CDK2, CDK6, and cyclin D1.[2][19]
Modulation of Key Signaling Pathways
-
ROS/ERK Signaling Pathway : The synergy between this compound and cisplatin in ovarian cancer cells is mediated through the Reactive Oxygen Species (ROS)/Extracellular signal-regulated kinase (ERK) signaling pathway.[3][4][5] GA-D induces the production of ROS, which in turn activates the ERK pathway, leading to enhanced apoptosis.[3]
-
mTOR Signaling Pathway : In esophageal squamous cell carcinoma cells, this compound has been found to inhibit the mTOR signaling pathway by down-regulating the expression of phosphorylated PI3K, AKT, and mTOR, which contributes to the induction of both apoptosis and autophagy.[1][20]
-
p53/MDM2 Signaling Pathway : this compound can reverse gemcitabine resistance in triple-negative breast cancer by activating the p53/MDM2 pathway.[11][12] This promotes the ubiquitination and proteasomal degradation of HIF-1α, leading to the downregulation of glycolysis-related genes.[11][12]
Reversal of Multidrug Resistance (MDR)
Some ganoderic acids have been shown to reverse multidrug resistance. For instance, Ganoderic acid B can reverse ABCB1-mediated multidrug resistance.[20][21] This is a crucial mechanism for enhancing the efficacy of chemotherapy in resistant tumors.
Experimental Protocols
The following are representative protocols for key assays used to evaluate the synergistic effects of this compound in combination with chemotherapy agents.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).[19]
-
Compound Treatment: Treat the cells with various concentrations of this compound, the chemotherapy agent, and a combination of both. Include a vehicle control.[19]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[19]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment and determine the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with this compound, the chemotherapy agent, and their combination for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Western Blot Analysis for Protein Expression
This protocol is used to detect the expression of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Methodology:
-
Cell Lysis: Treat cells as described above, then lyse the cells in RIPA buffer containing protease inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[1]
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[1] Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Tumor Model
Animal models are crucial for evaluating the in vivo efficacy of combination therapies.
Methodology:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign mice to different treatment groups: vehicle control, this compound alone, chemotherapy agent alone, and the combination of both. Administer treatments via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).
Conclusion
The available data strongly suggest that this compound and related triterpenes from Ganoderma lucidum can act as potent synergistic agents with conventional chemotherapy drugs like cisplatin, doxorubicin, and gemcitabine.[3][11] These combinations not only enhance the anti-cancer effects but also hold the potential to circumvent drug resistance, offering a promising avenue for the development of more effective and less toxic cancer therapies.[3][18] Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these combinations.
References
- 1. benchchem.com [benchchem.com]
- 2. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sporoderm-Broken Spores of Ganoderma lucidum Sensitizes Ovarian Cancer to Cisplatin by ROS/ERK Signaling and Attenuates Chemotherapy-Related Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganoderic acid a potentiates cisplatin's cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABC Herbalgram Website [herbalgram.org]
- 8. Interaction of Ganoderma triterpenes with doxorubicin and proteomic characterization of the possible molecular targets of Ganoderma triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of Ganoderma triterpenes with doxorubicin and proteomic characterization of the possible molecular targets of Ganoderma triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound attenuates gemcitabine resistance of triple-negative breast cancer cells by inhibiting glycolysis via HIF-1α destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ganoderic acid alleviates chemotherapy-induced fatigue in mice bearing colon tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ganoderic acid improves 5-fluorouracil-induced cognitive dysfunction in mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 16. Ganoderma Lucidum induces oxidative DNA damage and enhances the effect of 5-Fluorouracil in colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Ganoderma lucidum derived ganoderenic acid B reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring Ganoderic Acid D Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic Acid D (GA-D) is a highly oxygenated lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum. For centuries, Ganoderma lucidum has been utilized in traditional medicine, and modern scientific investigations have identified ganoderic acids as key bioactive components with significant therapeutic potential, particularly in oncology.[1] GA-D exerts its biological effects through multiple mechanisms, including the induction of programmed cell death (apoptosis) and autophagy, as well as the modulation of critical intracellular signaling pathways.[1][2] This document provides detailed application notes and protocols for measuring the diverse bioactivities of this compound.
Bioactivity of this compound
This compound exhibits a range of biological activities, with its anticancer, anti-inflammatory, and anti-aging properties being the most extensively studied.
-
Anticancer Activity: GA-D has been shown to inhibit the proliferation of various cancer cell lines.[3] Its primary mechanisms of action include inducing apoptosis and autophagy, and causing cell cycle arrest.[1] These effects are often mediated through the modulation of key signaling pathways such as the mTOR pathway.[4][5] In some cases, GA-D can also enhance the cytotoxic effects of conventional chemotherapeutic agents like cisplatin.[3]
-
Anti-inflammatory Activity: Like other ganoderic acids, GA-D is known to possess anti-inflammatory properties. This is primarily achieved by inhibiting the activation of pro-inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7]
-
Anti-aging and Protective Effects: Recent studies have highlighted the protective effects of GA-D against oxidative stress-induced senescence in mesenchymal stem cells.[8][9] This anti-aging effect is mediated by the activation of the CaM/CaMKII/NRF2 signaling pathway.[8][9] GA-D has also been shown to protect human amniotic mesenchymal stem cells from oxidative stress by activating the PERK/NRF2 signaling pathway.[10]
Data Presentation: Quantitative Bioactivity Data
The bioactivity of this compound and its analogs is often quantified by their half-maximal inhibitory concentration (IC50) in various cell lines. The following table summarizes reported IC50 values for different ganoderic acids to provide a comparative context.
| Ganoderic Acid | Cancer Cell Line | Assay | IC50 Value (µM) | Reference/Notes |
| This compound | SKOV3 (Ovarian Cancer) | CCK-8 | >200 (24h) | [3] |
| This compound | SKOV3/DDP (Cisplatin-resistant Ovarian Cancer) | CCK-8 | >200 (24h) | [3] |
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | CCK-8 | 187.6 (24h), 203.5 (48h) | [11] |
| Ganoderic Acid A | SMMC7721 (Hepatocellular Carcinoma) | CCK-8 | 158.9 (24h), 139.4 (48h) | [11] |
| Ganoderic Acid C1 | HeLa (Cervical Cancer) | Not Specified | 92.3 (48h) | [12] |
| Ganoderic Acid C1 | HepG2 (Liver Cancer) | Not Specified | 125.7 (48h) | [12] |
| Ganoderic Acid C1 | SMMC7721 (Hepatocellular Carcinoma) | Not Specified | 85.1 (48h) | [12] |
| Ganoderic Acid C1 | MDA-MB-231 (Breast Cancer) | Not Specified | 110.5 (48h) | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the bioactivity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to measure cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.[1]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%. Remove the old medium and treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO).[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[1][3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.[3]
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[3]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.[3]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1]
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Materials:
-
Treated and control cells
-
Ice-cold 70% ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
PI staining solution (containing PI, RNase A, and a detergent like Triton X-100)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Plate approximately 1 x 10⁶ cells in a 6-well plate and treat with various concentrations of this compound.[1]
-
Harvesting and Washing: Harvest both adherent and floating cells and wash the cell pellet with ice-cold PBS.[1]
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing. Fix the cells for at least 2 hours at 4°C.[1]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with cold PBS. Resuspend the cell pellet in the PI staining solution.[1]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[1]
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase.[1]
Western Blot Analysis for Protein Expression
Western blotting is a technique used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.[1]
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[2]
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[2]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.[2]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.[3]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound induced anticancer signaling pathway.
Caption: this compound anti-inflammatory signaling pathway.
Caption: Experimental workflow for cell viability (MTT) assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces synergistic autophagic cell death except for apoptosis in ESCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Protects Human Amniotic Mesenchymal Stem Cells against Oxidative Stress-Induced Senescence through the PERK/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Ganoderic Acid D for Inducing G1 Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic Acid D (GA-D), a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its potential as an anticancer agent. One of its key mechanisms of action is the induction of cell cycle arrest at the G1 phase in various cancer cell lines. This process halts the proliferation of malignant cells, making GA-D a promising candidate for further investigation in oncology and drug development. These application notes provide a comprehensive overview of the mechanisms, pathways, and experimental protocols related to the use of this compound and its closely related analogues, such as Ganoderic Acid DM (GA-DM) and Ganoderic Acid A (GA-A), in inducing G1 cell cycle arrest.
Mechanism of Action
This compound and its analogues orchestrate G1 cell cycle arrest through a multi-targeted approach, primarily by modulating the expression and activity of key cell cycle regulatory proteins. The transition from the G1 to the S phase is a critical checkpoint, tightly controlled by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.
The primary mechanism involves the downregulation of G1-phase-promoting proteins:
-
Cyclin D1: A crucial sensor of extracellular signals that, upon forming a complex with CDK4/6, initiates the phosphorylation of the Retinoblastoma protein (pRb). Several studies have shown that ganoderic acids significantly decrease the protein levels of Cyclin D1.[1][2][3]
-
CDK4 and CDK6: The catalytic partners of Cyclin D1. Ganoderic Acid DM has been shown to reduce the protein levels of both CDK6 and CDK2.[3][4]
-
c-Myc: A transcription factor that promotes cell proliferation and is known to be downregulated by GA-DM.[3][4]
Simultaneously, some ganoderic acids can upregulate the expression of CDK inhibitors (CKIs):
-
p21 (WAF1/CIP1): Ganoderic Acid A treatment leads to an increased expression of the p21 protein, which can inhibit the activity of Cyclin D-CDK4/6 complexes.[1][2]
This concerted modulation of regulatory proteins prevents the hyper-phosphorylation of pRb. Hypo-phosphorylated pRb remains bound to the E2F transcription factor, thereby inhibiting the transcription of genes required for S-phase entry and effectively arresting the cells in the G1 phase. Furthermore, DNA damage induced by compounds like GA-DM can also serve as a trigger for G1 checkpoint activation.[3]
Signaling Pathways
This compound appears to exert its influence on the cell cycle machinery by modulating upstream signaling pathways critical for cell growth and proliferation.
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell survival and proliferation. In some cancer cells, this compound has been shown to downregulate the phosphorylation of key components like PI3K, Akt, and mTOR. The inhibition of this pathway can lead to a downstream reduction in the expression of proteins like Cyclin D1.
-
Wnt/β-catenin Pathway: Ganoderic acids can interrupt Wnt signaling by decreasing the activity of β-catenin. This, in turn, suppresses the expression of β-catenin target genes, which include CCND1 (the gene encoding Cyclin D1) and MYC.
Below is a diagram illustrating the proposed signaling pathway for this compound-induced G1 cell cycle arrest.
Caption: Proposed signaling pathway of this compound inducing G1 arrest.
Data Presentation
The following tables summarize the quantitative data from studies on this compound and its analogues concerning their effects on cell viability and cell cycle distribution.
Table 1: IC50 Values of Ganoderic Acids and Related Extracts in Cancer Cell Lines
| Compound/Extract | Cell Line | Assay Duration | IC50 Value | Reference |
|---|---|---|---|---|
| Ganoderic Acid A | HepG2 | 48 h | 203.5 µmol/l | [1] |
| Ganoderic Acid A | SMMC7721 | 48 h | 139.4 µmol/l | [1] |
| G. lucidum Extract (ESAC) | MCF-7 | 48 h | ~100 µg/ml | [5] |
| G. lucidum Extract (ESAC) | MDA-MB-231 | 48 h | ~60 µg/ml |[5] |
Table 2: Effect of Ganoderic Acid A on Cell Cycle Distribution in HepG2 Cells
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
|---|---|---|---|---|
| Control | 43.43% | 37.95% | 18.62% | [1] |
| Ganoderic Acid A (100 µmol/l) | 48.56% | 29.51% | 21.93% |[1] |
Table 3: Qualitative Effects of Ganoderic Acid DM on G1-Phase Regulatory Proteins in MCF-7 Cells
| Protein | Effect of GA-DM Treatment | Reference |
|---|---|---|
| Cyclin D1 | Decreased | [3][4] |
| CDK2 | Decreased | [3][4] |
| CDK6 | Decreased | [3][4] |
| p-Rb | Decreased | [3][4] |
Experimental Protocols
Detailed protocols for key experiments are provided below. These should be adapted based on the specific cell line and laboratory conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound and is used to calculate the IC50 value.
Workflow Diagram:
Caption: Workflow for MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilizing agent (e.g., DMSO, 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the GA-D solutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilizing agent to each well.
-
Absorbance Reading: Shake the plate for 10-15 minutes to dissolve the crystals. Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using dose-response curve analysis software.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Workflow Diagram:
Caption: Workflow for cell cycle analysis by flow cytometry.
Materials:
-
Treated and control cells
-
Phosphate Buffered Saline (PBS), ice-cold
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI)/RNase A staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate approximately 1 x 10^6 cells in a 6-well plate. Treat with the desired concentrations of this compound for the chosen time.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing. Fix for at least 2 hours at 4°C (or overnight at -20°C).
-
Rehydration: Centrifuge to remove ethanol and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Western Blotting for Cell Cycle Proteins
This protocol is used to detect changes in the expression levels of key cell cycle regulatory proteins.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system. β-actin or GAPDH should be used as a loading control.
-
Densitometry: Quantify band intensity using software like ImageJ to determine relative protein expression levels.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
Application Notes and Protocols for Determining Ganoderic Acid D Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their potential therapeutic properties, particularly in oncology. Among these, Ganoderic Acid D (GA-D) has emerged as a promising bioactive compound with demonstrated cytotoxic effects against various cancer cell lines.[1][2][3] The anticancer mechanisms of ganoderic acids are multifaceted, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that govern cell survival and proliferation.[1][2]
This document provides detailed protocols for a panel of standard in vitro assays to comprehensively assess the cytotoxic effects of this compound on cancer cells. Adherence to these standardized protocols will enable researchers to generate robust and reproducible data to elucidate the anticancer potential of this compound.
Data Presentation: Cytotoxic Activity of Ganoderic Acids
The in vitro cytotoxic efficacy of Ganoderic Acids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.[4] The following table summarizes reported IC50 values for this compound and other ganoderic acids against various human cancer cell lines to provide a comparative context.
| Ganoderic Acid Derivative | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| This compound | HepG2 | Hepatocellular Carcinoma | ~0.32 (0.14 µg/mL) | [1] |
| This compound | HeLa | Cervical Cancer | ~0.41 (0.18 µg/mL) | [1] |
| This compound | Caco-2 | Colorectal Adenocarcinoma | ~0.05 (0.02 µg/mL) | [1] |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 (24h), 203.5 (48h) | [5] |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 (24h), 139.4 (48h) | [5] |
| Ganoderic Acid DM | Caco-2 | Colorectal | 41.27 | [4] |
| Ganoderic Acid DM | HepG2 | Liver | 35.84 | [4] |
| Ganoderic Acid DM | HeLa | Cervical | 29.61 | [4] |
| Ganoderic Acid T | 95-D | Lung (Metastatic) | 27.9 µg/mL | [6] |
Note: IC50 values can vary depending on the specific cell line, assay conditions, and the purity of the compound. Researchers should determine the IC50 for their specific experimental setup.
Experimental Protocols
A thorough investigation of the anticancer effects of this compound relies on a series of standardized in vitro assays. The following sections detail the methodologies for key experiments.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product.[4]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO)[7]
-
96-well plates[7]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1% to avoid solvent-induced cytotoxicity.[7] Remove the old medium from the wells and add 100 µL of the this compound solutions or vehicle control (DMSO) to the respective wells in triplicate.[4]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]
-
MTT Addition: Add 10-20 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[4][7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[4]
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[4][7]
-
Absorbance Reading: Shake the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 490 nm) using a microplate reader.[4][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using dose-response curve analysis.
Membrane Integrity Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method for quantifying cell death by measuring the activity of LDH released from damaged cells into the culture medium.[1][8]
Materials:
-
LDH cytotoxicity assay kit
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Treatment: Treat the cells with serial dilutions of this compound and incubate for the desired time. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (lysis buffer provided in the kit).[1]
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[1]
-
LDH Measurement: Transfer 50 µL of the supernatant from each well to a new 96-well plate.[1] Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.[1]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[1]
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.[1]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Flow cytometer
-
Binding buffer (provided in the kit)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.
-
Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[1]
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1x10⁶ cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.[7]
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Ganoderic Acid D in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation of Ganoderic Acid D (GA-D) into various drug delivery systems. This document includes detailed experimental protocols for the preparation and characterization of GA-D loaded nanocarriers, a summary of their physicochemical properties, and a review of the key signaling pathways affected by GA-D in cancer therapy.
Introduction: this compound in Cancer Therapy
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have attracted significant scientific interest for their potential therapeutic properties, particularly in oncology.[1][2][3] Among these, this compound (GA-D) has been identified as a potent agent with multi-pronged anticancer effects, including the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest.[4][5][6]
A primary challenge in the preclinical and clinical development of GA-D is its poor aqueous solubility, which can lead to low bioavailability and limit its therapeutic efficacy.[7][8] To overcome this limitation, various drug delivery systems have been developed to enhance its solubility, stability, and targeted delivery to cancer cells. These systems include nanostructured lipid carriers (NLCs), solid lipid nanoparticles (SLNs), zein-chitosan nanoparticles, and liposomes.[9][10][11][12][13]
Mechanism of Action & Key Signaling Pathways
This compound exerts its anticancer effects by modulating several critical intracellular signaling pathways that govern cell growth, proliferation, and survival.
-
PI3K/Akt/mTOR Pathway Inhibition: A key mechanism of GA-D is the downregulation of the PI3K/Akt/mTOR signaling pathway.[5] This pathway is a central regulator of cell proliferation, growth, and survival and is often hyperactivated in cancer. By inhibiting the phosphorylation of key proteins like PI3K, Akt, and mTOR, GA-D can synergistically induce both apoptosis and autophagic cell death in cancer cells.[5][6]
-
Induction of Apoptosis: GA-D and its related compounds trigger the intrinsic mitochondrial apoptosis pathway. This is characterized by the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a cascade of caspases (e.g., caspase-3 and -9), which are the executioners of apoptosis.[4][9] This process leads to DNA fragmentation and cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmarks of apoptosis.[4]
-
Cell Cycle Arrest: Studies on ganoderic acids have demonstrated their ability to induce cell cycle arrest, primarily at the G1 phase.[1][4] This is achieved by down-regulating the levels of key cell cycle regulatory proteins such as cyclin-dependent kinases (CDK2, CDK6) and cyclin D1.[4]
-
Modulation of other pathways: Ganoderic acids have also been reported to suppress the activation of other crucial transcription factors involved in cancer progression, such as NF-κB and AP-1.[4][9]
Drug Delivery System Formulations: Data Summary
The encapsulation of this compound into nanocarriers significantly improves its physicochemical properties for therapeutic applications. The table below summarizes the characteristics of various GA-D loaded nanoparticle systems reported in the literature.
| Drug Delivery System | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Solvent Injection | 122.7 ± 8.6 | -18.0 ± 1.4 | 70.16 ± 3.21 | 21.6 ± 1.23 | [12] |
| Nanostructured Lipid Carriers (NLCs) | Double Emulsion Solvent Displacement | ~156 | Not Reported | >75 | Not Reported | [10][14] |
| Zein-Chitosan Nanoparticles | Self-assembly | 177.2 | +29.53 | 92.68 | Not Reported | [13] |
| Nanodispersions | Ultrasonic Cavitation & Solvent Evaporation | < 200 | -45.9 | Not Reported | Not Reported | [15] |
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of this compound-loaded nanoparticles.
This method is suitable for encapsulating hydrophobic drugs like GA-D into a solid lipid core.[12]
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol®, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Organic Solvent (e.g., acetone, ethanol)
-
Ultrapure Water
-
Magnetic stirrer and stir bar
-
Water bath sonicator
Procedure:
-
Lipid Phase Preparation: Dissolve this compound and the chosen solid lipid in the organic solvent. Heat the mixture slightly (5-10 °C above the lipid's melting point) to ensure complete dissolution.
-
Aqueous Phase Preparation: Dissolve the surfactant in ultrapure water and heat it to the same temperature as the lipid phase.
-
Injection: Using a syringe, inject the lipid phase into the aqueous phase under constant magnetic stirring. The rapid diffusion of the solvent into the aqueous phase causes the lipid to precipitate, forming nanoparticles that encapsulate the drug.
-
Homogenization: Continue stirring for 2-4 hours at room temperature to allow for the complete evaporation of the organic solvent.
-
Purification: To remove unencapsulated GA-D, the nanoparticle suspension can be dialyzed against ultrapure water using a dialysis membrane (e.g., MWCO 12 kDa).[10]
NLCs are a modified version of SLNs that incorporate both solid and liquid lipids, creating an imperfect crystal structure that can increase drug loading and prevent drug expulsion during storage.[10][14]
Materials:
-
This compound
-
Solid Lipid (e.g., Precirol® ATO 5)
-
Liquid Lipid (e.g., Miglyol® 812, oleic acid)
-
Surfactant/Emulsifier (e.g., Lecithin, Poloxamer 188)
-
Organic Solvent (e.g., dichloromethane, ethyl acetate)
-
Aqueous solution (e.g., ultrapure water or buffer)
-
High-speed homogenizer or probe sonicator
Procedure:
-
Prepare Primary Emulsion (w/o): Dissolve GA-D in the organic solvent. Add this solution to a mixture of the melted solid lipid and liquid lipid. Emulsify this organic phase into a small volume of aqueous solution containing a surfactant using a high-speed homogenizer to form a primary water-in-oil (w/o) emulsion.
-
Prepare Double Emulsion (w/o/w): Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer (e.g., Poloxamer 188) under constant stirring.
-
Solvent Evaporation: Subject the resulting double emulsion to magnetic stirring at room temperature for several hours (or use a rotary evaporator) to remove the organic solvent.
-
Nanoparticle Formation: As the solvent evaporates, the NLCs will form and solidify.
-
Purification: Purify the NLC suspension via centrifugation or dialysis to remove unencapsulated drug and excess surfactant.
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the nanoparticle suspension with ultrapure water to an appropriate concentration. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer). The PDI value indicates the size distribution homogeneity (a value < 0.3 is typically considered acceptable). The zeta potential provides information on the surface charge and predicts the stability of the colloidal suspension.[11][12]
2. Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Technique: Indirect quantification using UV-Vis Spectroscopy or HPLC.
-
Procedure:
-
Separate the nanoparticles from the aqueous medium containing the free, unencapsulated drug. This is typically done by ultracentrifugation.
-
Carefully collect the supernatant.
-
Quantify the amount of free GA-D in the supernatant using a pre-established calibration curve.
-
Calculate EE% and DL% using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
3. Morphology:
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Procedure: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid. Allow it to air dry (or use a negative staining agent like phosphotungstic acid for TEM). Observe the grid under the microscope to visualize the shape and surface morphology of the nanoparticles.[16]
4. In Vitro Drug Release:
-
Technique: Dialysis Bag Method.[10]
-
Procedure:
-
Place a known amount of the GA-D nanoparticle suspension into a dialysis bag (MWCO 12-14 kDa).
-
Submerge the sealed bag in a release medium (e.g., phosphate-buffered saline (PBS) pH 7.4, sometimes with a small amount of Tween 80 to maintain sink conditions) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the concentration of GA-D in the collected samples using UV-Vis or HPLC to determine the cumulative drug release profile.
-
This protocol is used to assess the cytotoxic effects of GA-D formulations on cancer cells.[3][4]
Materials:
-
Cancer cell line (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
GA-D formulation and corresponding empty nanoparticles (placebo)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the GA-D formulation, free GA-D, and the placebo nanoparticles. Include untreated cells as a control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot cell viability against drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
References
- 1. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ganoderic acid loaded nano-lipidic carriers improvise treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Ganoderic Acids Loaded Zein-Chitosan Nanoparticles and Evaluation of Their Hepatoprotective Effect on Mice Given Excessive Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Ganoderic Acid D: Applications and Protocols for Proteomic and Genomic Investigations
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ganoderic Acid D (GAD), a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in biomedical research.[1] Extensive studies have demonstrated its potent cytotoxic effects against various cancer cell lines and its protective role in stem cells, primarily through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[1][2] These application notes provide an overview of the utility of this compound in proteomic and genomic studies, offering insights into its molecular mechanisms of action.
Proteomic Applications:
This compound induces significant alterations in the cellular proteome, making it a valuable tool for proteomic research. Expression proteomics, particularly using two-dimensional gel electrophoresis (2D-GE) followed by mass spectrometry, has been instrumental in identifying protein expression changes in response to GAD treatment.[1] Such studies have revealed that GAD's cytotoxic effects are associated with the differential expression of proteins involved in apoptosis, cell cycle regulation, and cellular metabolism.[1]
A seminal study on HeLa human cervical carcinoma cells identified 21 proteins that were differentially expressed upon treatment with this compound.[1] Furthermore, affinity-based proteomic strategies can be employed to identify direct binding partners of GAD, providing deeper insights into its molecular targets.[3] In silico predictions and subsequent in vitro validation have suggested that GAD may directly bind to proteins such as the 14-3-3 family, annexin (B1180172) A5, and aminopeptidase (B13392206) B.[1]
Genomic Applications:
The effects of this compound on cellular processes are also reflected at the genomic level. While comprehensive genomic studies specifically on GAD are still emerging, research on related ganoderic acids provides a strong rationale for its use in genomic investigations.[4] Techniques such as quantitative real-time PCR (qPCR) and RNA sequencing (RNA-seq) can be employed to study the modulation of gene expression by GAD. Key areas of investigation include the expression of genes involved in cell cycle control, apoptosis, and critical signaling pathways like mTOR, PERK/NRF2, and CaM/CaMKII/NRF2.[5][6][7] For instance, studies have shown that GAD can upregulate the expression of NRF2 and its downstream targets, highlighting its role in the oxidative stress response.[2]
Data Presentation: Quantitative Proteomic and Genomic Data
The following tables summarize the quantitative data from key studies on this compound, providing a clear comparison of its effects on protein and gene expression.
Table 1: Differentially Expressed Proteins in HeLa Cells Treated with this compound
| Protein Name | Accession No. | Fold Change | Function |
| Upregulated Proteins | |||
| 14-3-3 protein zeta/delta | P63104 | 2.1 | Signal Transduction, Apoptosis |
| 14-3-3 protein epsilon | P62258 | 1.8 | Signal Transduction, Cell Cycle |
| Calreticulin | P27797 | 2.3 | Calcium Homeostasis, Chaperone |
| Protein disulfide-isomerase | P07237 | 1.9 | Protein Folding |
| Heat shock protein 70 | P08107 | 2.5 | Stress Response, Chaperone |
| Vimentin | P08670 | 3.1 | Cytoskeleton, Cell Integrity |
| Annexin A2 | P07355 | 2.2 | Signal Transduction, Membrane Trafficking |
| Peroxiredoxin 1 | Q06830 | 1.7 | Redox Regulation |
| Glutathione S-transferase P | P09211 | 1.9 | Detoxification |
| Triosephosphate isomerase | P60174 | 2.0 | Glycolysis |
| Alpha-enolase | P06733 | 1.8 | Glycolysis, Plasminogen Receptor |
| Glyceraldehyde-3-phosphate dehydrogenase | P04406 | 1.6 | Glycolysis, Apoptosis |
| Lactate dehydrogenase B chain | P07195 | 2.4 | Anaerobic Respiration |
| Aspartate aminotransferase, cytoplasmic | P17174 | 2.1 | Amino Acid Metabolism |
| Downregulated Proteins | |||
| Eukaryotic translation initiation factor 5A-1 | P63241 | -2.8 | Protein Synthesis |
| Peptidyl-prolyl cis-trans isomerase A | P62937 | -2.5 | Protein Folding |
| Cofilin-1 | P23528 | -2.2 | Actin Cytoskeleton Dynamics |
| Profilin-1 | P07737 | -2.0 | Actin Cytoskeleton Dynamics |
| Tropomyosin alpha-4 chain | P67936 | -2.6 | Cytoskeleton Regulation |
| Beta-actin | P60709 | -1.9 | Cytoskeleton, Cell Motility |
| Tubulin beta chain | P07437 | -2.3 | Cytoskeleton, Mitosis |
Data synthesized from Yue et al., Molecular & Cellular Proteomics, 2008. Fold changes are approximate values derived from the study.[1]
Table 2: Quantitative Gene and Protein Expression Changes in Signaling Pathways Modulated by this compound in Human Amniotic Mesenchymal Stem Cells (hAMSCs)
| Target Gene/Protein | Pathway | Treatment Group | Relative Expression (Fold Change vs. Control) |
| NRF2 (mRNA) | PERK/NRF2 | H₂O₂ + GAD | ~2.5 |
| PRDX3 (mRNA) | PERK/NRF2 | H₂O₂ + GAD | ~3.0 |
| p-PERK (protein) | PERK/NRF2 | H₂O₂ + GAD | Increased |
| n-NRF2 (protein) | PERK/NRF2 | H₂O₂ + GAD | Increased |
| p-CaMKII (protein) | CaM/CaMKII/NRF2 | H₂O₂ + GAD | Increased |
| CaM (protein) | CaM/CaMKII/NRF2 | H₂O₂ + GAD | Increased |
| p16 (protein) | Cell Cycle | H₂O₂ + GAD | Decreased |
| p21 (protein) | Cell Cycle | H₂O₂ + GAD | Decreased |
Data is illustrative and synthesized from studies by Xu et al. and Yuan et al. on oxidative stress-induced senescence in hAMSCs.[2][5]
Experimental Protocols
Detailed methodologies for key experiments are provided below. Note that specific conditions may require optimization based on the cell type and experimental setup.
Protocol 1: Proteomic Analysis of this compound-Treated Cells using 2D-Gel Electrophoresis
Objective: To identify differentially expressed proteins in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
This compound (GAD) stock solution (in DMSO)
-
Lysis buffer (7 M urea, 2 M thiourea, 4% CHAPS, 40 mM Tris, 1% DTT, 1% IPG buffer)
-
Bradford assay reagent
-
IPG strips and 2D-PAGE equipment
-
Staining solution (e.g., Coomassie Brilliant Blue or silver stain)
-
Image analysis software
-
Mass spectrometer (e.g., MALDI-TOF/TOF)
Procedure:
-
Cell Culture and Treatment: Seed cells in culture dishes and grow to 70-80% confluency. Treat cells with the desired concentration of GAD (e.g., 17.3 µM for HeLa cells) or vehicle control (DMSO) for a specified time (e.g., 48 hours).[1]
-
Cell Lysis and Protein Extraction: Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer. Sonicate the lysate on ice and centrifuge to pellet cell debris. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of the extracts using the Bradford assay.
-
First Dimension: Isoelectric Focusing (IEF): Rehydrate IPG strips with protein samples (e.g., 150 µg). Perform IEF according to the manufacturer's instructions for the 2D-PAGE system.
-
Second Dimension: SDS-PAGE: Equilibrate the focused IPG strips and place them on top of an SDS-polyacrylamide gel. Run the second dimension electrophoresis to separate proteins by molecular weight.
-
Gel Staining and Imaging: Stain the gels to visualize protein spots. Digitize the gel images using a high-resolution scanner.
-
Image Analysis: Use specialized 2D gel analysis software to detect, match, and quantify protein spots between control and GAD-treated samples. Identify spots with statistically significant changes in intensity.
-
Protein Identification by Mass Spectrometry: Excise the differentially expressed protein spots from the gel. Perform in-gel digestion with trypsin. Analyze the resulting peptides by MALDI-TOF/TOF MS to identify the proteins.
Protocol 2: Genomic Analysis of this compound-Treated Cells using Quantitative Real-Time PCR (qPCR)
Objective: To measure the changes in mRNA expression levels of target genes in response to this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (GAD) stock solution (in DMSO)
-
RNA extraction kit (e.g., TRIzol)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (forward and reverse) for target and reference genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with GAD as described in Protocol 1.
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reactions in triplicate for each sample and gene, including a no-template control. The reaction mixture should contain cDNA, forward and reverse primers, and qPCR master mix.
-
qPCR Program: Run the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a reference gene.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a general experimental workflow for its study.
Caption: Workflow for Proteomic Analysis of this compound.
Caption: this compound Inhibition of the PI3K/AKT/mTOR Pathway.
Caption: Activation of the PERK/NRF2 Pathway by this compound.
References
- 1. Proteomics characterization of the cytotoxicity mechanism of this compound and computer-automated estimation of the possible drug target network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Protects Human Amniotic Mesenchymal Stem Cells against Oxidative Stress-Induced Senescence through the PERK/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. irispublishers.com [irispublishers.com]
- 5. This compound prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ganoderic Acid D in Nutraceutical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ganoderic acids (GAs) are a class of highly oxygenated lanostane-type triterpenoids derived from the renowned medicinal mushroom, Ganoderma lucidum. For centuries, this mushroom has been a cornerstone of traditional Eastern medicine, valued for its purported ability to enhance vitality and longevity.[1] Modern scientific inquiry has identified GAs as primary bioactive components with significant therapeutic potential.[1] Among these, Ganoderic Acid D (GA-D) has emerged as a compound of interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, hepatoprotective, and anti-senescence properties.[2][3] These application notes provide a comprehensive overview of the nutraceutical applications of GA-D, detailing its mechanisms of action, quantitative efficacy, and standardized experimental protocols to guide further research and development.
Section 1: Bioactivities and Mechanisms of Action
This compound exerts its biological effects by modulating a variety of intracellular signaling pathways. Its multi-targeted approach makes it a promising candidate for nutraceutical applications aimed at combating complex chronic diseases.
Anti-Cancer Activity
GA-D demonstrates potent anti-cancer effects through the induction of programmed cell death (apoptosis and autophagy) and cell cycle arrest.[1]
Mechanism: A key mechanism is the downregulation of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival that is often hyperactivated in cancer.[1][2] By inhibiting the phosphorylation of key proteins like PI3K, Akt, and mTOR, GA-D effectively cuts off survival signals to cancer cells.[2][4] This inhibition synergistically promotes both apoptosis, characterized by DNA fragmentation and caspase activation, and autophagy, a cellular self-degradation process.[4][5] This dual mechanism of inducing cell death makes GA-D a potent agent for cancer research.[4]
Anti-Inflammatory Activity
Chronic inflammation is a key factor in many diseases. Ganoderic acids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor-kappa B) pathway.[6]
Mechanism: The NF-κB pathway is a central regulator of the inflammatory response. In normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. When stimulated by inflammatory signals (like LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6. Ganoderic acids prevent the degradation of IκB, thereby blocking NF-κB's nuclear translocation and subsequent activation of inflammatory mediators.[6]
Hepatoprotective Effects
GA-D and other ganoderic acids have shown protective effects against liver injury, particularly alcoholic liver injury.[7][8]
Mechanism: The protective mechanism involves multiple actions. GAs can ameliorate excessive hepatic lipid accumulation by regulating genes related to lipid and cholesterol metabolism.[9] They also bolster the liver's antioxidant defenses by increasing the levels of crucial enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH), while reducing markers of oxidative stress such as malondialdehyde (MDA).[7][10]
Anti-Senescence Effects
Cellular senescence, or aging, is a hallmark of organismal aging and contributes to many age-related diseases. GA-D has been shown to delay the senescence of human amniotic mesenchymal stem cells (hAMSCs).[11]
Mechanism: GA-D protects stem cells from oxidative stress-induced senescence by activating the PERK/NRF2 signaling pathway.[11] It upregulates the expression of phosphorylated PERK and NRF2, promoting the transfer of NRF2 into the nucleus.[11] Nuclear NRF2 is a master regulator of the antioxidant response, activating genes that protect the cell from reactive oxygen species (ROS). This action reduces ROS generation, relieves cell cycle arrest, and enhances telomerase activity, thereby retarding the aging process in these cells.[11] More recent research also indicates GA-D targets the 14-3-3ε protein to activate the CaM/CaMKII/NRF2 signaling pathway, further solidifying its anti-aging potential.[12][13]
Section 2: Quantitative Data Summary
The in vitro cytotoxic efficacy of Ganoderic Acids is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cancer cell population.[1] While specific IC50 values for GA-D are not as widely published as for other analogues, the following tables summarize reported values for various ganoderic acids to provide a comparative context.
Table 1: In Vitro Cytotoxicity of Ganoderic Acids in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | IC50 Value (µM) | Citation(s) |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | CCK-8 | 187.6 - 203.5 (24-48h) | [14] |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | CCK-8 | 139.4 - 158.9 (24-48h) | [14] |
| Ganoderic Acid T | 95-D | Lung Carcinoma | - | 27.9 µg/ml | [15] |
| Ganoderic Acid A | Nalm-6 | Human Leukemia | - | 140 µg/mL | [16] |
| Ganoderic Acid A | - | - | CYP3A4 Inhibition | 15.05 | |
| Ganoderic Acid A | - | - | CYP2D6 Inhibition | 21.83 | [17] |
| Ganoderic Acid A | - | - | CYP2E1 Inhibition | 28.35 | [17] |
| G. lucidum (Methanol Extract) | MCF-7 | Breast Cancer | MTT | 62.37 µg/mL (72h) | [18] |
Table 2: In Vivo Anti-Tumor Effects of Ganoderic Acids in Animal Models
| Treatment Agent | Cancer Model | Animal Model | Dosage | Key Findings | Citation(s) |
| This compound | Esophageal Squamous Cell Carcinoma | Not Specified | Not Specified | Downregulates mTOR signaling, promoting apoptosis and autophagy. | [19] |
| Ganoderic Acid (GA) | Colon Tumor (CT26 xenograft) | BALB/c mice | 50 mg/kg (intraperitoneal) | Significantly inhibited colon tumor growth. | [19] |
| Ganoderic Acid Me | Lewis Lung Carcinoma | C57BL/6 mice | Not Specified | Showed inhibitory effect on tumor development. | [15] |
Section 3: Detailed Experimental Protocols
The reproducibility of in vitro and in vivo assays is critically dependent on standardized protocols. The following sections detail methodologies for key experiments.
Protocol 3.1: Extraction and Purification of Ganoderic Acids
This protocol outlines a general method for extracting crude triterpenoids from Ganoderma fruiting bodies, followed by purification steps.
-
Material Preparation: Dry the fruiting bodies of the Ganoderma species in an oven (60-70°C). Grind the dried material into a fine powder (40-80 mesh) to increase the surface area.[20]
-
Ethanol (B145695) Extraction: Place the powder in a suitable container and add 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v). Macerate the mixture at 60°C for 2 hours or at room temperature for 24 hours with agitation.[7][20]
-
Filtration and Concentration: Separate the ethanol extract from the solid residue by filtration. Repeat the extraction process on the residue two more times to ensure exhaustive extraction. Combine the extracts and concentrate them under reduced pressure using a rotary evaporator (water bath ≤ 50°C) to yield the crude triterpenoid (B12794562) extract.[20][21]
-
Fractionation (Optional): Suspend the crude extract in water and perform liquid-liquid partitioning with an equal volume of ethyl acetate (B1210297). The triterpenoids will preferentially move to the ethyl acetate layer, which can then be separated and concentrated.[22]
-
Purification (Chromatography):
-
Silica (B1680970) Gel Column Chromatography: Dissolve the crude extract and load it onto a silica gel column. Elute with a gradient of non-polar to polar solvents (e.g., a chloroform-methanol gradient). Collect fractions and monitor using Thin Layer Chromatography (TLC).[21]
-
Preparative HPLC: For final purification, use a reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and acidified water. Monitor at a wavelength of ~252 nm to detect and collect the GA-D peak.[22]
-
Protocol 3.2: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity, serving as an indicator of cell viability.[1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the GA-D solutions (and a vehicle control, e.g., DMSO) to the respective wells in triplicate.[1]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1]
-
Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.[1]
-
Absorbance Reading: Shake the plate for 10-15 minutes in the dark. Measure the absorbance at ~570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using dose-response curve analysis.[1]
Protocol 3.3: Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Plate approximately 1 x 10^6 cells in a 6-well plate and treat with various concentrations of GA-D for the desired time.[1]
-
Harvesting: Collect both adherent and floating cells. Centrifuge at ~300 x g for 5 minutes and discard the supernatant.[1]
-
Washing: Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).[1]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[23]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of Propidium (B1200493) Iodide (PI) to 100 µL of the cell suspension.[23]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[24]
-
Analysis: Analyze the stained cells promptly using a flow cytometer. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic: Annexin V+/PI+).[23]
Protocol 3.4: Cell Cycle Analysis
This assay uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Culture and treat cells with GA-D as described for the apoptosis assay.[1]
-
Harvesting: Collect all cells and wash with ice-cold PBS.[1]
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing. Fix the cells for at least 2 hours (or overnight) at 4°C.[1]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer. The appearance of a "sub-G1" peak is indicative of apoptotic cells with fragmented DNA.[1]
Protocol 3.5: In Vitro Anti-Inflammatory Assay (NO and Cytokine Measurement)
This protocol assesses the ability of GA-D to inhibit the production of inflammatory mediators in macrophages.[6]
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM. Seed cells in 24-well or 96-well plates and allow them to adhere overnight.[6]
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of GA-D for 1-2 hours.
-
Inflammation Induction: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. Include negative (no LPS) and positive (LPS only) controls. Incubate for an additional 24 hours.[6]
-
Nitric Oxide (NO) Measurement (Griess Assay): Collect the cell culture supernatant. Mix it with Griess reagent and measure the absorbance at ~540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined using a sodium nitrite standard curve.[25]
-
Cytokine Measurement (ELISA): Quantify the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganoderma lucidum: Novel Insight into Hepatoprotective Potential with Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. This compound Protects Human Amniotic Mesenchymal Stem Cells against Oxidative Stress-Induced Senescence through the PERK/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ganoderic Acid DM: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 17. In vitro inhibitory effects of ganoderic acid A on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ganoderic Acid D Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the extraction and analysis of Ganoderic Acid D (GA-D) from Ganoderma species.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help you optimize your experimental outcomes.
Issue 1: Low Yield of this compound
Q: My extraction is resulting in a very low yield of GA-D. What are the potential causes and how can I improve it?
A: Low yield is a frequent challenge that can stem from several factors, from the starting material to the extraction parameters. Here is a systematic guide to troubleshooting:
-
Raw Material Quality: The concentration of ganoderic acids varies significantly.[1]
-
Species and Strain: Different Ganoderma species (G. lucidum, G. sinense, G. tsugae) and even different strains within a species have vastly different triterpenoid (B12794562) profiles.[2]
-
Growth Stage: The content of ganoderic acids is often highest in the immature stage of the fruiting body.[3]
-
Source: Cultivated Ganoderma may have higher and more consistent levels of ganoderic acids compared to wild-harvested samples.[1][4]
-
-
Pre-Extraction Processing: Proper preparation of the raw material is critical.
-
Extraction Method and Parameters: The chosen method and its parameters directly impact efficiency.
-
Method Selection: Advanced techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are known to improve yields and reduce extraction times compared to conventional maceration or reflux extraction.[5][6][7]
-
Solvent Choice: Ganoderic acids are triterpenoids, readily soluble in organic solvents like ethanol (B145695), methanol (B129727), and ethyl acetate (B1210297).[1] 95% ethanol is a common and effective choice.[8]
-
Optimization: Key parameters such as temperature, time, solvent-to-solid ratio, and (for UAE/MAE) power must be optimized. For example, one study found optimal conditions for triterpenoid extraction to be 100% ethanol at ~60°C for 6 hours.[9]
-
Issue 2: Extract Impurity
Q: My crude extract is impure, containing high levels of lipids or other contaminants that interfere with analysis and purification. How can I clean up my sample?
A: High levels of contaminants, especially lipids from Ganoderma spores, are a common problem.[1]
-
Pre-Extraction Defatting: This is a crucial first step. Before the main extraction, wash the powdered Ganoderma material with a non-polar solvent like n-hexane. This will effectively remove lipids and other non-polar contaminants without significantly affecting the ganoderic acid content.[1]
-
Post-Extraction Liquid-Liquid Partitioning: This technique separates compounds based on their solubility in different immiscible solvents.
-
After obtaining your crude ethanol extract, evaporate the solvent.
-
Suspend the dried extract in water and perform a liquid-liquid extraction with a solvent like ethyl acetate. The acidic triterpenoids, including GA-D, will preferentially move into the ethyl acetate layer.[10][11]
-
For further separation of acidic triterpenoids, the chloroform (B151607) fraction can be extracted with a 5% sodium bicarbonate (NaHCO₃) solution. The acidic triterpenoids move into the aqueous alkaline layer, which can then be acidified and re-extracted.[12]
-
Issue 3: Compound Degradation
Q: I suspect my this compound is degrading during extraction or storage. What conditions should I be mindful of?
A: Ganoderic acids are susceptible to degradation, especially under harsh conditions.[13]
-
Temperature: Excessive heat can lead to degradation.[1] When concentrating the extract with a rotary evaporator, keep the water bath temperature below 50-60°C.[8] While some extraction methods use elevated temperatures, prolonged exposure should be avoided.[14]
-
pH: Extreme pH (highly acidic or alkaline) can cause hydrolysis or rearrangement of the GA-D structure.[13] Neutral to slightly acidic conditions are generally optimal for stability. When using acidic mobile phases for HPLC, use low concentrations (e.g., 0.1% acetic or formic acid).[13][15]
-
Storage: Proper storage is essential for preventing degradation.
Frequently Asked Questions (FAQs)
Q: Which extraction method is best for this compound?
A: The "best" method depends on a trade-off between yield, time, cost, and available equipment.
-
Conventional Solvent Extraction (Maceration/Reflux): Simple and requires no special equipment, but can be time-consuming with lower yields.[7]
-
Ultrasound-Assisted Extraction (UAE): Offers significantly higher yields in shorter times by using ultrasonic waves to disrupt the mushroom's rigid cell walls.[5]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy for rapid heating, leading to very short extraction times (e.g., 5 minutes).[6][17]
-
Supercritical Fluid Extraction (SFE): A "green" technique using supercritical CO₂. It avoids organic solvents and produces a very clean extract, but requires specialized equipment.[18][19]
Q: How is this compound quantified after extraction?
A: The standard method is High-Performance Liquid Chromatography (HPLC) with UV detection.[2][11] For higher sensitivity and specificity, especially for complex mixtures or trace-level analysis, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is preferred.[15][20]
Q: What are the typical HPLC parameters for GA-D analysis?
A: Common parameters include:
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and a weakly acidic aqueous solution (e.g., 0.1% acetic acid, 0.1% formic acid, or 2% acetic acid).[11][15]
-
Detection: UV detection is typically set around 252 nm, where ganoderic acids show strong absorbance.[2][15]
-
Flow Rate: A typical flow rate is between 0.8-1.0 mL/min.[2][11]
Data Presentation: Comparison of Extraction Techniques
The following table summarizes parameters and outcomes for different extraction methods to guide your selection. Note that yields are highly dependent on the specific Ganoderma species, material quality, and precise experimental conditions.
| Extraction Technique | Common Solvent | Key Parameters | Reported Triterpenoid Yield/Efficiency | Reference(s) |
| Maceration | 95% Ethanol | Room Temp, 24h (3x) or 60°C, 2h | Baseline Method | [8] |
| Hot Ethanol Reflux | 95% Ethanol | 80°C, 3 repetitions | Effective for crude extraction | [21] |
| Ultrasound (UAE) | 50-74% Ethanol | 40-80°C, 45-100 min, 210-320 W | Significantly higher yields than CSE | [5][6] |
| Microwave (MAE) | 95% Ethanol | 90°C, 5 min | 0.97% triterpenoid efficiency | [6][17] |
| Supercritical (SFE) | Supercritical CO₂ (with ethanol co-solvent) | 40°C, 30 MPa or 27.5 MPa | 0.3-1.8% extract yield | [6][18][22] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of GA-D
This protocol provides a general framework for efficient extraction from Ganoderma fruiting bodies.
-
Preparation: Dry Ganoderma lucidum fruiting bodies at 70°C for 24 hours and grind into a fine powder (60-mesh).[3]
-
Extraction:
-
Filtration: After sonication, filter the mixture through cheesecloth and then filter paper (or centrifuge) to separate the extract from the solid residue.[8]
-
Repetition: Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.[8]
-
Concentration: Combine all filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude triterpenoid extract.[3][8]
Protocol 2: Quantification of GA-D by HPLC
This protocol outlines a standard method for the analysis of GA-D in a crude extract.
-
Sample Preparation:
-
Standard Preparation: Prepare a series of calibration standards of purified this compound in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Gradient of Acetonitrile (A) and 0.1% aqueous acetic acid (B). A typical gradient might be: 0-20 min, 20-50% A; 20-40 min, 50-80% A; 40-45 min, 80-20% A.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 252 nm.[2]
-
Injection Volume: 10-20 µL.
-
-
Analysis: Construct a calibration curve from the peak areas of the GA-D standards. Quantify the amount of GA-D in the extract by comparing its peak area to the calibration curve.
Visualizations
Caption: General workflow for this compound extraction and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. jfda-online.com [jfda-online.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Study of Continuous Extraction Process Utilizing Supercritical Fluid for Ganoderma lucidum | Scientific.Net [scientific.net]
- 19. High-Pressure Supercritical CO2 Extracts of Ganoderma lucidum Fruiting Body and Their Anti-hepatoma Effect Associated With the Ras/Raf/MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Ganoderic Acid D HPLC Analysis
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Ganoderic Acid D. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the HPLC analysis of this compound and other related ganoderic acids.
Peak Shape Problems
Question: Why are my this compound peaks tailing?
Answer:
Peak tailing, where the peak is asymmetrical with a drawn-out latter half, is a common issue when analyzing acidic compounds like this compound. This can compromise accurate integration and quantification.[1] The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based C18 columns can interact with the acidic functional groups of ganoderic acids, causing tailing.[1][2]
-
Incorrect Mobile Phase pH: If the mobile phase pH is too high, this compound can become ionized, increasing its interaction with the stationary phase and causing peak distortion.[2][4]
-
Column Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.[2][5]
-
Solution: Reduce the sample concentration or the injection volume.[6]
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the column packing material can create active sites that cause peak tailing.[2]
Question: My this compound peak is split or broadening. What could be the cause?
Answer:
Peak splitting or broadening can be caused by several factors:
-
Column Void or Contamination: A void at the head of the column or a blocked frit can distort the peak shape.[4][6]
-
Solution: Reverse-flush the column with a strong solvent. If this doesn't resolve the issue, the column may need to be replaced.[6]
-
-
Incompatibility of Injection Solvent with Mobile Phase: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.[2][7]
-
Partial Co-elution: The peak may be splitting due to co-elution with an isomer or impurity.[6]
-
Solution: Optimize the mobile phase gradient or try a column with a different selectivity.[6]
-
Resolution and Retention Time Issues
Question: I am seeing poor resolution between this compound and other ganoderic acid isomers. How can I improve this?
Answer:
Achieving baseline separation of structurally similar ganoderic acid isomers is a common challenge.[7] Here are several strategies to improve resolution:
-
Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.[6][8]
-
Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter the selectivity of the separation.[6][8]
-
Adjust the Mobile Phase pH: Fine-tuning the pH can influence the retention characteristics of the isomers.[6]
-
Modify Column Temperature: Experimenting with different column temperatures (e.g., 25°C, 30°C, 35°C) can improve resolution.[8]
-
Try a Different Column Chemistry: If a C18 column is not providing adequate separation, consider a phenyl-hexyl or a polar-embedded phase column to exploit different separation mechanisms.[6][8]
-
Reduce the Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, potentially improving resolution, though it will increase the run time.[1][6]
Question: The retention time for this compound is shifting between injections. What is causing this?
Answer:
Retention time shifts can be caused by:
-
Changes in Mobile Phase Composition: Inconsistent preparation of the mobile phase, including variations in pH, can lead to shifts in retention time. A change of just 0.1 pH units can cause a significant shift.[7]
-
Temperature Fluctuations: Variations in the column temperature will affect retention times.[7]
-
Solution: Use a column oven to maintain a constant and stable temperature.[7]
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time shifts, especially in gradient elution.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Baseline and Sensitivity Issues
Question: I am experiencing baseline noise in my chromatogram. What are the potential sources?
Answer:
Baseline noise refers to unwanted fluctuations in the chromatogram when no sample is being injected.[9] It can be categorized as short-term (noise) or long-term (drift).[10] Common causes include:
-
Mobile Phase Issues: Impurities in solvents, dissolved gas, or inadequate mixing of mobile phase components can all contribute to baseline noise.[9][11]
-
Detector Problems: A weak or failing detector lamp can be a source of noise.[11] Contamination or air bubbles in the flow cell can also cause baseline disturbances.[11]
-
Solution: Check the detector lamp's intensity and replace it if necessary. Flush the flow cell to remove contaminants or air bubbles.[11]
-
-
Column Issues: A contaminated or degraded column can lead to baseline noise.[9]
-
Solution: Flush the column with a strong solvent. If the noise persists, the column may need to be replaced.[7]
-
-
Environmental Factors: Fluctuations in ambient temperature can affect the detector and mobile phase, leading to baseline drift.[9]
-
Solution: Maintain a stable laboratory temperature.
-
Question: I have low sensitivity and cannot detect my this compound peak. How can I improve this?
Answer:
Low sensitivity can be a result of several factors:
-
Low Analyte Concentration: The concentration of this compound in your sample may be below the detection limit of your method.[4]
-
Solution: Use a more efficient extraction technique or concentrate your sample.[4]
-
-
Inappropriate Detection Wavelength: Ganoderic acids typically have a UV absorbance maximum around 252-257 nm.[1]
-
Poor Peak Shape: Broad, tailing peaks are harder to distinguish from the baseline, leading to lower apparent sensitivity.
-
Solution: Address peak shape issues using the troubleshooting steps outlined above.
-
-
High Baseline Noise: A noisy baseline can obscure small peaks.[10]
-
Solution: Troubleshoot and reduce baseline noise as described previously.
-
Data Presentation
The performance of an HPLC method is critical for reliable quantification. The following table summarizes typical performance metrics for the analysis of ganoderic acids using HPLC-UV.
| Performance Metric | HPLC-UV |
| Linearity (r²) | >0.998[13][16] |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL[13][16] |
| Limit of Quantification (LOQ) | 1.01 - 4.23 µg/mL[13][16] |
| Precision (RSD) | Intra-day: 0.81-3.20%Inter-day: 0.40-3.67%[13][16] |
| Accuracy/Recovery | 97.09 - 100.79%[13][16] |
Experimental Protocols
Sample Preparation for this compound Analysis
This protocol provides a general method for extracting ganoderic acids from Ganoderma samples.
-
Grinding: Weigh approximately 1.0 g of dried and powdered Ganoderma sample (fruiting body or mycelia).[7]
-
Extraction: Add 50 mL of methanol or ethanol (B145695) to the powdered sample.[7]
-
Sonication: Place the mixture in an ultrasonic bath for 30 minutes to facilitate extraction.[7]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.[7]
-
Supernatant Collection: Carefully collect the supernatant.[7]
-
Repeat Extraction: Repeat the extraction process (steps 2-5) twice more on the remaining solid residue.[7]
-
Evaporation: Combine all the supernatants and evaporate to dryness under reduced pressure.[7]
-
Reconstitution: Re-dissolve the dried extract in a known volume (e.g., 5 mL) of methanol or the initial mobile phase.[7]
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1][7]
HPLC Method for this compound Analysis
This is a representative HPLC method for the analysis of this compound.
-
HPLC System: An HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[6][13]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), preferably end-capped.[8][13]
-
Mobile Phase:
-
Gradient Elution: A gradient elution is generally recommended due to the complexity of ganoderic acid mixtures.[7] An example gradient is:
-
0-10 min: 20% B
-
10-45 min: 20-45% B
-
45-90 min: Hold at 45% B[6]
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Injection Volume: 10 µL.[6]
Visualizations
Troubleshooting Workflow for HPLC Peak Tailing
Caption: A decision tree for troubleshooting HPLC peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mastelf.com [mastelf.com]
- 10. uhplcs.com [uhplcs.com]
- 11. agilent.com [agilent.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. benchchem.com [benchchem.com]
- 14. jfda-online.com [jfda-online.com]
- 15. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Ganoderic Acid D Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the solubility challenges of Ganoderic Acid D (GA-D) in cell-based assays. The following information, presented in a question-and-answer format, addresses common issues to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a triterpenoid, a class of complex and lipophilic (fat-soluble) molecules.[1][2] Its molecular structure results in very poor solubility in water and aqueous solutions like cell culture media and buffers.[1][2] This can lead to the compound precipitating out of solution, causing inaccurate dosing and unreliable experimental outcomes.[1]
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A2: For high-concentration stock solutions, organic solvents are necessary. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide are effective solvents, with a reported solubility of approximately 30 mg/mL for this compound in each.[1][2][3] A standard approach is to prepare a 10-20 mM stock solution in high-purity, anhydrous DMSO.[2] Gentle warming to 37°C or brief sonication can help ensure the compound is fully dissolved.[2]
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental medium. What should I do?
A3: This common issue, known as "precipitation upon dilution," occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. Here are several strategies to address this:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually introduce the compound to the aqueous environment.[2]
-
Vortexing/Sonication: Immediately after dilution, vortex the solution vigorously or sonicate it briefly to aid in dissolution.[2]
-
Reduce Final Concentration: Your target concentration may be too high. Consider lowering the final working concentration of this compound.[2]
-
Use Pre-Warmed Medium: Adding the stock solution to a pre-warmed (37°C) medium can help maintain solubility.[4]
-
Check Final DMSO Concentration: Ensure the final percentage of DMSO in your cell culture medium is low (typically <0.5%) to prevent solvent toxicity to your cells.[2] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[2]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO can vary between cell lines. However, a general guideline is to keep the final DMSO concentration at or below 0.5% in your cell culture medium.[5] Some sensitive cell lines, particularly primary cells, may show toxicity at concentrations below 0.1%.[5] It is always recommended to perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Q5: Are there advanced methods to significantly improve the aqueous solubility of this compound?
A5: Yes, several formulation strategies can enhance the solubility of this compound for in vitro studies:
-
Co-solvent Systems: A 1:3 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/mL for this compound.[1][3]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming water-soluble complexes.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.[2]
-
Nanodispersions: Encapsulating this compound in nanocarriers through methods like ultrasonic cavitation and solvent evaporation can increase its surface area and dissolution rate.[6]
-
Solid Dispersions: This involves dispersing this compound in a solid, hydrophilic carrier like polyethylene (B3416737) glycols (PEGs) or polyvinylpyrrolidone (B124986) (PVP).[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitation in Stock Solution | Solvent is not anhydrous. Compound concentration is too high. | Use fresh, high-purity, anhydrous DMSO or ethanol. Gently warm the solution to 37°C or sonicate in a water bath.[4] |
| Precipitation Upon Dilution in Aqueous Media | Exceeded solubility limit in the final medium. Insufficient mixing. | Lower the final concentration of this compound. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%). Add the stock solution to pre-warmed media and mix thoroughly.[4] |
| Inconsistent Experimental Results | Compound degradation or precipitation over time. | Prepare fresh dilutions from the stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution by storing it in single-use aliquots at -20°C or -80°C.[4] |
| Vehicle Control (DMSO) Shows Toxicity | The final concentration of DMSO is too high for the cell line. | Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line. Reduce the final DMSO concentration to a non-toxic level.[2] |
| Low Yield of Cyclodextrin Inclusion Complex | Incorrect molar ratio of this compound to cyclodextrin. Insufficient complexation time or energy. | Optimize the molar ratio (1:1 and 1:2 are common starting points). Increase stirring/kneading time. Consider using methods like ultrasonication or co-evaporation for better efficiency.[2] |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1][2][3] |
| Ethanol | ~30 mg/mL[1][3] |
| Dimethylformamide (DMF) | ~30 mg/mL[1][3] |
| 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL[1][3] |
| DMSO (alternative source) | 2 mg/mL[7] |
Note: Solubility can be influenced by factors such as purity, temperature, and the isomeric form of the compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10-20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C or sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
-
Cell Seeding: Seed your cells of interest in the appropriate culture plates and allow them to adhere overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw a single-use aliquot of the this compound DMSO stock solution and warm it to room temperature.
-
Dilution: Prepare the desired final concentrations by diluting the stock solution in a pre-warmed (37°C) complete cell culture medium. It is crucial to ensure the final DMSO concentration is below the cytotoxic threshold for your cell line (typically ≤ 0.5%).
-
Mixing: Mix the solution gently but thoroughly by inversion or pipetting.
-
Visual Inspection: Visually inspect the working solution for any signs of precipitation before adding it to the cells.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Selection: Determine the desired molar ratio of this compound to Hydroxypropyl-β-cyclodextrin (HP-β-CD). A 1:1 molar ratio is a common starting point.[2]
-
Preparation: Accurately weigh the calculated amounts of this compound and HP-β-CD.
-
Paste Formation: Place the HP-β-CD into a mortar and add a small amount of water to form a consistent paste.[2]
-
Kneading: Slowly add the this compound powder to the paste while continuously triturating (kneading) with a pestle for at least 30-60 minutes to ensure thorough mixing and complex formation.[2]
-
Drying: Dry the resulting paste (e.g., in a vacuum oven) to obtain a solid powder of the inclusion complex.
-
Solubilization: The resulting powder can then be dissolved in an aqueous buffer or cell culture medium.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound, 108340-60-9, 95 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
Ganoderic Acid D stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Ganoderic Acid D during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in long-term storage and during experiments?
Several factors can influence the stability of this compound:
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. For long-term storage, it is crucial to maintain low temperatures.[1][2][3]
-
pH: The pH of a solution can significantly impact the stability of this compound. Some ganoderic acids are known to be sensitive to acidic conditions.[4][5]
-
Light Exposure: Prolonged exposure to light may lead to photodegradation. It is advisable to protect stock solutions and experimental setups from light.[1][6]
-
Solvent Type: The choice of solvent is critical. Ganoderic acids generally show better stability in aprotic solvents like DMSO. Protic solvents, particularly under acidic conditions, might promote degradation.[5][7]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the compound.[5]
-
Presence of Other Components: In complex mixtures, such as cell culture media, interactions with components like serum proteins, amino acids, and metal ions can affect the stability and bioavailability of this compound.[5]
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, the following storage conditions are recommended.
| Form | Storage Temperature | Recommended Duration | Additional Notes |
| Solid (Powder) | -20°C | ≥ 4 years | Store in a well-closed container, protected from air and light.[6][7] |
| Stock Solution (in DMSO or Ethanol) | -20°C | Up to 1 month | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Purge with an inert gas.[1][7] |
| -80°C | Up to 6 months | For longer-term storage of solutions, -80°C is preferable.[1] | |
| Aqueous Solutions / Cell Culture Media | Not Recommended | Prepare fresh for each experiment | The stability of this compound in aqueous solutions is limited; it is not recommended to store aqueous solutions for more than one day.[5][7] |
Q3: My this compound solution appears to have precipitated. What should I do?
This compound has limited solubility in aqueous buffers.[7] If you observe precipitation, consider the following:
-
Solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., ethanol (B145695) or DMSO) is sufficient to maintain solubility but remains non-toxic to cells (typically <0.5%).[5]
-
Preparation Method: For maximum solubility in aqueous buffers, first dissolve this compound in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[7]
-
Visual Inspection: Always visually inspect the media for any precipitate after adding the compound.[5] Gentle warming and vortexing can aid in dissolution.
Q4: I am observing inconsistent or weaker-than-expected biological effects in my experiments. Could this be a stability issue?
Yes, inconsistent results are often linked to compound stability.[5] If you suspect degradation of this compound, consider the following troubleshooting steps:
-
Prepare Fresh Solutions: Always prepare working solutions in your experimental medium immediately before use from a properly stored stock.[5][6]
-
Minimize Exposure: Reduce the time the compound is in the experimental medium before treating cells and minimize its exposure to harsh conditions like high temperatures or strong light.[5]
-
Perform a Stability Check: Conduct a stability study in your specific experimental medium to determine the compound's half-life under your experimental conditions (see Experimental Protocols section).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent results | Degradation of stock solution. | 1. Prepare a fresh stock solution from the solid powder. 2. Ensure the stock solution is stored at -80°C in small, single-use aliquots and protected from light. 3. Avoid repeated freeze-thaw cycles.[5] |
| Degradation in the experimental medium. | 1. Prepare working solutions immediately before use. 2. Minimize exposure to high temperatures, extreme pH, and strong light. 3. Perform a stability study in your specific medium to understand its degradation kinetics (see Experimental Protocols).[5] | |
| Precipitation of the compound in aqueous media | Low aqueous solubility of this compound. | 1. Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility but non-toxic to cells (typically ≤ 0.5%). 2. Gentle warming and vortexing can aid dissolution.[5] 3. First dissolve in an organic solvent before diluting with aqueous media.[7] |
| Changes in media color or pH after adding the compound | Compound interaction or degradation. | 1. While slight color changes can occur, significant shifts may indicate a reaction. 2. Monitor the pH of your culture medium to ensure the solvent is not causing a significant change.[5] |
| Microbial contamination. | 1. Changes in media color can be a sign of contamination. 2. Always practice sterile techniques.[5] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Experimental Medium
This protocol outlines a method to quantify the chemical stability of this compound in a specific medium over time using HPLC.
1. Sample Preparation:
- Pre-warm your complete experimental medium (e.g., cell culture medium) to the experimental temperature (e.g., 37°C).
- Spike the this compound stock solution into the medium to achieve the desired final concentration. Ensure the final co-solvent concentration is consistent with your experiments (e.g., <0.5% DMSO).
- Immediately after mixing, take the "Time 0" (T=0) sample by transferring a defined volume (e.g., 200 µL) into a microcentrifuge tube.
- Incubate the remaining medium under your standard experimental conditions.
- Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
- Immediately freeze and store all collected aliquots at -80°C to halt further degradation until analysis.
2. HPLC Analysis:
- Instrumentation: A standard HPLC system with a UV detector.
- Column: A reverse-phase C18 column is commonly used.[4]
- Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and an acidic aqueous solution (e.g., 0.1% acetic acid or 0.1% formic acid).[4][8]
- Flow Rate: A typical flow rate is around 0.8-1.0 mL/min.[8][9]
- Detection: Set the UV detector to approximately 252 nm or 254 nm, where ganoderic acids exhibit UV absorbance.[7][8]
- Quantification: Prepare a calibration curve using freshly prepared standards of this compound in the same medium. Calculate the concentration of this compound remaining at each time point by comparing the peak area to the calibration curve.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
- Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
Protocol 2: Forced Degradation Study of this compound
This protocol provides a general framework for conducting forced degradation studies to understand the intrinsic stability of this compound. The goal is to achieve 5-20% degradation.[10]
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.[10][11]
2. Stress Conditions (perform in parallel):
- Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).[11][12]
- Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C).[11][12]
- Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.[12]
- Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C).[12]
- Photodegradation: Expose the solid compound or a solution to a combination of visible and UV light in a photostability chamber.[12]
3. Sample Analysis:
- Withdraw aliquots from the stressed solutions at various time points.
- Neutralize the acidic and basic samples before analysis to prevent further degradation.[4][12]
- Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method as described in Protocol 1. The method should be able to separate the intact this compound from its degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound in an experimental medium.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocrick.com [biocrick.com]
- 3. This compound | Apoptosis | Sirtuin | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS 108340-60-9 | this compound [phytopurify.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jfda-online.com [jfda-online.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. ijrpp.com [ijrpp.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Ganoderic Acid D in Cancer Cells
Welcome to the technical support center for researchers investigating Ganoderic Acid D (GAD) and its application in oncology. This resource provides troubleshooting guidance and answers to frequently asked questions related to overcoming resistance to GAD in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to this compound. What are the potential mechanisms?
A1: Resistance to this compound can arise from several molecular changes within the cancer cells. The primary mechanisms to investigate include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1, can actively pump GAD out of the cell, reducing its intracellular concentration and efficacy. One study has shown that a related compound, Ganoderenic acid B, can reverse ABCB1-mediated multidrug resistance.[1]
-
Alterations in Target Signaling Pathways: Cancer cells can adapt by modifying the signaling pathways that GAD targets. For instance, GAD is known to inhibit the PI3K/Akt/mTOR pathway to induce apoptosis and autophagy.[2][3] Resistant cells might have mutations or compensatory activation of downstream components of this pathway.
-
Metabolic Reprogramming: A key mechanism for overcoming drug resistance involves changes in cellular metabolism. For example, in gemcitabine-resistant triple-negative breast cancer cells, GAD was found to overcome resistance by inhibiting glycolysis. This was achieved by promoting the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of glycolysis.[4][5]
-
Enhanced DNA Damage Response: GAD has been shown to induce DNA damage.[6] Resistant cells may upregulate their DNA repair mechanisms to counteract this effect.
Q2: How can I determine if my resistant cells are overexpressing drug efflux pumps?
A2: You can assess the expression and function of drug efflux pumps like ABCB1 using the following methods:
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of the genes encoding for ABC transporters (e.g., ABCB1).
-
Western Blotting: To quantify the protein levels of the ABC transporters.
-
Flow Cytometry-based Efflux Assays: Using fluorescent substrates of the efflux pumps, such as Rhodamine 123. A lower intracellular accumulation of the fluorescent dye in your resistant cells compared to the sensitive parental cells would indicate increased efflux activity.
Q3: What strategies can I employ to overcome this compound resistance in my experiments?
A3: Several strategies can be explored to resensitize cancer cells to GAD:
-
Combination Therapy: Combining GAD with other chemotherapeutic agents has shown synergistic effects. For instance, GAD enhances the cytotoxic effects of cisplatin (B142131), particularly in cisplatin-resistant cell lines.[7] It has also been shown to reverse resistance to gemcitabine (B846).[4]
-
Inhibition of Resistance Mechanisms:
-
Efflux Pump Inhibitors: Use known inhibitors of ABC transporters in combination with GAD to increase its intracellular accumulation.
-
Signaling Pathway Inhibitors: If you identify a specific signaling pathway that is upregulated in your resistant cells (e.g., PI3K/Akt/mTOR), consider using a specific inhibitor for that pathway alongside GAD.
-
Metabolic Inhibitors: If resistance is linked to metabolic changes like increased glycolysis, combining GAD with glycolysis inhibitors could be effective.
-
Q4: Are there any known synergistic effects of this compound with other drugs?
A4: Yes, preclinical studies have demonstrated synergistic effects. This compound has been shown to enhance the cytotoxicity of cisplatin in ovarian and gallbladder cancer cell lines.[7] Furthermore, a study on triple-negative breast cancer revealed that GAD can reverse gemcitabine resistance.[4]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Loss of GAD efficacy in a previously sensitive cell line. | Development of resistance. | 1. Confirm resistance by re-evaluating the IC50 value. 2. Investigate potential resistance mechanisms (efflux pumps, pathway alterations, metabolic changes). 3. Attempt to resensitize cells using combination therapy as described in the FAQs. |
| High variability in experimental results with GAD. | GAD instability or inconsistent cell culture conditions. | 1. Ensure fresh preparation of GAD solutions for each experiment. 2. Strictly standardize cell seeding density, treatment duration, and other experimental parameters. 3. Regularly test for mycoplasma contamination in your cell cultures. |
| Difficulty in observing GAD-induced apoptosis. | 1. Suboptimal concentration or treatment time. 2. Insensitive apoptosis detection method. 3. Cell line may be more prone to other forms of cell death like autophagy. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions. 2. Use multiple methods to detect apoptosis (e.g., Annexin V/PI staining, caspase activity assays, PARP cleavage). 3. Investigate markers of autophagy, such as the conversion of LC3-I to LC3-II. |
Data Presentation
Table 1: In Vitro Cytotoxicity of Ganoderic Acids and Combinations
| Ganoderic Acid | Chemotherapy Agent | Cancer Cell Line | IC50 (Ganoderic Acid Alone) (µM) | IC50 (Chemotherapy Agent Alone) (µM) | IC50 (Combination) (µM) | Fold-change in Chemo Efficacy | Reference |
| This compound | - | SKOV3 (Ovarian Cancer) | >200 (24h) | - | - | - | [3] |
| This compound | - | SKOV3/DDP (Cisplatin-resistant Ovarian Cancer) | >200 (24h) | - | - | - | [3] |
| Ganoderic Acid A | Cisplatin | GBC-SD (Gallbladder) | Not specified | 8.98 | 4.07 | 2.2-fold decrease | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and/or a combination agent) for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blotting for Protein Expression Analysis
This protocol is used to detect changes in the expression of specific proteins involved in resistance or signaling pathways.
-
Cell Lysis: Treat cells with this compound as required. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-HIF-1α, anti-p-Akt, anti-ABCB1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Mandatory Visualizations
Caption: GAD overcomes gemcitabine resistance by activating the p53/MDM2 pathway.
Caption: Experimental workflow for evaluating strategies to overcome GAD resistance.
References
- 1. Ganoderma lucidum derived ganoderenic acid B reverses ABCB1-mediated multidrug resistance in HepG2/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound attenuates gemcitabine resistance of triple-negative breast cancer cells by inhibiting glycolysis via HIF-1α destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Ganoderic Acid D assay variability and reproducibility
Welcome to the technical support center for Ganoderic Acid D (GA-D) assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving accurate and reproducible quantification of this compound. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound quantification?
A1: Variability in this compound quantification can stem from several factors throughout the experimental workflow. Key sources include the initial sample preparation, the chosen analytical method, and the stability of the compound itself. Inconsistent extraction efficiency, matrix effects from complex biological samples, and degradation of GA-D due to improper handling or storage can all contribute to unreliable results.[1][2]
Q2: Which analytical techniques are recommended for the quantification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and reliable methods for quantifying this compound.[3][4] HPLC-UV is a robust and cost-effective technique suitable for routine quality control, while UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for analyzing samples with low concentrations of GA-D or complex matrices.[4]
Q3: What are the expected performance characteristics of a validated HPLC or UPLC-MS/MS method for this compound?
A3: A validated method for this compound should demonstrate good linearity, precision, and accuracy. For HPLC methods, correlation coefficients (r²) for calibration curves should be greater than 0.999.[3][5] The intra- and inter-day precision, measured as the relative standard deviation (RSD), is typically expected to be low, for instance, in the range of 0.8-4.8% and 0.7-5.1% respectively for a multi-ganoderic acid method.[5] For more sensitive UPLC-MS/MS methods, the intra-day and inter-day RSD are expected to be below 6.8% and 8.1%, respectively.[6]
Q4: How stable is this compound in different conditions?
A4: this compound is susceptible to degradation, particularly under extreme pH conditions.[7] It is more stable in neutral to slightly acidic environments.[7] For long-term storage, it is recommended to keep the solid compound at -20°C.[8] Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C and protected from light to prevent degradation.[8] It is advisable to prepare fresh working solutions for each experiment to minimize variability due to degradation.
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress the ionization of this compound. Adding an acidic modifier like 0.1% formic acid or acetic acid is recommended. Use a high-quality, end-capped C18 column to minimize interactions with residual silanol (B1196071) groups.[9][10]
-
-
Possible Cause: Sample solvent incompatibility.
-
Solution: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, keep the injection volume to a minimum.[9]
-
-
Possible Cause: Column overload (mass or volume).
-
Solution: If you observe peak fronting, it might be due to mass overload. Try diluting your sample. For broad peaks, consider reducing the injection volume.[11]
-
Issue 2: Inconsistent Retention Times
-
Possible Cause: Changes in mobile phase composition.
-
Solution: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump proportioning valves.[12]
-
-
Possible Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a stable temperature throughout the analysis.[13]
-
-
Possible Cause: Column degradation.
-
Solution: If retention times consistently decrease and peak shape worsens, the column may be degrading. Flush the column with a strong solvent or replace it if necessary.[9]
-
LC-MS/MS Analysis
Issue 1: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: Inefficient ionization.
-
Solution: Optimize the ionization source parameters. For this compound, positive ion mode with an Atmospheric Pressure Chemical Ionization (APCI) source has been shown to provide high sensitivity.[14]
-
-
Possible Cause: Matrix effects (ion suppression).
-
Solution: Improve sample clean-up to remove interfering matrix components. Solid-phase extraction (SPE) can be effective. Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.
-
Issue 2: Poor Reproducibility
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Standardize the extraction and sample clean-up procedures. Ensure complete solvent evaporation and consistent reconstitution of the final extract.
-
-
Possible Cause: Variability in the matrix.
-
Solution: If analyzing biological samples, be aware that matrix effects can vary between different lots of the matrix. It is recommended to evaluate matrix effects in at least six different lots of the biological matrix.
-
Data Presentation
Table 1: Typical HPLC-UV Method Parameters and Performance for Ganoderic Acid Analysis
| Parameter | Value | Reference |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | [5] |
| Mobile Phase | Gradient of acetonitrile (B52724) and acidified water (e.g., 0.1% acetic acid) | |
| Flow Rate | 0.6 - 1.0 mL/min | |
| Detection Wavelength | 252 nm or 254 nm | [5] |
| Linearity (r²) | > 0.999 | [5] |
| Intra-day Precision (%RSD) | 0.8 - 4.8% | [5] |
| Inter-day Precision (%RSD) | 0.7 - 5.1% | [5] |
| Accuracy/Recovery | 96.85 - 105.09% | [5] |
Table 2: Typical UPLC-MS/MS Method Parameters and Performance for Ganoderic Acid Analysis
| Parameter | Value | Reference |
| Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.7 µm) | [4] |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid | [4][6] |
| Flow Rate | ~0.4 mL/min | [4] |
| Ionization Mode | ESI or APCI, positive ion mode for GA-D | [4][14] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [6] |
| Linearity (r²) | > 0.998 | [6] |
| Intra-day Precision (%RSD) | < 6.8% | [6] |
| Inter-day Precision (%RSD) | < 8.1% | [6] |
| Accuracy/Recovery | 89.1 - 114.0% | [6] |
| Limit of Quantification (LOQ) | 2.20 - 21.84 µg/kg | [6] |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-UV
This protocol is based on established methods for the analysis of ganoderic acids in Ganoderma species.[5]
1. Sample Preparation (Solid Samples)
- Grind the dried Ganoderma sample into a fine powder (~100 mesh).[3]
- Accurately weigh 0.5 g of the powdered sample into a conical flask.
- Add 20 mL of 80% ethanol.
- Sonicate the mixture for 3 hours at 60°C.
- Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
2. Standard Preparation
- Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727).
- Perform serial dilutions of the stock solution with methanol to prepare working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
3. HPLC Analysis
- HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase:
- A: 0.1% Acetic Acid in Water
- B: Acetonitrile
- Gradient Program: A typical gradient might be: 0-5 min, 20% B; 5-30 min, 20-50% B; 30-40 min, 50-80% B; 40-50 min, 80-100% B, followed by re-equilibration.
- Flow Rate: 0.8 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
4. Data Analysis
- Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
- Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Quantification of this compound using UPLC-MS/MS
This protocol is a representative method for the sensitive quantification of ganoderic acids.[4][6]
1. Sample Preparation
- Follow the same extraction procedure as in Protocol 1.
- After filtration, evaporate the solvent from the extract using a rotary evaporator at 40°C.
- Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase.
2. Standard Preparation
- Prepare a stock solution of this compound (1 mg/mL) in methanol.
- Perform serial dilutions to prepare working standards with a concentration range appropriate for UPLC-MS/MS analysis (e.g., 1 ng/mL to 1000 ng/mL).
3. UPLC-MS/MS Analysis
- UPLC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an ESI or APCI source.
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
- Mobile Phase:
- A: 0.1% Formic Acid in Water
- B: Acetonitrile
- Gradient Program: A fast gradient suitable for UPLC separation.
- Flow Rate: 0.4 mL/min.
- Ionization Source: APCI, positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound need to be determined by infusing a standard solution.
4. Data Analysis
- Generate a calibration curve from the standard injections.
- Quantify this compound in the samples using the instrument's software.
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for poor HPLC peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. hplc.eu [hplc.eu]
- 12. ganoderma-market.com [ganoderma-market.com]
- 13. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Ganoderic Acid D in experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing off-target effects when working with Ganoderic Acid D (GA-D). The following information, presented in a question-and-answer format, addresses common challenges to help ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary known on-target protein for this compound?
A1: The primary identified molecular target of this compound is the 14-3-3ε protein.[1][2] GA-D exerts its anti-senescence effects by binding to 14-3-3ε, which subsequently activates the CaM/CaMKII/Nrf2 signaling pathway.[1][2]
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target proteins for this compound are not extensively documented, potential off-target effects can be inferred from its influence on broad signaling pathways and the activities of structurally similar compounds.
-
mTOR Pathway: GA-D has been shown to downregulate the mTOR signaling pathway, which could affect numerous cellular processes beyond its primary target.[3][4]
-
Tubulin Interaction: Ganoderic Acid DM (GADM), a structurally related triterpenoid, has been identified as a tubulin-binding agent.[5] Given the structural similarity, researchers should consider the possibility of GA-D interacting with tubulin, potentially affecting microtubule dynamics.
-
Kinase Inhibition: Like many small molecules, GA-D could have off-target interactions with various kinases due to conserved ATP-binding pockets.[6]
Q3: How can I select the optimal concentration of this compound to minimize off-target effects?
A3: Selecting the optimal concentration is critical. Start by performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for your specific cell line and endpoint.[7] It is recommended to use the lowest concentration that produces the desired on-target effect. For anti-senescence studies in human amniotic mesenchymal stem cells (hAMSCs), concentrations ranging from 0.1 µM to 10 µM have been shown to be effective without inducing cytotoxicity.[8]
Q4: What are the essential controls to include in my this compound experiments?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: A control group treated with the same concentration of the solvent (e.g., DMSO, typically <0.5%) used to dissolve the GA-D.[9]
-
Positive Control: A known activator or inhibitor of the signaling pathway of interest to confirm that the assay is working correctly.
-
Negative Control: An untreated or mock-treated group to establish a baseline.
-
Target Engagement Control: To confirm that the observed phenotype is due to GA-D's effect on its target, use techniques like siRNA/shRNA knockdown or CRISPR-Cas9 knockout of the target protein (14-3-3ε). The biological effect of GA-D should be diminished in cells lacking the target.[1][2]
Q5: How does the purity and stability of this compound impact experimental outcomes?
A5: The purity and stability of GA-D are paramount for reproducible results. Impurities can have their own biological activities, leading to confounding results. Always use high-purity (>98%) GA-D. Ganoderic acids can be unstable in aqueous cell culture media, especially at 37°C.[9] It is crucial to prepare fresh dilutions from a frozen stock solution for each experiment and minimize the time between media preparation and cell treatment.[9]
Quantitative Data Summary
The following tables provide a summary of reported bioactive concentrations for this compound and related compounds to serve as a comparative reference for experimental design.
Table 1: Reported Bioactive Concentrations of this compound
| Cell Line/Model System | Assay Type | Effective Concentration / IC50 | Reference/Notes |
|---|---|---|---|
| Human Amniotic Mesenchymal Stem Cells (hAMSCs) | Anti-senescence (SA-β-gal) | 0.1 µM - 10 µM | Effective range without cytotoxicity.[8] |
| SKOV3 (Ovarian Cancer) | Cytotoxicity (CCK-8) | >200 µM (24h) | [10] |
| SKOV3/DDP (Cisplatin-resistant Ovarian Cancer) | Cytotoxicity (CCK-8) | >200 µM (24h) | Enhances cisplatin (B142131) cytotoxicity.[10] |
| Esophageal Squamous Carcinoma Cells | Signaling Pathway Modulation | Not Specified | Downregulates the mTOR signaling pathway.[3] |
Table 2: Comparative IC50 Values of Other Ganoderic Acids
| Ganoderic Acid | Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference/Notes |
|---|---|---|---|---|
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | CCK-8 | 187.6 (24h), 203.5 (48h) | [11] |
| Ganoderic Acid A | SMMC7721 (Hepatocellular Carcinoma) | CCK-8 | 158.9 (24h), 139.4 (48h) | [11] |
| Ganoderic Acid T | 95-D (Lung Cancer) | Cytotoxicity | 27.9 µg/ml |[12] |
Troubleshooting Guides
Problem: I'm observing unexpected phenotypes or high cellular toxicity at concentrations where on-target effects are expected.
| Possible Cause | Recommended Solution | Expected Outcome |
| Off-Target Effects | 1. Lower the concentration of this compound. 2. Perform a target knockdown (e.g., using siRNA against 14-3-3ε) to see if the toxic effect persists. 3. Use a structurally unrelated compound that targets the same pathway as a control. | Reduced toxicity while maintaining the desired on-target phenotype. The toxic effect should not be present in knockdown cells if it's an on-target effect. |
| Compound Instability/Degradation | 1. Prepare fresh GA-D dilutions in media for each experiment.[9] 2. Perform a stability test using HPLC to determine GA-D's half-life in your specific media and conditions.[9] | Consistent and reproducible dose-response effects. |
| Solvent Toxicity | 1. Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically ≤ 0.1% to 0.5%).[9] 2. Run a vehicle-only toxicity curve. | No significant toxicity in the vehicle-only control wells. |
Problem: How do I validate that the observed effect of this compound is due to its on-target activity?
| Validation Step | Recommended Method | Expected Outcome |
| Confirm Target Engagement | Cellular Thermal Shift Assay (CETSA) or Drug Affinity Responsive Target Stability (DARTS): These methods measure direct binding of GA-D to 14-3-3ε in a cellular context. | Increased thermal or proteolytic stability of 14-3-3ε in the presence of GA-D, indicating direct binding. |
| Genetic Validation | siRNA/shRNA Knockdown or CRISPR-Cas9 Knockout of 14-3-3ε: Treat control cells and target-depleted cells with GA-D. | The biological effect of GA-D (e.g., NRF2 activation, reduced senescence) will be significantly attenuated or abolished in cells lacking 14-3-3ε.[1] |
| Rescue Experiment | Overexpression of a GA-D-insensitive mutant of 14-3-3ε: If a binding site is known, mutate it and re-express the protein in a null background. | The cellular phenotype should not be rescued by GA-D treatment in cells expressing the mutant protein. |
Experimental Protocols & Visualizations
Protocol 1: Validating On-Target Effects via siRNA Knockdown and Western Blot
This protocol describes how to confirm that the effects of this compound on downstream signaling are dependent on its primary target, 14-3-3ε.
-
Cell Seeding: Plate cells (e.g., hAMSCs) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA Transfection:
-
Transfect one set of wells with a non-targeting control siRNA (si-Control).
-
Transfect another set of wells with siRNA targeting 14-3-3ε (si-YWHAE).
-
Follow the manufacturer's protocol for the transfection reagent. Incubate for 24-48 hours to allow for target protein knockdown.
-
-
This compound Treatment:
-
After the transfection period, treat both si-Control and si-YWHAE cells with either vehicle control or the desired concentration of this compound.
-
Incubate for the desired experimental duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blot:
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Anti-14-3-3ε (to confirm knockdown)
-
Anti-phospho-CaMKII
-
Anti-CaMKII
-
Anti-NRF2
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and imaging system.
-
-
Data Analysis: Quantify band intensities and normalize to the loading control. Compare the activation of p-CaMKII and NRF2 in si-Control vs. si-YWHAE cells following GA-D treatment. The activation should be blunted in the knockdown cells.
References
- 1. This compound prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target proteins of ganoderic acid DM provides clues to various pharmacological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound Protects Human Amniotic Mesenchymal Stem Cells against Oxidative Stress-Induced Senescence through the PERK/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ganoderic Acid DM: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderic Acid D Purification: Technical Support Center
Welcome to the Technical Support Center for Ganoderic Acid D purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the extraction, separation, and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main difficulties in isolating high-purity this compound stem from the complexity of the source material, Ganoderma lucidum. Key challenges include:
-
Structural Similarity: Ganoderma extracts contain numerous structurally similar ganoderic acid isomers and other triterpenoids, which often results in co-elution during chromatographic separation.[1]
-
Low Concentration: this compound is typically present in low concentrations within the crude extract, making its isolation challenging.
-
Physicochemical Properties: Like other triterpenoids, this compound has poor aqueous solubility, which can lead to precipitation and low recovery yields during extraction and purification.[2][3]
-
Compound Stability: this compound is susceptible to degradation under highly acidic or alkaline conditions, which can affect yields and purity.[4]
Q2: Which chromatographic technique is most effective for this compound purification: HPLC or HSCCC?
A2: Both semi-preparative High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are powerful techniques for purifying ganoderic acids.[5]
-
Reversed-Phase HPLC (RP-HPLC) on a C18 column provides excellent resolution for separating ganoderic acids with similar structures.[5] It is a widely used and well-established method.
-
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid separation technique that eliminates the use of a solid stationary phase.[5] This prevents irreversible sample adsorption and degradation, often leading to high sample recovery and making it easily scalable for preparative purposes.[1][5] The choice often depends on the available equipment and the specific separation requirements.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A3: This common issue, known as "precipitation upon dilution," occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution.[6] To resolve this, you can:
-
Perform Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.
-
Vortex or Sonicate: Immediately after adding the stock solution to the aqueous medium, vortex the solution vigorously or sonicate it to aid dissolution.[6]
-
Reduce Final Concentration: Your target concentration might be too high for its aqueous solubility. Try the experiment at a lower concentration.
-
Maintain Low Organic Solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal (typically below 0.5%) to prevent both precipitation and potential toxicity in cell-based assays.[6][7]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term stability, solid this compound should be stored at -20°C.[8] Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C for up to six months or at -20°C for up to one month, with protection from light to prevent degradation.[8]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Solution |
| Poor Resolution / Co-elution | Structural similarity of ganoderic acids.[1] | Optimize Mobile Phase Gradient: Use a shallower gradient to improve the separation of closely eluting peaks.[1] Change Organic Modifier: Switching between methanol (B129727) and acetonitrile (B52724) can alter selectivity.[1] Adjust Mobile Phase pH: Use an acidic modifier (e.g., 0.1% formic or acetic acid) to suppress ionization, which sharpens peaks.[1] Lower the Flow Rate: This can increase peak efficiency and improve resolution, though it will lengthen the analysis time.[1] |
| Peak Tailing | Secondary interactions with the stationary phase. | Residual Silanol (B1196071) Interactions: Unreacted, acidic silanol groups on the silica-based stationary phase can interact with acidic analytes. Lower the mobile phase pH to 2-3 to protonate these groups and use a modern, fully end-capped C18 column.[1][9] Column Overload: Injecting too much sample can saturate the column. Dilute your sample or reduce the injection volume.[1][10] |
| Column Overload in Preparative HPLC | Injecting too much sample mass (mass overload) or too large a volume (volume overload).[10] | Reduce Sample Concentration/Injection Volume: This is the most direct solution. Optimize Loading: Experiment with slightly overloading major peaks while ensuring the resolution of your target peak is still acceptable.[10] Use a Larger Column: A column with a larger internal diameter and longer length can handle a higher sample load. |
Macroporous Resin Chromatography
| Problem | Potential Cause | Solution |
| Low Adsorption | Inappropriate Resin Selection: The polarity and pore size of the resin may not be suitable for this compound. | Screen Different Resins: Test a variety of resins with different polarities (polar, weakly polar, non-polar) to find one with optimal adsorption and desorption characteristics.[11][12] Optimize pH: The adsorption capacity can be highly dependent on the pH of the solution loaded onto the column.[1] |
| Low Recovery / Poor Desorption | Inefficient Desorption: The eluting solvent may not be strong enough to displace the compound from the resin. | Optimize Elution Solvent: Test different solvents (e.g., ethanol (B145695), methanol) and concentrations. A gradient elution might be necessary.[13] Adjust Flow Rate: A lower flow rate during elution can increase the contact time between the solvent and the resin, improving recovery. |
Data Presentation
Table 1: Comparison of Purification and Extraction Methods for Ganoderic Acids
| Parameter | Method 1: HSCCC[14][15] | Method 2: Macroporous Resin (ADS-8)[11] | Method 3: Heat Assisted Extraction[16] | Method 4: Ultrasonic Assisted Extraction[16] |
|---|---|---|---|---|
| Target Compound(s) | Ganoderic Acids A, S, T | Ganoderic Acids Mk, T | Total Triterpenes | Total Triterpenes |
| Starting Material | Crude Triterpenoid (B12794562) Extract | Crude Mycelia Extract | Ganoderma lucidum | Ganoderma lucidum |
| Purity Achieved | >95% (GA-A), 83.0% (GA-S), 97.8% (GA-T) | Not specified, content increased ~7-8 fold | Not Applicable | Not Applicable |
| Recovery / Yield | High sample recovery expected | 90.1% (GA-Mk), 72.2% (GA-T) | 435.6 ± 21.1 mg/g | 435.6 ± 21.1 mg/g |
| Key Advantage | No irreversible adsorption, scalable | Enriches desired products and removes impurities like polysaccharides | High Yield | High Yield, Reduced Time |
Table 2: HPLC Conditions for Ganoderic Acid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | [1][14] |
| Mobile Phase | Gradient of Acetonitrile and acidified water (e.g., 0.1% acetic or formic acid) | [14][17] |
| Flow Rate | ~1.0 mL/min for analytical; adjust for semi-preparative | [1][14] |
| Detection | UV at 252 nm | [14][18] |
| Column Temperature | 30°C |[1][14] |
Experimental Protocols
Protocol 1: Extraction and Fractionation
This protocol describes a general procedure for obtaining a triterpenoid-rich extract from Ganoderma lucidum.[14][18][19]
-
Preparation: Air-dry the fruiting bodies of Ganoderma lucidum and pulverize them into a fine powder.[14][18]
-
Extraction: Place the powder in a suitable vessel and add 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v). Perform the extraction under reflux for 2 hours or macerate at a controlled temperature (e.g., 60°C). Repeat the extraction three times to ensure completeness.[14][18]
-
Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator. The water bath temperature should not exceed 50°C. This yields the crude extract.[18][19]
-
Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning with an equal volume of ethyl acetate (B1210297). Separate the ethyl acetate layer, which contains the less polar triterpenoids, and concentrate it to dryness to yield the crude triterpenoid extract.[2][14]
Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
This protocol provides a starting point for HSCCC purification, a powerful method that avoids irreversible adsorption.[14]
-
Solvent System Preparation: Prepare a two-phase solvent system. A common system for ganoderic acids is n-hexane-ethyl acetate-methanol-water. An initial ratio to investigate is 4:8:2:4 (v/v/v/v).[14] Mix the solvents in a separatory funnel, allow them to equilibrate, and then separate the upper (stationary) and lower (mobile) phases. Degas both phases by sonication.
-
HSCCC System Equilibration: Fill the entire column with the upper phase (stationary phase). Set the revolution speed (e.g., 800-900 rpm). Pump the lower phase (mobile phase) into the column at a flow rate of 1.5-2.0 mL/min until the system reaches hydrodynamic equilibrium.[14]
-
Sample Injection: Dissolve 100-300 mg of the crude triterpenoid extract in a minimal volume (e.g., 5-10 mL) of a 1:1 mixture of the upper and lower phases. Inject the sample into the system.[14]
-
Fraction Collection: Continuously pump the mobile phase and collect fractions based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method described in Table 2 to determine the purity of this compound. Pool the fractions with high purity and evaporate the solvent.
Protocol 3: Purification by Macroporous Resin Chromatography
This protocol is effective for initial cleanup and enrichment of ganoderic acids from crude extracts.[11]
-
Resin Preparation: Select a suitable resin (e.g., ADS-8) and pretreat it by soaking in 95% ethanol for 24 hours, followed by washing with deionized water to remove residual ethanol and impurities.[11][13]
-
Column Packing: Pack a glass column with the pretreated resin to create a packed bed.
-
Adsorption: Dissolve the crude extract in an appropriate solvent and adjust the pH if necessary to optimize adsorption. Load the solution onto the column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove highly polar impurities such as polysaccharides.
-
Elution: Elute the bound ganoderic acids with an appropriate concentration of ethanol (e.g., 70-95%). Collect the eluate.
-
Concentration: Concentrate the collected eluate under reduced pressure to obtain the enriched triterpenoid fraction. This fraction can then be subjected to further purification by HPLC or HSCCC.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. maxapress.com [maxapress.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Ganoderic Acid D
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during experiments aimed at improving the in vivo bioavailability of Ganoderic Acid D.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound generally low?
A1: this compound, like many other triterpenoids from Ganoderma lucidum, exhibits low oral bioavailability primarily due to its poor aqueous solubility.[1][2][3] This characteristic limits its dissolution in the gastrointestinal tract, which is a critical step for absorption into the bloodstream.[3] Additionally, factors such as extensive first-pass metabolism in the liver and potential efflux by intestinal transporters can further contribute to its low systemic availability.[4]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: For creating high-concentration stock solutions, organic solvents are necessary. This compound is soluble in Dimethyl Sulfoxide (DMSO), ethanol (B145695), and dimethylformamide at concentrations of approximately 30 mg/mL.[1] Methanol is also a viable solvent.[1] A common laboratory practice is to prepare a 10-20 mM stock solution in high-purity, anhydrous DMSO.[1] Gentle warming to 37°C or brief sonication can aid in complete dissolution.[1]
Q3: What are the primary formulation strategies to enhance the in vivo bioavailability of this compound?
A3: The main approaches focus on improving its solubility and dissolution rate.[3] These include:
-
Nanoformulations: Encapsulating this compound into nanocarriers like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), liposomes, or polymeric nanoparticles can enhance its solubility, protect it from degradation, and improve absorption.[2][4][5]
-
Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier can significantly improve its dissolution rate.[4]
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin) can increase its aqueous solubility.[1][5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the digestive tract, enhancing drug solubilization and absorption.[5]
Q4: What analytical methods are suitable for quantifying this compound in plasma for pharmacokinetic studies?
A4: A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the most appropriate for the simultaneous determination of this compound and its metabolites in rat plasma.[6] This technique offers high selectivity and sensitivity for accurate quantification.[7] Ultra-Performance Liquid Chromatography (UPLC) coupled with a triple quadrupole mass spectrometer is also utilized for high-sensitivity analysis.[8]
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Dilution
Q: My this compound precipitates when I dilute my DMSO stock solution into an aqueous medium for my experiment. What should I do?
A: This is a common issue known as "precipitation upon dilution," which occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.[1] Here are several strategies to address this:
-
Stepwise Dilution: Perform serial dilutions instead of a single large one to gradually introduce the compound to the aqueous environment.[1][5]
-
Vortex/Sonicate: Immediately after dilution, vortex the solution vigorously or sonicate it to help redissolve any precipitate.[1][5]
-
Reduce Final Concentration: Your target concentration may be too high. Attempt the experiment with a lower final concentration of this compound.[1][5]
-
Check Final DMSO Concentration: Ensure the final percentage of DMSO in your medium is low (typically <0.5%) to prevent solvent toxicity to cells.[1]
-
Use a Co-solvent System: For some applications, dissolving the compound in ethanol first and then diluting it with an aqueous buffer like PBS can be effective. A 1:3 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/mL for this compound.[1]
Issue 2: Low Yield or Inefficiency in Formulation
Q: I am having trouble with the efficiency of my cyclodextrin inclusion complex or nanoformulation. What are the common pitfalls?
A: Here is a breakdown of common issues and potential solutions for different formulation types:
| Formulation Type | Common Problem | Suggested Solution |
| Cyclodextrin Inclusion Complex | Low complexation efficiency. | Optimize the molar ratio of this compound to cyclodextrin (1:1 and 1:2 are common starting points).[1][5] Increase stirring/kneading time to 24-72 hours or use methods like ultrasonication for better efficiency.[1] Screen different types of cyclodextrins (e.g., HP-β-CD, β-CD).[5] |
| Nanodispersion/Nanoemulsion | Phase separation or instability. | Optimize the Hydrophilic-Lipophilic Balance (HLB) of the surfactants.[1][2] Evaluate the stability of the nanodispersion over time at different pH levels and temperatures.[1] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Drug precipitation upon dilution. | Select an oil phase in which this compound has high solubility.[5] Reduce the drug loading in the SEDDS pre-concentrate.[5] |
| Solid Lipid Nanoparticles (SLNs) | Low drug loading. | This is an inherent limitation of SLNs; consider using Nanostructured Lipid Carriers (NLCs) which generally have a higher drug loading capacity.[5] |
Issue 3: Inconsistent In Vivo Pharmacokinetic Data
Q: My in vivo study results for this compound show high variability. What could be the cause?
A: Inconsistent pharmacokinetic data can stem from several sources:
-
Poor Solubility and Dissolution in Vehicle: Ensure the vehicle fully solubilizes the this compound. Consider using a formulation approach like a nano-emulsion or solid dispersion.[4] Perform in vitro dissolution testing of your formulation to ensure consistent release.[4]
-
Instability in Biological Matrix: Validate the stability of this compound in plasma at different storage conditions (room temperature, -20°C, -80°C) and through freeze-thaw cycles.[4] If degradation is observed, consider adding a stabilizer to your plasma samples.[4]
-
Analytical Method Issues: Ensure your analytical method (e.g., LC-MS/MS) is fully validated for linearity, accuracy, precision, and sensitivity in the relevant biological matrix.[4] Use a suitable internal standard to account for variations in sample processing and instrument response.[4]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and Related Compounds with Bioavailability Enhancement Strategies
| Compound | Formulation | Subject | Cmax (ng/mL) | Tmax (h) | Absolute Bioavailability (%) | Reference |
| This compound | Suspension | Rat | 107.2 | 2.0 | 22 | [6] |
| This compound | Solid Lipid Nanoparticles | Rat | 1555.6 | 0.3 | 70 | [6] |
| Ganoderic Acid A | Triterpenoid Extract | Rat | 358.73 - 3010.40 | <0.611 | 10.38 - 17.97 | [3][9][10] |
| Ganoderic Acid H | Triterpenoid Enriched Fraction | Rat | 2509.9 | ~1.0 | Not Reported | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Objective: To encapsulate this compound within a solid lipid matrix to improve its oral bioavailability.[12]
-
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Soy Lecithin)
-
Stabilizer (e.g., Poloxamer 188)
-
Purified water
-
-
Methodology:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed this compound in the molten lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant and stabilizer in purified water. Heat the aqueous phase to the same temperature as the lipid phase.[12]
-
Formation of Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.[12]
-
High-Pressure Homogenization: Subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.[12]
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.[5]
-
Characterization: Analyze the SLNs for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine the entrapment efficiency and drug loading using a validated analytical method like HPLC after lysing the SLNs with a suitable solvent.[5]
-
Protocol 2: Quantification of this compound in Rat Plasma by LC-MS/MS
-
Objective: To accurately measure the concentration of this compound in plasma samples for pharmacokinetic analysis.
-
Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., Hydrocortisone)
-
HPLC-grade Acetonitrile (B52724) (ACN) and Methanol (MeOH)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control rat plasma
-
-
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Evaporation and Reconstitution:
-
HPLC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Injection Volume: 5-10 µL.[4]
-
Detection: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in the negative ion mode.[6] Utilize Multiple Reaction Monitoring (MRM) for quantification.[6]
-
-
Mandatory Visualizations
Caption: Challenges and strategies for enhancing this compound bioavailability.
Caption: Experimental workflow for SLN formulation and evaluation.
Caption: Metabolic pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Development of Novel Ganoderic-Acid-Encapsulated Nanodispersions Using the Combination of Ultrasonic Cavitation and Solvent Evaporation through Response Surface Optimization | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetics of this compound and its main metabolite by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scialert.net [scialert.net]
- 11. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Ganoderic Acid D degradation products and their interference
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the potential degradation of Ganoderic Acid D (GAD) and the interference of its degradation products in experimental settings. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. It is recognized for a variety of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1] Specifically, it has been shown to induce cell cycle arrest and cytotoxicity in human hepatoma cells and may play a role in preventing oxidative stress-induced senescence.[2][3]
Q2: What are the primary factors that can cause the degradation of this compound in experimental settings?
This compound is susceptible to degradation under several conditions:
-
pH: It can degrade in both acidic and basic aqueous solutions. Neutral to slightly acidic conditions are generally recommended for optimal stability.[4]
-
Temperature: Elevated temperatures can accelerate degradation.
-
Oxidative Stress: The presence of oxidizing agents can lead to the formation of oxidation products.
-
Light Exposure: As with many complex organic molecules, prolonged exposure to light should be avoided to minimize potential degradation.
Q3: What are the likely degradation products of this compound?
Under hydrolytic stress (acidic or basic conditions), this compound can undergo dehydration or rearrangement reactions.[4] Metabolic studies have shown that in biological systems, this compound is metabolized into various products through reduction, monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation.[5][6] The primary sites for these transformations are the 3-carbonyl group, angular methyl groups, the 7-hydroxy group, and the 26-carboxylic acid moiety.[5][6] While non-metabolic degradation products may differ, they are likely to involve similar modifications to these functional groups.
Q4: How should I prepare and store this compound solutions to ensure stability?
To minimize degradation, it is recommended to:
-
Stock Solutions: Prepare stock solutions by dissolving this compound in a high-purity organic solvent such as DMSO or ethanol.[4]
-
Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C, protected from light. For short-term storage (up to two weeks), aliquots at -20°C are generally acceptable.
-
Working Solutions: Prepare fresh working solutions in your experimental buffer or media immediately before use. Minimize the time the compound spends in aqueous solutions at room temperature or 37°C.[4]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Bioactivity in Cell-Based Assays
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Steps:
-
Confirm Compound Integrity: Before treating cells, confirm the concentration and purity of your this compound stock solution using a validated HPLC method.
-
Minimize Incubation Time in Media: Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Add the compound to the cells immediately after dilution.
-
Conduct a Stability Study: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). A detailed protocol is provided below.
-
Consider pH of Media: Ensure the pH of your cell culture medium remains stable throughout the experiment, as pH shifts can accelerate degradation.
Issue 2: Unexpected Peaks in HPLC/LC-MS Analysis
Possible Cause: Presence of degradation products.
Troubleshooting Steps:
-
Review Sample Handling: Scrutinize your sample preparation and storage procedures. Ensure that samples were not exposed to extreme pH, high temperatures, or prolonged light.
-
Forced Degradation Study: To tentatively identify degradation products, perform a forced degradation study on a pure standard of this compound. This involves intentionally exposing the compound to acidic, basic, oxidative, and thermal stress. Analysis of these stressed samples by LC-MS can help identify the mass-to-charge ratios of potential degradation products.
-
Use a Stability-Indicating Method: Ensure your HPLC method is capable of separating the parent this compound peak from any potential degradation products. Method development may be required to achieve adequate resolution.
Issue 3: Interference in Cytotoxicity (e.g., MTT) Assays
Possible Cause: Degradation products may interfere with the assay chemistry. For example, degradation products with reducing properties could directly reduce the MTT reagent, leading to a false-positive signal for cell viability.
Troubleshooting Steps:
-
Control for Compound Interference: Run a control experiment with your this compound (and ideally, a stressed/degraded sample) in cell-free medium containing the MTT reagent to check for direct reduction.
-
Use an Alternative Viability Assay: If interference is suspected, use a different cytotoxicity assay that relies on a different mechanism, such as a lactate (B86563) dehydrogenase (LDH) release assay (measures membrane integrity) or a crystal violet assay (measures cell number).
-
Confirm Results with Microscopy: Visually inspect the cells under a microscope to confirm the results of the viability assay.
Issue 4: Altered Results in Signaling Pathway Analysis (e.g., Kinase Assays, Western Blots)
Possible Cause: Degradation products may have off-target effects or interfere with assay components. Oxidized triterpenoids, for instance, could potentially interact with redox-sensitive components of signaling pathways or assay reagents.
Troubleshooting Steps:
-
Confirm Target Specificity: If possible, use a more specific method to confirm your findings. For example, if a kinase assay shows inhibition, try to confirm this by examining the phosphorylation of a downstream target via Western blot.
-
Assess Redox Interference: For assays involving enzymatic reactions, especially those sensitive to redox state, consider whether oxidized degradation products could be interfering. This can be difficult to test directly without isolated degradation products, but consistent, unexpected results should raise suspicion.
-
Ensure Compound Purity: The most critical step is to ensure the purity of the this compound used in the experiment to minimize the presence of degradation products from the outset.
Data Presentation
Table 1: Metabolic Transformation of this compound
| Transformation | Description |
| Reduction | Addition of hydrogen atoms, for example, to a carbonyl group. |
| Monohydroxylation | Addition of one hydroxyl (-OH) group. |
| Dihydroxylation | Addition of two hydroxyl (-OH) groups. |
| Trihydroxylation | Addition of three hydroxyl (-OH) groups. |
| Oxidation | Loss of electrons, often involving the addition of oxygen or removal of hydrogen. |
| Desaturation | Formation of a double bond. |
| Sulfation | Addition of a sulfo group (-SO3H). |
| Glucuronidation | Conjugation with glucuronic acid. |
| Data synthesized from literature on this compound metabolism.[5][6] |
Experimental Protocols
Protocol 1: Stability Analysis of this compound in Experimental Medium
Objective: To determine the rate of degradation of this compound in a specific aqueous medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental medium (e.g., cell culture medium, buffer)
-
HPLC system with a C18 column
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Incubator at the desired temperature (e.g., 37°C)
-
Microcentrifuge tubes
Procedure:
-
Spike the experimental medium with the this compound stock solution to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <0.5%).
-
Immediately take a "Time 0" sample by transferring an aliquot to a microcentrifuge tube. Store this sample at -80°C until analysis.
-
Incubate the remaining medium at the desired temperature.
-
At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), collect additional aliquots and store them at -80°C.
-
Once all samples are collected, thaw them and prepare for HPLC analysis. This may involve a protein precipitation step (e.g., adding 3 volumes of cold acetonitrile) followed by centrifugation.
-
Analyze the supernatant from each time point by a validated stability-indicating HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
Protocol 2: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound for identification and to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H2O2)
-
Water bath or oven
-
HPLC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a small amount of organic solvent and dilute with 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2 hours). Neutralize a portion of the solution before injection.
-
Base Hydrolysis: Dissolve this compound in a small amount of organic solvent and dilute with 0.1 M NaOH. Heat at 60°C for a specified time (e.g., 2 hours). Neutralize a portion of the solution before injection.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H2O2. Keep at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: Store a solid sample of this compound at an elevated temperature (e.g., 105°C) for a specified time (e.g., 24 hours). Also, heat a solution of this compound.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-MS to identify the formation of new peaks and determine their mass-to-charge ratios.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Experimental workflow for determining the stability of this compound.
References
- 1. Oxidation-induced intramolecular disulfide bond inactivates mitogen-activated protein kinase kinase 6 by inhibiting ATP binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of Functional Activity of Mitochondria during MTT Assay of Viability of Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of metabolites of this compound by ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cell line contamination issues in Ganoderic Acid D studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential cell line contamination issues that researchers, scientists, and drug development professionals may encounter during experiments with Ganoderic Acid D.
Frequently Asked Questions (FAQs)
Q1: I am not seeing the expected cytotoxic effects of this compound on my cancer cell line. What could be the issue?
A1: There are several potential reasons for this. First, ensure that the this compound you are using is of high purity and has been stored correctly to maintain its bioactivity. Second, review your experimental protocol, including drug concentration, incubation time, and the cell viability assay used. Finally, and most critically, you should verify the identity of your cell line. Cell line misidentification or cross-contamination is a widespread issue in biomedical research and can lead to misleading results.[1][2] If you are unknowingly working with a different, more resistant cell line, it would explain the lack of expected cytotoxicity.
Q2: My results with this compound are inconsistent across different experimental batches. Why is this happening?
A2: Inconsistent results can stem from several factors, including variations in cell culture conditions, reagent quality, and passage number of the cells. However, a primary suspect should be the integrity of your cell line. Over time, cell lines can undergo genetic drift, or more acutely, become contaminated with another faster-growing cell line.[3] This contamination can alter the cellular response to this compound, leading to variability in your data. We strongly recommend implementing a routine cell line authentication schedule.
Q3: I suspect my cell line may be contaminated. What should I do?
A3: If you suspect contamination, immediately quarantine the suspicious culture. Do not use it for any further experiments. The gold standard for human cell line authentication is Short Tandem Repeat (STR) profiling.[4][5][6] This technique generates a unique DNA fingerprint for your cell line that can be compared against a database of known cell line profiles to confirm its identity. Several commercial services are available for STR profiling.
Q4: Are any of the cell lines commonly used in this compound research known to be misidentified?
Q5: What are the consequences of using a misidentified cell line in my this compound study?
Troubleshooting Guide: Unexpected Experimental Outcomes
If your experiments with this compound are yielding unexpected or irreproducible results, follow this troubleshooting guide:
-
Review Experimental Parameters:
-
Compound Integrity: Confirm the purity and stability of your this compound stock.
-
Reagent Quality: Check the expiration dates and storage conditions of all media, sera, and supplements.
-
Protocol Adherence: Ensure that concentrations, incubation times, and cell densities are consistent with your established protocol.
-
-
Assess Cell Culture Health:
-
Microbial Contamination: Visually inspect your cultures for any signs of bacterial or fungal contamination (e.g., turbidity, pH changes).
-
Mycoplasma Testing: Perform routine testing for mycoplasma, as this common contaminant is not visible by standard microscopy and can alter cellular responses.
-
-
Verify Cell Line Identity:
-
Check the ICLAC Database: Cross-reference your cell line with the ICLAC Register of Misidentified Cell Lines.[14][15]
-
Perform Cell Line Authentication: If your results are still anomalous, or as part of good research practice, send a sample of your cell culture for STR profiling to confirm its identity.[5][6][16]
-
Quantitative Data Summary
The following tables summarize the reported cytotoxic effects of this compound and related compounds on various cancer cell lines. It is crucial to ensure the authenticity of these cell lines in your own experiments to obtain comparable results.
Table 1: IC50 Values of Ganoderic Acids in Various Cancer Cell Lines
| Ganoderic Acid Derivative | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| This compound | HeLa | Cervical Carcinoma | 17.3 ± 0.3 | 48 |
| Ganoderic Acid F | HeLa | Cervical Carcinoma | 19.5 ± 0.6 | 48 |
| Ganoderic Acid K | HeLa | Cervical Carcinoma | 15.1 ± 0.5 | 48 |
| Ganoderic Acid B | HeLa | Cervical Carcinoma | 20.3 ± 0.4 | 48 |
| Ganoderic Acid AM1 | HeLa | Cervical Carcinoma | 19.8 ± 0.7 | 48 |
Data compiled from published studies. Note that the identity of the cell lines used in the original studies should be considered, especially in light of the information on common contaminants.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method to assess the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock in DMSO. The final DMSO concentration in the wells should be kept below 0.1%. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
References
- 1. ICLAC's Database of Known Misidentified Cell Lines [cell-line-authentication.info]
- 2. ICLAC'S Guidelines for Cell Line Authentication [cell-line-authentication.info]
- 3. iclac.org [iclac.org]
- 4. Cellosaurus cell line QGY-7703 (CVCL_6715) [cellosaurus.org]
- 5. iclac.org [iclac.org]
- 6. iclac.org [iclac.org]
- 7. Cellosaurus cell line BEL-7402 (CVCL_5492) [cellosaurus.org]
- 8. Misidentified cell lines: failures of peer review, varying journal responses to misidentification inquiries, and strategies for safeguarding biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellosaurus cell line SMMC-7721 (CVCL_0534) [cellosaurus.org]
- 10. Cell line authentication: a necessity for reproducible biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iclac.org [iclac.org]
- 12. researchgate.net [researchgate.net]
- 13. Cellosaurus query 'problematic cell line' [cellosaurus.org]
- 14. iclac.org [iclac.org]
- 15. celllineauthentication.labcorp.com [celllineauthentication.labcorp.com]
- 16. iclac.org [iclac.org]
Technical Support Center: Navigating Inconsistent Results in Ganoderic Acid D In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering variability in in vivo studies of Ganoderic Acid D (GA-D). Inconsistencies in experimental outcomes are common in preclinical research and can be attributed to a range of factors from methodology to animal models. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to help you design robust experiments and interpret your results with greater confidence.
Frequently Asked Questions (FAQs)
Q1: Why are my in vivo anti-cancer results with this compound inconsistent with published studies?
A1: Discrepancies in anti-cancer efficacy can arise from several factors:
-
Animal and Cancer Model Variation: The species, strain, and age of the animal model can significantly influence results. Furthermore, the type of cancer cell line used for xenografts and the site of implantation can lead to different responses to GA-D treatment.[1][2]
-
Dosage and Administration Route: Published studies use a wide range of dosages and administration routes (e.g., oral gavage, intraperitoneal injection).[1] The bioavailability of GA-D can be low and variable, impacting the effective concentration at the tumor site.[3]
-
Formulation: The vehicle used to dissolve and administer GA-D can affect its solubility, stability, and absorption, leading to varied therapeutic outcomes.[4]
Q2: I'm observing conflicting results in the anti-inflammatory effects of this compound. What could be the cause?
A2: Inconsistent anti-inflammatory effects are often linked to:
-
Inflammatory Model: The method used to induce inflammation (e.g., lipopolysaccharide [LPS], carrageenan) triggers different inflammatory pathways. The timing and dosage of GA-D administration relative to the inflammatory insult are critical.[1][5]
-
Biomarkers Measured: Different studies may assess different inflammatory markers (e.g., TNF-α, IL-6, NO), which may be modulated to varying extents by GA-D.[6][7]
-
Dosage: The effective dose for anti-inflammatory activity may differ from that required for anti-cancer effects.
Q3: My hepatoprotective studies with this compound are not reproducible. Why?
A3: Variability in hepatoprotective outcomes can be due to:
-
Hepatotoxin Model: The choice of toxin (e.g., alcohol, D-galactosamine, carbon tetrachloride) determines the mechanism of liver injury.[8][9]
-
Treatment Regimen: The timing of GA-D administration (prophylactic vs. therapeutic) and the duration of the study can significantly alter the observed hepatoprotective effects.
-
Strain and Species Differences: Metabolic differences between animal strains and species can affect the biotransformation and efficacy of GA-D.
Q4: What is the expected oral bioavailability of this compound and how can I improve it?
A4: Ganoderic acids, including GA-D, generally exhibit low oral bioavailability due to poor water solubility and potential first-pass metabolism.[3][10] To enhance bioavailability, consider these strategies:
-
Nanoformulations: Encapsulating GA-D in nanoparticles, such as solid lipid nanoparticles or liposomes, can improve solubility and absorption.[4][11]
-
Co-administration with Absorption Enhancers: Certain compounds can improve intestinal absorption.
-
Formulation Screening: Experimenting with different pharmaceutically acceptable vehicles and excipients can enhance dissolution.
Troubleshooting Guide
If you are facing inconsistent results, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Action |
| Low or no anti-tumor activity | Poor bioavailability of GA-D. | Optimize the formulation; consider nanoformulations. Verify the dose and administration route based on pharmacokinetic data if available. |
| Inappropriate animal or cancer model. | Select a well-characterized xenograft model known to be sensitive to the targeted pathway (e.g., mTOR).[1][12] | |
| Insufficient treatment duration. | Extend the treatment period, monitoring for any signs of toxicity. | |
| Variable anti-inflammatory response | Timing of GA-D administration. | Administer GA-D prior to the inflammatory stimulus to assess preventative effects, or after to evaluate therapeutic effects. |
| Incorrect dosage. | Perform a dose-response study to determine the optimal effective dose for your specific model. | |
| Inconsistent hepatoprotective effects | Differences in the severity of liver injury. | Ensure consistent induction of liver damage across all animals in the model group. |
| Inadequate assessment parameters. | Measure a comprehensive panel of liver function markers (ALT, AST), oxidative stress indicators (MDA, SOD, GSH), and perform histopathological analysis.[9] |
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on this compound and related ganoderic acids to highlight the range of experimental parameters and outcomes.
Table 1: Anti-Cancer Effects of Ganoderic Acids in Animal Models
| Treatment Agent | Cancer Model | Animal Model | Dosage | Key Findings | Reference(s) |
| This compound | Esophageal squamous cell carcinoma | Not specified | Not specified | Downregulates the mTOR signaling pathway, promoting apoptosis and autophagy. | [1][12] |
| Ganoderic Acid (GA) | Colon Tumor (CT26 xenograft) | BALB/c mice | 50 mg/kg (intraperitoneal) | Significantly inhibited colon tumor growth. | [1] |
| Ganoderic Acid DM (GA-DM) | Anaplastic meningioma | Not specified | Not specified | Reduces tumor volume and inhibits cell proliferation. | [12] |
| Ganoderic Acid DM (GA-DM) | B16 mouse melanoma | Mice | Not specified | Enhanced T cell infiltration and clearance of melanoma. | [2] |
| Ganoderic Acid T | Lewis Lung Carcinoma | Not specified | Not specified | Inhibited primary tumor growth and metastasis. | [13] |
Table 2: Anti-Inflammatory and Hepatoprotective Effects of Ganoderic Acids
| Treatment Agent | Model | Animal Model | Dosage | Key Findings | Reference(s) |
| Deacetyl Ganoderic Acid F | Lipopolysaccharide (LPS)-stimulated inflammation | Mice | Not specified | Suppressed serum levels of pro-inflammatory cytokines TNF-α and IL-6. | [1] |
| Ganoderic Acid A | High-fat diet-induced obesity | Mice | 25 or 50 mg/kg/day for 12 weeks | Ameliorated insulin (B600854) sensitivity and reduced fat accumulation. | [1] |
| Ganoderic Acids | Alcoholic liver injury | Mice | 12 mg/kg and 36 mg/kg | Showed protective effects on alcoholic liver injury. | [1] |
| Ganoderic Acid A | Rheumatoid Arthritis | Balb/c mice | 20 mg/kg and 40 mg/kg (gavage) | Reduced serum IL-6, TNF-α, and NF-κB; decreased joint damage. | [7] |
| Ganoderic Acid A | Alcoholic liver injury | Mice | Not specified | Significantly inhibited the elevation of serum ALT and AST. | [8] |
| Ganoderic Acids (Total Extract) | Alcoholic liver injury | Mice | Not specified | Significantly reduced hepatic lipid accumulation and pathological changes. | [14] |
Table 3: Pharmacokinetic Parameters of Ganoderic Acids
| Compound | Animal Model | Administration Route | Dose | Cmax | Tmax | Absolute Bioavailability | Reference(s) |
| Ganoderic Acid A | Rat | Oral | 100, 200, 400 mg/kg | 358.7, 1378.2, 3010.4 ng/mL | <0.611 h | 10.38-17.97% | [3] |
| Ganoderic Acid H | Rat | Oral | Not specified | 2509.9 ± 28.9 ng/mL | ~1 h | Not determined | [15] |
Experimental Protocols
Xenograft Tumor Model for Anti-Cancer Efficacy
This protocol outlines the establishment of a subcutaneous tumor xenograft model in immunocompromised mice to assess the anti-tumor effects of this compound.[1][5]
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
This compound and vehicle
-
Calipers, syringes, and needles
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions (37°C, 5% CO2).
-
Cell Preparation: On the day of injection, harvest cells, wash with PBS, and resuspend in PBS or a PBS/Matrigel mixture at a concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume every 2-3 days using calipers (Volume = (Length × Width²)/2).
-
Randomization and Treatment: Once tumors reach a mean volume of approximately 100-150 mm³, randomly divide the mice into control and treatment groups.
-
Drug Administration: Administer this compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosage and frequency. The control group should receive the vehicle only.
-
Efficacy Evaluation: Continue treatment for the specified duration (e.g., 2-4 weeks). Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histopathology, western blotting).
LPS-Induced Systemic Inflammation Model
This protocol details the steps to evaluate the anti-inflammatory effects of this compound in a mouse model of LPS-induced systemic inflammation.[5]
Materials:
-
C57BL/6 or BALB/c mice (8-10 weeks old)
-
Lipopolysaccharide (LPS)
-
This compound and vehicle
-
Saline
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize mice for at least one week and then randomly assign them to experimental groups.
-
Pre-treatment: Administer this compound or vehicle (e.g., oral gavage or intraperitoneal injection) 1-2 hours before the LPS challenge.
-
Induction of Inflammation: Inject mice intraperitoneally with LPS (e.g., 1-5 mg/kg) to induce a systemic inflammatory response. The control group receives a saline injection.
-
Sample Collection: At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture for serum cytokine analysis.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA kits.
Signaling Pathways and Workflows
Signaling Pathways Modulated by this compound
This compound and its analogs exert their biological effects by modulating several key intracellular signaling pathways.
General Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for conducting in vivo efficacy studies of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Ganoderic acid loaded nano-lipidic carriers improvise treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. The Protective Effects of Ganoderic Acids from Ganoderma lucidum Fruiting Body on Alcoholic Liver Injury and Intestinal Microflora Disturbance in Mice with Excessive Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderic Acid D batch-to-batch variability from suppliers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Ganoderic Acid D. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability and to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the biological activity of this compound between different batches from the same supplier. What are the potential causes?
A1: Batch-to-batch variability of this compound is a well-documented issue primarily stemming from the natural origin of the compound. Key contributing factors include:
-
Raw Material Inconsistency : The chemical profile of the Ganoderma mushroom, the source of this compound, is highly sensitive to several factors:
-
Genetic Strain : Different strains of Ganoderma inherently produce varying profiles and quantities of ganoderic acids.[1][2]
-
Cultivation Substrate : The growth medium, such as wood logs versus supplemented sawdust bags, significantly influences the profile of bioactive compounds.[1]
-
Growth Stage at Harvest : The concentration of triterpenoids like this compound changes as the mushroom matures.[1][3] Harvesting at different developmental stages can lead to significant compositional differences.[1][3]
-
Environmental Factors : Variables such as temperature, humidity, and CO2 levels during cultivation can affect the mushroom's metabolism and the production of bioactive compounds.[1][4]
-
-
Extraction and Purification Variances : Minor deviations in the extraction and purification processes can lead to differences in the final product's purity and composition. The presence of structurally similar ganoderic acid isomers can also complicate purification, potentially leading to co-elution and inconsistent batch profiles.[5]
Q2: How can we mitigate the impact of batch-to-batch variability in our experiments?
A2: To minimize the impact of variability, it is crucial to implement robust quality control measures:
-
Supplier Qualification : Request a Certificate of Analysis (CoA) for each batch that details the purity (typically by HPLC), identity (by MS and NMR), and residual solvent content.
-
In-House Quality Control : Perform your own analytical validation on each new batch. At a minimum, this should include HPLC analysis to confirm the purity and concentration of your this compound stock solution.
-
Standard Operating Procedures (SOPs) : Develop and adhere to strict SOPs for the preparation of stock solutions and experimental assays.
-
Bridging Studies : When switching to a new batch, consider performing a side-by-side comparison with the old batch in a key biological assay to ensure consistent activity.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: Proper storage is critical to maintain the stability and activity of this compound.
-
Solid Powder : Store at -20°C, sealed, and protected from light and moisture.[6]
-
Stock Solutions : For long-term storage (up to 6 months), prepare high-concentration stock solutions in anhydrous DMSO or ethanol (B145695) and store in small aliquots at -80°C.[6][7] For short-term storage (up to 1 month), -20°C is acceptable.[6] Avoid repeated freeze-thaw cycles.
Q4: My this compound is not dissolving properly in my cell culture medium, leading to precipitation. How can I improve its solubility?
A4: this compound has limited aqueous solubility.[7][8] To improve solubility in cell culture media:
-
Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[6][7]
-
When preparing your working solution, ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5% for DMSO) and non-toxic to your cells.[7]
-
Add the stock solution to the medium while vortexing to ensure rapid and even dispersion.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | 1. Batch-to-batch variability in purity or composition.[1] 2. Degradation of this compound due to improper storage.[9] 3. Inaccurate concentration of the stock solution. | 1. Perform in-house QC on the new batch (see Protocol 1). 2. Prepare fresh stock solutions from powder stored under recommended conditions. 3. Re-quantify the concentration of your stock solution. |
| Precipitation of the compound in cell culture media | 1. Poor aqueous solubility of this compound.[7][8] 2. Final solvent concentration is too low to maintain solubility. | 1. Ensure the stock solution is fully dissolved before dilution. 2. Maintain a final DMSO concentration that is non-toxic but sufficient for solubility (e.g., 0.1-0.5%). 3. Prepare fresh dilutions in media immediately before each experiment.[7] |
| Poor peak shape (tailing, broadening) in HPLC analysis | 1. Secondary interactions with residual silanol (B1196071) groups on the HPLC column.[5] 2. Column overload.[5] 3. Inappropriate mobile phase pH.[5] | 1. Use a modern, high-purity, end-capped C18 column.[5] 2. Reduce the injection volume or dilute the sample.[5] 3. Add an acidic modifier (e.g., 0.1% acetic acid or formic acid) to the mobile phase to suppress ionization.[5] |
Experimental Protocols
Protocol 1: Quality Control of this compound by RP-HPLC
This protocol provides a general method for verifying the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Acetic acid or formic acid
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[1]
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Acetic Acid in Water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient: A common gradient starts with a higher percentage of Mobile Phase A and gradually increases the percentage of Mobile Phase B. An example gradient is: 0-40 min, 25-32% B; 40-60 min, 32-40% B; 60-80 min, 40-60% B.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10-20 µL[1]
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound.[12]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should be consistent across all treatments and typically below 0.1%.[12]
-
Remove the old medium and treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same final concentration of DMSO).[12]
-
After incubation, add MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.[12]
-
Measure the absorbance at 490 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation
Table 1: Factors Influencing this compound Variability
| Factor | Description | Impact on Variability |
| Genetic Strain | Different genetic variants of Ganoderma species. | High: Can lead to significant differences in the types and quantities of ganoderic acids produced.[1][2] |
| Cultivation Conditions | Substrate, temperature, humidity, CO2 levels. | High: Affects fungal metabolism and secondary metabolite production.[1][4] |
| Harvesting Time | Growth stage of the mushroom (e.g., young bud vs. mature fruiting body). | High: The concentration of triterpenoids changes throughout the lifecycle.[1][3] |
| Extraction Method | Solvent, temperature, duration of extraction. | Medium: Can influence the yield and profile of extracted compounds.[13] |
| Purification Process | Chromatographic techniques and conditions. | Medium: Affects the final purity and removal of closely related isomers.[5] |
Table 2: Recommended HPLC Parameters for Ganoderic Acid Analysis
| Parameter | Recommended Setting | Reference(s) |
| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) | [1][5][11] |
| Mobile Phase | Acetonitrile and acidified water (e.g., 0.1% acetic acid) | [10][11] |
| Detection | UV at 252 nm | [1][11] |
| Column Temperature | 30-35°C | [1][11] |
| Flow Rate | 1.0 mL/min | [1][11] |
Visualizations
Caption: Workflow for quality control and experimental use of this compound.
Caption: Proposed signaling pathway of this compound in cancer cells.[12][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor peak resolution in Ganoderic Acid D chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the chromatographic analysis of Ganoderic Acid D.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for this compound?
Poor peak resolution in the HPLC analysis of this compound is a common issue that can stem from several factors. The primary contributors are related to the three key parameters of chromatographic separation: column efficiency (N), selectivity (α), and retention factor (k).[1] Specifically, issues often arise from:
-
Inappropriate Mobile Phase Composition: An incorrect ratio of organic solvent to aqueous phase, or an unsuitable pH, can lead to co-elution with other structurally similar ganoderic acids.[2]
-
Suboptimal Column Chemistry: The choice of stationary phase is critical. A standard C18 column is commonly used, but variations in end-capping and silica (B1680970) purity can affect peak shape.[3][4]
-
Column Degradation: Over time, columns can become clogged or the stationary phase can degrade, leading to broader peaks and reduced resolution.[2]
-
Inadequate Flow Rate or Temperature: Non-optimal flow rates can increase band broadening, while temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.[5][6]
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting, tailing, and overall poor resolution.[2][6]
-
Improper Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[7][8]
Q2: How does the pH of the mobile phase affect the peak shape of this compound?
This compound is an acidic compound containing carboxylic acid functional groups.[9] The pH of the mobile phase plays a crucial role in its ionization state, which directly impacts retention and peak shape.
-
At higher pH values , the carboxylic acid groups will be deprotonated (ionized), increasing the polarity of the molecule. This can lead to stronger interactions with residual silanol (B1196071) groups on the silica-based stationary phase, resulting in peak tailing.[4][7]
-
At lower pH values (typically 2 pH units below the pKa of the analyte), the ionization of this compound is suppressed.[4] This un-ionized form is less polar and interacts more predictably with the C18 stationary phase, leading to sharper, more symmetrical peaks. Therefore, adding a small amount of acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase is a common practice to improve peak shape for ganoderic acids.[10][11][12]
Q3: I'm observing peak tailing for this compound. What are the likely causes and how can I fix it?
Peak tailing is a common problem when analyzing acidic compounds like this compound. The primary causes include:
-
Secondary Interactions: Interaction between the acidic analyte and active silanol groups on the stationary phase is a frequent cause of tailing.[7]
-
Column Overload: Injecting too much sample can lead to tailing. To check for this, dilute your sample and reinject.[4]
-
Incompatible Injection Solvent: Using an injection solvent that is stronger than the mobile phase can cause peak distortion that appears as tailing.[7]
-
Column Void or Contamination: A void at the head of the column or contamination can disrupt the sample band, leading to tailing peaks.[8]
To address peak tailing, consider the following troubleshooting steps:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase by adding 0.1% acetic acid or formic acid to suppress the ionization of this compound.[4]
-
Use a High-Purity, End-Capped Column: Modern columns with high-purity silica and thorough end-capping have fewer active silanol groups, reducing the potential for secondary interactions.[4]
-
Reduce Injection Volume/Concentration: If column overload is suspected, decrease the injection volume or dilute the sample.[13]
-
Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[7]
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities that might cause peak tailing.[2]
Troubleshooting Guides
Guide 1: Improving Poor Peak Resolution
This guide provides a systematic approach to improving the separation between this compound and other closely eluting compounds.
| Parameter | Problem Indication | Troubleshooting Action | Expected Outcome |
| Mobile Phase Composition | Peaks are co-eluting or have very little separation. | Modify the organic-to-aqueous ratio. A shallower gradient can improve resolution.[8] | Increased separation between peaks. |
| pH of Mobile Phase | Tailing or asymmetrical peaks. | Add 0.1% acetic or formic acid to the aqueous phase to lower the pH to around 2.5-3.5.[4] | Sharper, more symmetrical peaks. |
| Column Selection | Consistently poor peak shape despite mobile phase optimization. | Switch to a high-purity, end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl).[4] | Improved peak symmetry and resolution. |
| Flow Rate | Broad peaks. | Decrease the flow rate. This generally increases resolution but also run time.[6] | Narrower peaks and better separation. |
| Temperature | Inconsistent retention times, broad peaks. | Increase the column temperature in 5°C increments (e.g., from 30°C to 40°C).[4][5] | Sharper peaks and potentially altered selectivity. |
Guide 2: Addressing Peak Shape Issues (Fronting, Tailing, Splitting)
This guide helps diagnose and resolve common peak shape distortions.
| Peak Shape Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with silanols, column overload. | Lower mobile phase pH, use an end-capped column, reduce sample concentration.[4][7] |
| Peak Fronting | Sample overload, sample solvent stronger than mobile phase. | Dilute the sample, dissolve the sample in the initial mobile phase.[6][7] |
| Peak Splitting | Column contamination, partially blocked frit, column void. | Wash the column with a strong solvent, replace the column frit, or replace the column.[13] |
| Broad Peaks | Large injection volume, extra-column volume, slow gradient. | Reduce injection volume, use shorter tubing with smaller inner diameters, optimize the gradient.[8][13] |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound
This protocol is a representative method for the quantitative analysis of this compound in Ganoderma species.
1. Sample Preparation:
- Accurately weigh 0.5 g of powdered Ganoderma sample.
- Add 20 mL of 80% ethanol.
- Sonicate the mixture for 3 hours at 60°C.
- Filter the extract through a 0.45 µm syringe filter into an HPLC vial.[3]
2. Standard Preparation:
- Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.
- Perform serial dilutions to create working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.[3]
3. HPLC Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[14] |
| Mobile Phase | A: 0.1% Acetic Acid in Water, B: Acetonitrile[11][14] |
| Gradient | 0-35 min, 25-35% B; 35-45 min, 35-45% B; 45-90 min, 45% B[14] |
| Flow Rate | 1.0 mL/min[14] |
| Column Temperature | 30°C[14] |
| Detection | UV at 252 nm[15][16] |
| Injection Volume | 10 µL[4] |
4. Data Analysis:
- Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
- Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. A correlation coefficient (r²) of >0.999 is desirable.[3]
Visualizations
Logical Workflow for Troubleshooting Poor Peak Resolution
Caption: A flowchart outlining the logical steps for troubleshooting poor peak resolution in HPLC.
Signaling Pathway: Inhibition of PI3K/Akt/mTOR by this compound
Research has indicated that this compound can induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[10]
Caption: Diagram illustrating the inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
References
- 1. chromtech.com [chromtech.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mastelf.com [mastelf.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 9. This compound | C30H44O8 | CID 73657193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. obrnutafaza.hr [obrnutafaza.hr]
- 14. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 16. jfda-online.com [jfda-online.com]
Ganoderic Acid D experimental artifacts and how to avoid them
Welcome to the technical support center for Ganoderic Acid D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common experimental artifacts and to offer troubleshooting solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental medium. What should I do?
A1: This is a common issue known as "precipitation upon dilution" and arises from the low aqueous solubility of this compound, a lipophilic triterpenoid.[1][2] When the concentrated organic stock solution is introduced to the aqueous medium, the compound's concentration can exceed its solubility limit, leading to precipitation. This can result in inaccurate dosing and unreliable experimental outcomes.[1][2]
Here are several strategies to mitigate this issue:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. Create an intermediate dilution in pre-warmed (37°C) culture media or buffer before preparing the final concentration.[1][3]
-
Vortex/Sonicate: Immediately after dilution, vortex the solution vigorously or sonicate it briefly to aid in dissolution.[1][3]
-
Reduce Final Concentration: Your target concentration may be too high for the aqueous medium. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific experimental setup.[1][3]
-
Control Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible (typically <0.5%) to avoid cellular toxicity and minimize its effect on solubility.[4][5]
Q2: I am observing inconsistent or weaker-than-expected biological activity in my cell-based assays. What could be the cause?
A2: Inconsistent or weak biological activity can stem from several factors, primarily related to the stability and solubility of this compound in your experimental setup.
-
Compound Degradation: this compound can degrade in aqueous solutions, especially under non-optimal pH and temperature conditions.[4][6] Standard cell culture conditions (37°C) can accelerate this degradation.[4] It is recommended to prepare fresh dilutions for each experiment from a frozen stock and minimize the time between adding the compound to the media and treating the cells.[4]
-
Inaccurate Dosing due to Precipitation: As mentioned in Q1, poor solubility can lead to an inaccurate final concentration of the compound in your cell culture medium.[2][3] Always visually inspect the media for any precipitate after adding this compound.[4]
-
Interaction with Media Components: Components in the cell culture medium, such as serum proteins, may bind to this compound, affecting its bioavailability.[4][7] Consider performing a stability test in your specific medium or using a serum-free medium if your experiment allows.[7]
Q3: How should I prepare and store stock solutions of this compound?
A3: For high-concentration stock solutions, organic solvents are necessary. This compound is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide at concentrations of approximately 30 mg/mL.[1][5]
-
Preparation: To prepare a stock solution, dissolve this compound powder in high-purity, anhydrous DMSO to a concentration of 10-20 mM.[1] Gentle warming to 37°C or brief sonication can facilitate complete dissolution.[1][3]
-
Storage: Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[3][7] For long-term stability, store these aliquots at -20°C or -80°C, protected from light.[3][8] One supplier suggests a shelf-life of at least four years when stored as a solid at -20°C.[8]
Q4: I am seeing peak tailing in my HPLC analysis of this compound. How can I resolve this?
A4: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often due to secondary interactions with the stationary phase.[9]
-
Incorrect Mobile Phase pH: If the mobile phase pH is too high, this compound can become ionized, increasing its interaction with the stationary phase. Adding an acidic modifier like acetic acid or formic acid to the mobile phase to maintain a low pH (typically 2-3) will suppress this ionization and improve peak shape.[9][10]
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with this compound. Using a high-quality, end-capped C18 column can minimize these interactions.[9][10]
-
Column Overload: Injecting too much sample can saturate the column. Try diluting your sample or reducing the injection volume.[9][10]
Troubleshooting Guides
Solubility and Precipitation Issues
| Problem | Potential Cause | Solution | Reference |
| Precipitation upon dilution in aqueous media | Final concentration exceeds aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. | [1][3] |
| Rapid solvent exchange. | Perform serial dilutions. Create an intermediate dilution in pre-warmed (37°C) medium. | [1][3] | |
| Insufficient mixing. | Immediately after dilution, vortex vigorously or sonicate briefly. | [1] | |
| Low or inconsistent bioactivity | Inaccurate dosing due to precipitation. | Confirm solubility at the target concentration before starting the assay. Visually inspect for precipitate. | [1][4] |
| Degradation of the compound. | Prepare fresh dilutions for each experiment. Minimize incubation time. Consider a stability test. | [1][4] |
Compound Stability and Degradation
| Problem | Potential Cause | Solution | Reference |
| Inconsistent or weak biological activity | Compound degradation in media at 37°C. | Prepare fresh dilutions in media for each experiment from a frozen stock. Minimize the time between adding the compound and treating cells. | [4] |
| pH-mediated degradation. | Ensure the pH of your buffers and media is stable and within a range suitable for this compound (neutral to slightly acidic is generally optimal). | [6] | |
| Photodegradation. | Protect solutions from light. Store stock solutions and working solutions in amber vials or tubes wrapped in foil. | [7] | |
| Changes in media color | Microbial contamination. | Always practice sterile techniques. Monitor the pH of your culture medium. | [4] |
Analytical (HPLC) Artifacts
| Problem | Potential Cause | Solution | Reference |
| Peak tailing | Secondary interactions with residual silanol groups on the column. | Use a high-quality, end-capped C18 column. | [9][10] |
| Incorrect mobile phase pH. | Adjust the mobile phase pH to be at least 2 units below the pKa of this compound (typically pH 2-3) using an acidic modifier (e.g., 0.1% acetic or formic acid). | [9][10] | |
| Column overload. | Reduce the injection volume or dilute the sample. | [9][10] | |
| Poor resolution/ Co-elution of isomers | Structural similarity of ganoderic acid isomers. | Optimize the gradient elution program. Use a high-resolution column (e.g., UPLC). | [10] |
Experimental Protocols & Visualizations
Protocol 1: Stability Assessment of this compound in Cell Culture Medium
This protocol provides a method to quantify the chemical stability of this compound in your specific cell culture medium over time using HPLC.[4][7]
Procedure:
-
Pre-warm your complete cell culture medium to 37°C.
-
Spike the this compound stock solution into the medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Immediately after mixing, take a "Time 0" (T=0) sample by transferring a defined volume (e.g., 200 µL) into a microcentrifuge tube.
-
To halt degradation and precipitate proteins, add 3 volumes of a cold quenching solvent (e.g., 600 µL of acetonitrile). Vortex thoroughly.
-
Place the remaining spiked medium in a 37°C incubator.
-
At subsequent time points (e.g., 2, 4, 8, 24, 48, 72 hours), repeat step 4 to collect samples.
-
Centrifuge all collected samples at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples using a validated HPLC method to determine the peak area of this compound at each time point.
Caption: Workflow for assessing this compound stability.
Signaling Pathway: this compound in Cancer Cells
This compound has been shown to exert anti-cancer effects by modulating key signaling pathways, leading to apoptosis and autophagic cell death.[11][12] One of the pathways affected is the PI3K/AKT/mTOR pathway, which is a crucial regulator of cell growth, proliferation, and survival.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Mechanism of Ganoderic Acid D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of Ganoderic Acid D (GA-D) against other Ganoderic acid analogues and conventional chemotherapeutic agents. The information presented herein is supported by experimental data from peer-reviewed studies to validate its mechanism of action.
Ganoderic acids, a class of triterpenoids isolated from the mushroom Ganoderma lucidum, have garnered significant attention for their potential as anticancer agents.[1][2] Among these, this compound has been identified as a promising compound that exerts its anticancer effects through multiple pathways, including the induction of programmed cell death (apoptosis) and autophagy, as well as causing cell cycle arrest.[2] This guide will delve into the experimental validation of these mechanisms, offering a comparative analysis with other compounds and providing detailed protocols for key experimental assays.
Comparative Cytotoxicity of Anticancer Compounds
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for this compound, other Ganoderic acid analogues, and conventional chemotherapy drugs across various cancer cell lines. It is important to note that IC50 values for this compound are less prevalent in the literature compared to other analogues.[2][3]
Table 1: IC50 Values of Ganoderic Acids in Human Cancer Cell Lines
| Ganoderic Acid Derivative | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration |
| This compound | SKOV3 | Ovarian Cancer | >200 | 24h[3] |
| This compound | SKOV3/DDP (Cisplatin-resistant) | Ovarian Cancer | >200 | 24h[3] |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24h[3][4] |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 203.5 | 48h[3][4] |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24h[3][4] |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 139.4 | 48h[3][4] |
| Ganoderic Acid A | MDA-MB-231 | Breast Cancer | 707 | 24h[5] |
| Ganoderic Acid A | MDA-MB-231 | Breast Cancer | 163 | 48h[5] |
| Ganoderic Acid T | HCT-116 | Colon Carcinoma | 15.7 ± 2.8 | Not Specified[6] |
| Ganoderic Acid T | HeLa | Cervical Cancer | IC50 calculated from cell viability data | 24h[7] |
Table 2: IC50 Values of Conventional Chemotherapy Drugs in Human Cancer Cell Lines
| Drug | Cancer Cell Line | Cancer Type | IC50 Value (nM) | Treatment Duration |
| Paclitaxel (B517696) | Various (8 lines) | Various | 2.5 - 7.5 | 24h[8] |
| Paclitaxel | SK-BR-3 | Breast Cancer | ~10 | 72h[9] |
| Paclitaxel | MDA-MB-231 | Breast Cancer | ~5 | 72h[9] |
| Paclitaxel | T-47D | Breast Cancer | ~2.5 | 72h[9] |
| Paclitaxel | Ovarian Carcinoma (7 lines) | Ovarian Cancer | 0.4 - 3.4 | Not Specified[10] |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 12,180 | 24h[11] |
| Doxorubicin | MCF-7 | Breast Cancer | 2,500 | 24h[11] |
| Doxorubicin | HeLa | Cervical Cancer | 2,920 | 24h[11] |
| Doxorubicin | A549 | Lung Cancer | >20,000 | 24h[11] |
| Doxorubicin | AMJ13 | Breast Cancer | 223,600 | Not Specified[12] |
Core Anticancer Mechanisms of this compound
This compound employs a multi-faceted approach to inhibit cancer cell growth and survival. The primary mechanisms include the induction of apoptosis and autophagy, and the modulation of critical signaling pathways.
Signaling Pathways Modulated by this compound
This compound has been shown to downregulate the mTOR signaling pathway in esophageal squamous cell carcinoma cells by decreasing the phosphorylation of key proteins such as PI3K, AKT, and mTOR itself.[2][3] This inhibition is a critical event that promotes both apoptosis and autophagy.[2]
Caption: this compound signaling pathway.
Induction of Apoptosis and Cell Cycle Arrest
Ganoderic acids, including GA-D, trigger the intrinsic mitochondrial apoptosis pathway. This process involves the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis. Furthermore, GA-D has been implicated in mediating cell cycle arrest, a crucial mechanism for halting the uncontrolled proliferation of cancer cells.[2] While specific studies on GA-D's effect on the cell cycle are limited, related compounds like Ganoderic Acid DM are known to induce G1 phase arrest by down-regulating proteins such as CDK2, CDK6, and cyclin D1.
Experimental Protocols
To facilitate the validation and replication of these findings, detailed methodologies for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product.[13] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and treat the cells with various concentrations of the test compound (e.g., this compound) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Incubation: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[3][14]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[13] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.
Caption: MTT assay experimental workflow.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15]
Principle: Propidium (B1200493) iodide (PI) is a fluorescent dye that binds to DNA.[15] By staining cells with PI and analyzing them with a flow cytometer, the fluorescence intensity of individual cells can be measured, which is proportional to their DNA content.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol (B145695) and store at 4°C for at least 30 minutes.[16]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/ml) and RNase A (100 µg/ml).[16]
-
Flow Cytometry Analysis: Incubate the cells for at least 20 minutes at room temperature in the dark.[17] Analyze the samples using a flow cytometer.
-
Data Analysis: The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.
Apoptosis Assay by Annexin V Staining
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS), an early marker of this process.[18]
Principle: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet.[19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells.[18] Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[20]
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add fluorochrome-conjugated Annexin V and propidium iodide to the cell suspension.[21]
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[21]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[20]
Caption: Apoptosis assay experimental workflow.
References
- 1. researchhub.com [researchhub.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. advetresearch.com [advetresearch.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. scispace.com [scispace.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Ganoderic Acid D in Cytotoxicity: A Comparative Guide for Researchers
In the landscape of oncological research, triterpenoids derived from the medicinal mushroom Ganoderma lucidum, known as ganoderic acids, have emerged as promising candidates for novel cancer therapeutics. Among these, Ganoderic Acid D (GA-D) has garnered attention for its unique mechanisms of action. This guide provides a comparative analysis of GA-D's cytotoxic effects against other notable ganoderic acids, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals.
While direct comparative studies detailing the half-maximal inhibitory concentration (IC50) of this compound against a wide array of cancer cell lines are not as extensively published as for some of its counterparts, existing research indicates its significant role in inducing cell death and inhibiting cancer progression, often through distinct signaling pathways.
Comparative Cytotoxicity of Ganoderic Acids
The cytotoxic potential of ganoderic acids is typically evaluated by their IC50 values, which represent the concentration required to inhibit 50% of cancer cell growth. The following table summarizes the reported IC50 values for various ganoderic acids across different human cancer cell lines. It is important to note that these values can vary between studies due to different experimental conditions, such as cell lines, incubation times, and assay methods.
| Ganoderic Acid | Cancer Cell Line | Cancer Type | IC50 (µM) |
| This compound | SKOV3 | Ovarian Cancer | >200 (24h)[1] |
| SKOV3/DDP (Cisplatin-resistant) | Ovarian Cancer | >200 (24h)[1] | |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 (24h), 203.5 (48h)[1] |
| SMMC7721 | Hepatocellular Carcinoma | 158.9 (24h), 139.4 (48h)[1] | |
| Ganoderic Acid T | 95-D | Lung Cancer | Dose-dependent cytotoxicity observed[2][3] |
| Ganoderic Acid DM | MCF-7 | Breast Cancer | Effective inhibition of proliferation observed[4] |
| 7-Oxo-ganoderic acid Z | H460 | Lung Cancer | 43.1[3] |
| Ganoderic Acid F & H | MDA-MB-231 | Breast Cancer | Suppressed growth and invasive behavior |
| Ganoderic Acid Me | MDA-MB-231 | Breast Cancer | Inhibited NF-κB activity[5] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of ganoderic acids.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the ganoderic acid of interest for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using dose-response curve analysis.
Caption: A generalized workflow for determining the cytotoxicity of ganoderic acids.
Signaling Pathways in Ganoderic Acid-Induced Cytotoxicity
Ganoderic acids exert their cytotoxic effects through the modulation of various signaling pathways. The specific pathway targeted often differs between the various ganoderic acids, highlighting their diverse mechanisms of action.
This compound: mTOR Pathway Inhibition
This compound has been shown to induce synergistic autophagic cell death and apoptosis in esophageal squamous cell carcinoma cells by downregulating the mTOR signaling pathway.[6] This pathway is a central regulator of cell growth, proliferation, and survival.
Caption: this compound induces apoptosis and autophagy via mTOR pathway inhibition.
Ganoderic Acids A, F, H, and Me: NF-κB and AP-1 Pathway Inhibition
Several other ganoderic acids, including A, F, H, and Me, have been shown to suppress the growth and invasive behavior of cancer cells by modulating the NF-κB and AP-1 signaling pathways.[7] These pathways are critical for inflammation, cell survival, and proliferation.
Caption: Inhibition of NF-κB and AP-1 pathways by select ganoderic acids.
Ganoderic Acid T: Mitochondria-Mediated Apoptosis
Ganoderic Acid T induces apoptosis in lung cancer cells through an intrinsic pathway related to mitochondrial dysfunction.[2][8] This involves the release of cytochrome c and the activation of caspases.
Caption: Ganoderic Acid T induces mitochondria-mediated apoptosis.
Ganoderic Acid DM: Cell Cycle Arrest and PI3K/Akt/mTOR Inhibition
Ganoderic Acid DM has been found to induce G1 cell cycle arrest and apoptosis in human breast cancer cells.[4][9] More recent studies have also shown that it can induce autophagic apoptosis in non-small cell lung cancer by inhibiting the PI3K/Akt/mTOR pathway.[10][11]
Caption: Ganoderic Acid DM induces cell cycle arrest and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ganoderic Acid D and Paclitaxel: Efficacy, Mechanism, and Cellular Impact
In the landscape of oncological research, the exploration of novel therapeutic agents with improved efficacy and safety profiles is a paramount objective. This guide presents a comparative analysis of Ganoderic Acid D, a triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum, and paclitaxel (B517696), a widely utilized chemotherapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms of action, cytotoxic effects, and the signaling pathways they modulate.
Mechanism of Action: A Tale of Two Pathways
This compound and paclitaxel employ distinct mechanisms to induce cancer cell death, primarily through the induction of apoptosis and cell cycle arrest.
This compound exhibits a multi-targeted approach. It is reported to induce apoptosis through the intrinsic, mitochondria-dependent pathway.[1] This involves the regulation of the Bcl-2 family of proteins, leading to a reduction in the mitochondrial membrane potential and the subsequent release of cytochrome c.[1] This cascade activates caspases, ultimately leading to DNA fragmentation and cell death.[1] Furthermore, this compound has been shown to induce cell cycle arrest at the G1 phase in some cancer cell lines by downregulating key proteins such as CDK2, CDK6, and cyclin D1.[2][3] In other contexts, such as esophageal squamous cell carcinoma, it has been found to induce G2/M phase arrest.[4] Some studies also suggest its involvement in down-regulating the mTOR signaling pathway to induce both apoptosis and autophagic cell death.[4][5]
Paclitaxel , a well-established mitotic inhibitor, functions by stabilizing microtubules.[4][6] This interference with the normal dynamics of microtubule assembly and disassembly disrupts the formation of the mitotic spindle, a critical structure for cell division.[4][6] The consequence is an arrest of the cell cycle in the G2/M phase.[7][8] This prolonged mitotic arrest ultimately triggers the apoptotic cascade, leading to programmed cell death.[7][9] The apoptotic signaling induced by paclitaxel can involve the PI3K/AKT and MAPK pathways.[10][11]
Comparative Cytotoxicity
Direct comparative studies on the 50% inhibitory concentration (IC50) of this compound and paclitaxel are limited. However, data for other closely related ganoderic acids, such as Ganoderic Acid A and DM, can provide context for the cytotoxic potential of this class of compounds. It is crucial to note that IC50 values can vary significantly based on the cancer cell line, experimental conditions, and the specific assay used.
| Compound | Cancer Cell Line | IC50 (µM) |
| Ganoderic Acid DM | MCF-7 (Breast) | >100[12] |
| MDA-MB-231 (Breast) | >100[12] | |
| Paclitaxel | MCF-7 (Breast) | 0.003-0.01[12] |
| MDA-MB-231 (Breast) | 0.001-0.005[12] |
Note: The presented data for Ganoderic Acid DM suggests lower cytotoxicity compared to paclitaxel in these specific breast cancer cell lines under the reported experimental conditions.
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action of this compound and paclitaxel, various experimental assays are employed. The following diagrams illustrate the key signaling pathways and a general experimental workflow for their comparative analysis.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound or paclitaxel. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic or late apoptotic cells.
Protocol:
-
Treatment: Treat cells with the desired concentrations of this compound or paclitaxel for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treatment: Treat cells with this compound or paclitaxel at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion
This compound and paclitaxel represent two distinct classes of anti-cancer compounds with different primary mechanisms of action. While paclitaxel is a potent, well-characterized microtubule-stabilizing agent that induces G2/M arrest, this compound appears to have a more pleiotropic effect, targeting multiple signaling pathways to induce apoptosis and cell cycle arrest, often at the G1 phase. The available data, although limited in direct comparisons, suggests that the efficacy of these compounds is highly dependent on the specific cancer cell type. Further head-to-head in vitro and in vivo studies are necessary to fully delineate their comparative efficacy and to explore potential synergistic applications in cancer therapy. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers undertaking such investigations.
References
- 1. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. stemcell.com [stemcell.com]
- 10. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Confirming the Purity of Synthesized Ganoderic Acid D: A Comparative Guide
For researchers, scientists, and drug development professionals working with synthesized Ganoderic Acid D, ensuring its purity is a critical step that underpins the reliability of experimental results and the potential for therapeutic applications. This guide provides a comprehensive comparison of analytical techniques for confirming the purity of this compound, supported by experimental data and detailed protocols.
Purity Assessment: A Multi-Technique Approach
A single analytical method is often insufficient to definitively confirm the purity of a synthesized compound. A combination of chromatographic and spectroscopic techniques is essential to identify and quantify the target compound and any potential impurities, which may include structurally similar ganoderic acids. The most powerful and commonly employed methods are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Comparison of Analytical Techniques for Purity Confirmation of this compound
| Technique | Principle | Information Provided | Typical Purity Levels | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | Retention time (t R ), peak area (quantification), presence of impurities. | ≥95%[1] | Robust, reproducible, cost-effective for routine analysis.[2] | Co-elution of structurally similar impurities can occur.[2] |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Retention time, molecular weight confirmation, fragmentation patterns for structural elucidation. | >98% | High sensitivity and specificity, allows for identification of unknown impurities.[3][4] | Higher instrumentation cost and complexity. |
| NMR Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Detailed structural information, confirmation of stereochemistry, identification of impurities. | Confirms structure, purity assessed by absence of impurity signals. | Unambiguous structure elucidation.[5] | Lower sensitivity compared to MS, requires higher sample concentration. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of ganoderic acids.[2][6] A reversed-phase C18 column is the most common choice, offering effective separation of these structurally related triterpenoids.
Table 2: HPLC Parameters and Retention Data for Ganoderic Acids
| Compound | Retention Time (t R ) (min) | HPLC Conditions |
| This compound | ~22.5[4] | Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm) Mobile Phase: Gradient of acetonitrile (B52724) and 0.1% aqueous acetic acid[4] Flow Rate: 1.0 mL/min[4] Detection: UV at 252 nm[7] |
| Ganoderic Acid A | ~15.5[4] | As above |
| Ganoderic Acid B | ~14.8[4] | As above |
| Ganoderic Acid C2 | ~11.2[4] | As above |
| Ganoderic Acid F | ~24.5[4] | As above |
| Ganoderic Acid H | ~17.3[8] | As above |
Note: Retention times can vary based on the specific HPLC system, column, and precise gradient conditions.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides invaluable information on the molecular weight and structure of this compound and its potential impurities. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for ganoderic acids.
Table 3: Mass Spectrometric Data for Selected Ganoderic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M-H]⁻ or [M+H]⁺ | Key Fragment Ions (m/z) |
| This compound | C₃₀H₄₂O₇ | 514.65[1] | 497 ([M+H]⁺)[3] | 237[3] |
| Ganoderic Acid A | C₃₀H₄₄O₇ | 516.67 | 515 ([M-H]⁻)[3] | 300[3] |
| Ganoderic Acid B | C₃₀H₄₄O₇ | 516.67 | 515 ([M-H]⁻)[3] | 249[3] |
| Ganoderic Acid C2 | C₃₀H₄₆O₇ | 518.68 | 517 ([M-H]⁻)[3] | 287[3] |
| Ganoderic Acid F | C₃₂H₄₂O₉ | 570.67[9] | - | - |
| Ganoderic Acid H | C₃₀H₄₂O₈ | 530.65 | 571 ([M+H]⁺)[3] | 467[3] |
Note: Fragmentation patterns can provide structural insights. For instance, the loss of 130 Da in the mass spectra of some ganoderic acids is characteristic of a specific cleavage in the side chain.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[5] For this compound, ¹H and ¹³C NMR are used to confirm the carbon skeleton and the position and stereochemistry of functional groups. The absence of unexpected signals is a strong indicator of high purity.
Table 4: Key ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Solvent |
| H-12 | ~4.34 | s | CDCl₃[10] |
| H-7 | ~5.16 | dd | Pyridine-d₅[10] |
| Methyl Protons | 0.9 - 1.5 | s, d | CDCl₃ / Pyridine-d₅[10] |
Note: Chemical shifts are highly dependent on the solvent used. Comparison with a reference spectrum is essential for confirmation.
Experimental Protocols
HPLC Method for Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic System: Utilize an HPLC system equipped with a UV detector.
-
Column: Employ a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Prepare a gradient elution system using acetonitrile and 0.1% aqueous acetic acid.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Monitor the eluent at a wavelength of 252 nm.[7]
-
Injection Volume: Inject a consistent volume (e.g., 10 µL) of the sample solution.
-
Data Analysis: Integrate the peak areas of all detected signals. The purity is calculated as the percentage of the this compound peak area relative to the total peak area.
LC-MS Method for Identity Confirmation
-
Sample Preparation: Prepare the sample as described for the HPLC method.
-
LC System: Use an LC system coupled to a mass spectrometer.
-
Chromatographic Conditions: Employ similar chromatographic conditions as the HPLC method, potentially with adjustments to the flow rate and gradient for optimal MS compatibility.
-
Mass Spectrometer: Operate the mass spectrometer in a suitable ionization mode (e.g., positive or negative APCI or ESI).[3]
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular weight of the eluting peaks.
-
Data Analysis: Compare the observed mass of the main peak with the theoretical mass of this compound. Analyze the mass spectra of any impurity peaks to aid in their identification.
NMR Method for Structural Confirmation
-
Sample Preparation: Dissolve a sufficient amount of the purified this compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃ or pyridine-d₅).
-
NMR Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for complete structural assignment.
-
Data Analysis: Compare the acquired spectra with published data for this compound.[10] The absence of significant unassigned signals indicates high purity.
Visualizing Experimental Workflows and Biological Context
To provide a clearer understanding of the analytical process and the biological relevance of this compound, the following diagrams illustrate a typical analytical workflow and a key signaling pathway modulated by this compound.
Analytical workflow for purity confirmation.
This compound has been shown to exert its biological effects, such as anti-cancer and anti-inflammatory activities, by modulating key cellular signaling pathways.[11] Understanding these pathways is crucial for drug development professionals.
References
- 1. This compound, 108340-60-9, 95 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. ganoderma-market.com [ganoderma-market.com]
- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jfda-online.com [jfda-online.com]
- 8. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of <i>Ganoderma lucidum</i> P. Karst - ProQuest [proquest.com]
- 9. Ganoderic Acid F | C32H42O9 | CID 23247895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderic Acid D: A Contender in 5-Alpha Reductase Inhibition
For Immediate Release
A comprehensive analysis of available data validates Ganoderic Acid D as a notable inhibitor of 5-alpha reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). This guide provides a comparative overview of this compound's efficacy against the established 5-alpha reductase inhibitors, Finasteride and Dutasteride, supported by experimental data to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of 5-Alpha Reductase Inhibitors
The inhibitory potential of a compound against 5-alpha reductase is quantified by its half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The available data, summarized in the table below, positions this compound as a promising natural compound for 5-alpha reductase inhibition, though with a lower potency compared to its synthetic counterparts. It is important to note that much of the specific research has been conducted on Ganoderic Acid DM, a closely related and well-studied triterpenoid (B12794562) from Ganoderma lucidum.
| Compound | Target Enzyme(s) | IC50 Value | Source Organism/Type |
| Ganoderic Acid DM | 5-alpha reductase | 10.6 µM[1] | Ganoderma lucidum |
| Finasteride | 5-alpha reductase Type 2 (> Type 1) | ~1.16 nM (Type 2), ~1.27 nM (Type 1) | Synthetic |
| Dutasteride | 5-alpha reductase Type 1 & 2 | Potent dual inhibitor, ~3x more potent than Finasteride on Type 2 and >100x more potent on Type 1 | Synthetic |
Unveiling the Mechanism: The 5-Alpha Reductase Signaling Pathway
The canonical 5-alpha reductase signaling pathway is a critical process in androgen-sensitive tissues. The enzyme 5-alpha reductase catalyzes the conversion of testosterone to dihydrotestosterone (DHT). DHT then binds to the androgen receptor, leading to its activation and the subsequent transcription of genes that regulate cell growth and proliferation. Inhibition of 5-alpha reductase, as demonstrated by this compound, Finasteride, and Dutasteride, disrupts this pathway by reducing the available DHT, thereby mitigating its downstream effects.
Caption: Inhibition of the 5-alpha reductase signaling pathway.
Experimental Validation: A Methodological Overview
The determination of a compound's 5-alpha reductase inhibitory activity is typically achieved through a robust in vitro enzymatic assay. The following protocol outlines a standard methodology for this assessment.
In Vitro 5-Alpha Reductase Inhibition Assay Protocol
1. Objective: To determine the in vitro inhibitory effect of a test compound (e.g., this compound) on 5-alpha reductase activity by measuring the conversion of testosterone to dihydrotestosterone (DHT).
2. Materials and Reagents:
-
Enzyme Source: Microsomes prepared from rat liver or prostate tissue, or human prostate tissue, known to express 5-alpha reductase.
-
Substrate: Testosterone.
-
Cofactor: NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate).
-
Test Compound: this compound (or other inhibitors).
-
Positive Controls: Finasteride, Dutasteride.
-
Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO).
-
Buffer: Phosphate (B84403) buffer (pH 6.5).
-
Reaction Termination Solution: A strong acid or an organic solvent like ethyl acetate.
-
Analytical System: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of testosterone and DHT.
3. Enzyme Preparation (Example using Rat Liver):
-
Homogenize fresh rat liver tissue in a cold phosphate buffer.
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
Store the microsomal preparation at -80°C until use.
4. Assay Procedure:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent.
-
In a reaction vessel (e.g., microcentrifuge tube or 96-well plate), add the phosphate buffer, the enzyme preparation, and varying concentrations of the test compound or control.
-
Pre-incubate the mixture for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (testosterone) and cofactor (NADPH).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stopping solution.
-
Extract the steroids (testosterone and DHT) from the reaction mixture using an organic solvent.
-
Evaporate the organic solvent and reconstitute the residue in a mobile phase compatible with the analytical system.
5. Quantification and Data Analysis:
-
Analyze the samples using HPLC or LC-MS to separate and quantify the amounts of testosterone and DHT.
-
Calculate the percentage of 5-alpha reductase inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for 5-alpha reductase inhibition assay.
References
A Comparative Guide to Analytical Methods for Ganoderic Acid D: HPLC-UV vs. UPLC-MS/MS
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Ganoderma lucidum and its bioactive constituents, the accurate and precise quantification of specific compounds like Ganoderic Acid D is of paramount importance. This compound, a prominent triterpenoid (B12794562) found in this medicinal mushroom, has garnered significant interest for its diverse pharmacological activities. The selection of an appropriate analytical method is a critical decision that impacts data quality, experimental throughput, and overall research outcomes.
This guide provides an objective cross-validation of two commonly employed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). While HPLC-UV has traditionally been a robust and cost-effective method for routine analysis, UPLC-MS/MS has emerged as a powerful alternative offering superior sensitivity and specificity.[1][2] This comparison presents a detailed overview of their performance based on experimental data, outlines their respective methodologies, and provides visual workflows and diagrams of relevant signaling pathways to aid in method selection and implementation.
Data Presentation: Performance Metrics of Analytical Methods
The choice between HPLC-UV and UPLC-MS/MS often involves a trade-off between the accessibility and robustness of HPLC and the superior sensitivity and specificity of UPLC-MS/MS. The following table summarizes key performance metrics for the analysis of this compound and related triterpenoids using both techniques, compiled from published validation studies. These values provide a benchmark for what can be expected when developing and validating a method for this compound.
| Performance Metric | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | >0.999[3] | >0.998[4] |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL[1] | 0.66 - 6.55 µg/kg[1] |
| Limit of Quantification (LOQ) | 1.01 - 4.23 µg/mL[1] | 2.20 - 21.84 µg/kg[1] |
| Precision (RSD %) | Intra-day: 0.8 - 4.8% Inter-day: 0.7 - 5.1% | Intra-day: <6.8% Inter-day: <8.1%[4] |
| Accuracy/Recovery (%) | 93 - 103%[3] | 89.1 - 114.0%[4] |
Experimental Workflows
The general analytical workflow for this compound involves sample preparation, chromatographic separation, detection, and data analysis. The primary distinctions between the HPLC-UV and UPLC-MS/MS workflows lie in the efficiency of the separation and the method of detection.
Experimental Protocols
Detailed and validated protocols are crucial for achieving reproducible and accurate quantification of this compound. The following sections provide representative experimental methodologies for both HPLC-UV and UPLC-MS/MS techniques, based on established literature.
HPLC-UV Method
This method is well-suited for the routine quality control of major triterpenoids in Ganoderma extracts.[3]
-
Sample Preparation :
-
Accurately weigh approximately 1 g of powdered Ganoderma sample.
-
Extract with a suitable solvent such as chloroform (B151607) in an ultrasonic bath.[3]
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions :
-
HPLC System : Agilent 1260 Infinity II or equivalent.
-
Column : C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]
-
Mobile Phase : Gradient elution with acetonitrile (B52724) and 0.03% aqueous phosphoric acid.[3]
-
Flow Rate : 1.0 mL/min.[3]
-
Column Temperature : 35°C.
-
Detection Wavelength : 252 nm.[3]
-
Injection Volume : 20 µL.
-
-
Data Analysis :
-
Identify the this compound peak by comparing the retention time with a reference standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
-
UPLC-MS/MS Method
This method provides high sensitivity and selectivity, making it ideal for the analysis of a wide range of ganoderic acids, including those present at low concentrations.[4]
-
Sample Preparation :
-
Sample preparation follows a similar protocol to the HPLC method, involving solvent extraction and filtration. The final extract may be further diluted before injection into the UPLC-MS/MS system.
-
-
UPLC-MS/MS Conditions :
-
UPLC System : ACQUITY UPLC system or equivalent.[4]
-
Column : ACQUITY UPLC BEH C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).[4]
-
Mobile Phase : Gradient elution with acetonitrile and water containing 0.1% formic acid.[4]
-
Flow Rate : 0.4 mL/min.
-
Ionization Mode : Electrospray ionization (ESI) in negative mode.[4]
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
-
Data Analysis :
-
Monitor specific precursor-to-product ion transitions for this compound for selective quantification.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration of the standard solutions.
-
Calculate the concentration of this compound in the sample using the linear regression equation.
-
This compound Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of various cellular signaling pathways. Notably, it plays a role in preventing oxidative stress-induced senescence.
One of the key mechanisms involves the activation of the CaM/CaMKII/NRF2 signaling pathway .[5][6] this compound targets 14-3-3ε, leading to the activation of Calmodulin (CaM) and CaM-dependent protein kinase II (CaMKII). This, in turn, promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of the antioxidant response.
References
- 1. researchgate.net [researchgate.net]
- 2. jfda-online.com [jfda-online.com]
- 3. This compound Protects Human Amniotic Mesenchymal Stem Cells against Oxidative Stress-Induced Senescence through the PERK/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderic Acid D's synergistic effects with known anticancer drugs
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Ganoderic Acid D, a lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum, is emerging as a potent chemosensitizing agent with the potential to enhance the efficacy of conventional anticancer drugs. This guide provides a comprehensive comparison of the synergistic effects of this compound when combined with the widely used chemotherapeutic agents cisplatin (B142131) and doxorubicin (B1662922). The information presented herein, supported by experimental data, is intended to inform and guide further research into the development of more effective combination cancer therapies.
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound in combination with anticancer drugs is typically evaluated by assessing the reduction in the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent and by calculating the Combination Index (CI) using the Chou-Talalay method, where a CI value less than 1 indicates synergy.
Table 1: Synergistic Effects of this compound and Cisplatin
| Cancer Cell Line | Treatment | IC50 of Cisplatin (µM) | Fold-change in Cisplatin IC50 with this compound | Key Findings |
| SKOV3 (Ovarian Cancer, Cisplatin-Sensitive) | Cisplatin alone | ~40 | - | GAD enhances cisplatin-induced cell death.[1] |
| Cisplatin + GAD (200 µM) | Significantly lower than alone | Not explicitly stated, but combination shows enhanced cytotoxicity. | Increased apoptosis and necrosis compared to single agents.[1] | |
| SKOV3/DDP (Ovarian Cancer, Cisplatin-Resistant) | Cisplatin alone | ~200 | - | GAD re-sensitizes resistant cells to cisplatin.[1] |
| Cisplatin + GAD (200 µM) | Significantly lower than alone | Not explicitly stated, but combination shows enhanced cytotoxicity. | Synergistic induction of apoptosis.[1] | |
| GBC-SD (Gallbladder Cancer) | Cisplatin alone | 8.98 | 2.2-fold decrease (with Ganoderic Acid A) | Ganoderic acid A, a related compound, significantly potentiates cisplatin's effect.[1] |
| Cisplatin + Ganoderic Acid A (60 µM) | 4.07 | Combination promotes DNA damage.[1] |
Table 2: Synergistic Effects of Ganoderma Triterpenes and Doxorubicin
Note: Data for this compound in combination with doxorubicin is limited; the following table presents data for a general Ganoderma triterpene extract (GTS) and a related compound, Lucidenic Acid N (LCN), which suggest the potential for synergy with this compound.
| Cancer Cell Line | Treatment | Combination Index (CI) | Key Findings |
| HeLa (Cervical Cancer) | Doxorubicin + Ganoderma Triterpenes (GTS) | < 1 (synergism) | GTS enhances doxorubicin-induced cell cycle arrest and apoptosis.[1] |
| Doxorubicin + Lucidenic Acid N (LCN) | < 1 (synergism) | LCN, another Ganoderma triterpene, also shows synergistic effects with doxorubicin.[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and chemotherapy drugs, alone and in combination.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound alone, the anticancer drug (cisplatin or doxorubicin) alone, and in combination at fixed ratios for 24 to 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control. Determine the IC50 values from the dose-response curves. Calculate the Combination Index (CI) using the Chou-Talalay method to assess synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis in cells treated with the combination therapy.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the anticancer drug, and their combination at predetermined concentrations (e.g., their respective IC50 values) for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
This protocol is used to investigate the effect of the combination treatment on the expression of key proteins in relevant signaling pathways.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, Bax, Bcl-2, Caspase-3, and a loading control like β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizing Synergistic Mechanisms
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for evaluating the synergistic anticancer effects of this compound in combination with a chemotherapeutic drug.
Caption: Workflow for evaluating synergistic anti-cancer effects.
Signaling Pathway of this compound and Cisplatin Synergy
The synergistic effect of this compound with cisplatin in ovarian cancer cells is primarily mediated through the induction of Reactive Oxygen Species (ROS) and subsequent modulation of the ERK signaling pathway.[2][3]
Caption: Proposed signaling pathway for GAD and Cisplatin synergy.
Signaling Pathway of this compound and Doxorubicin Synergy
The synergistic effect of Ganoderma triterpenes, including this compound, with doxorubicin in cervical cancer cells involves the induction of apoptosis through the mitochondrial pathway.
Caption: Proposed mechanism of synergistic apoptosis with doxorubicin.
References
- 1. benchchem.com [benchchem.com]
- 2. Interaction of Ganoderma triterpenes with doxorubicin and proteomic characterization of the possible molecular targets of Ganoderma triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sporoderm-Broken Spores of Ganoderma lucidum Sensitizes Ovarian Cancer to Cisplatin by ROS/ERK Signaling and Attenuates Chemotherapy-Related Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Ganoderic Acid D Bioactivity: A Comparative Guide
Ganoderic acids (GAs) are a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum. For centuries, this mushroom has been a cornerstone of traditional Eastern medicine.[1] Modern scientific inquiry has identified GAs as primary bioactive components with significant therapeutic potential, particularly in oncology.[1] Among the numerous derivatives, Ganoderic Acid D (GA-D) has emerged as a potent agent with diverse biological activities, including anticancer, anti-aging, and anti-inflammatory effects.
This guide provides an objective comparison of this compound's bioactivity with other related Ganoderic acids, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals.
Core Mechanisms of Action of this compound
This compound exerts its biological effects through multiple mechanisms:
-
Anticancer Activity: GA-D's anticancer effects are primarily driven by the induction of programmed cell death (apoptosis) and autophagy.[1][2] It has been shown to downregulate the expression of key phosphorylated proteins in the mTOR signaling pathway, such as PI3K, AKT, and mTOR itself, leading to the effective elimination of cancer cells.[1][2] In cervical cancer cells (HeLa), it can also induce apoptosis and inhibit the cell cycle in the G2/M phase.[3]
-
Anti-Senescence and Anti-Aging: GA-D has demonstrated a protective effect against oxidative stress-induced senescence in mesenchymal stem cells.[4][5][6] This is achieved by activating specific signaling pathways, including the PERK/NRF2 and CaM/CaMKII/Nrf2 axes.[4][5][6] It directly targets the 14-3-3ε protein to initiate this protective cascade.[4][6]
-
Antiviral and Anti-Inflammatory Properties: Like other triterpenoids from Ganoderma lucidum, GA-D is recognized for its potential antiviral and anti-inflammatory activities.[7][8] These compounds can modulate key signaling pathways involved in inflammation, such as inhibiting the activation of nuclear factor-kappa B (NF-κB).[9]
Data Presentation: Comparative Cytotoxic Activity
The in vitro cytotoxic efficacy of Ganoderic Acids is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes reported IC50 values for various Ganoderic acids against different human cancer cell lines, providing a comparative context for their potency.
| Ganoderic Acid | Cancer Cell Line | IC50 Value | Reference |
| This compound | HeLa (Cervical Cancer) | 17.3 µM | [3] |
| Ganoderic Acid T | 95-D (Lung Cancer) | 5 µg/mL | [10] |
| Ganoderic Acid A | SGC-7901 (Gastric Cancer) | > 300 µg/mL (62.9% inhibition at 300 µg/mL) | [3] |
| Ganoderic Acid DM | MCF-7 (Breast Cancer) | Not specified, but shown to inhibit proliferation | [3] |
| Ganoderic Acid F | HeLa (Cervical Cancer) | Apoptotic activity demonstrated | [3] |
| Ganoderic Acid H | MDA-MB-231 (Breast Cancer) | Dose-dependent cytotoxicity observed | [11] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell lines, and methodologies across different studies.
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of bioactivity findings. Below are generalized protocols for key experiments used to assess the anticancer and anti-inflammatory effects of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cells.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., HeLa, HepG2) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group. The IC50 value is calculated from the dose-response curve.
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
Objective: To quantify the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage-like cells are cultured in DMEM as described above.
-
Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (excluding the negative control). Plates are incubated for an additional 24 hours.
-
Griess Assay: The cell-free supernatants are collected and mixed with an equal volume of Griess reagent. After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.[12]
-
Quantification: The concentration of nitrite (B80452), a stable indicator of NO production, is determined using a sodium nitrite standard curve.[12]
Protein Expression Analysis (Western Blot)
Objective: To investigate the effect of this compound on the expression levels of proteins involved in specific signaling pathways (e.g., mTOR, Nrf2).
Methodology:
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-mTOR, Nrf2, β-actin).
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and generalized experimental workflows.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Anti-senescence mechanism via the 14-3-3ε/CaM/CaMKII/Nrf2 pathway.
Caption: Experimental workflow for in vitro anticancer bioactivity screening.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Protects Human Amniotic Mesenchymal Stem Cells against Oxidative Stress-Induced Senescence through the PERK/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview [frontiersin.org]
- 8. news-medical.net [news-medical.net]
- 9. benchchem.com [benchchem.com]
- 10. functionalfoodscenter.net [functionalfoodscenter.net]
- 11. Ganoderic Acid DM: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Ganoderic Acid D: A Potent Agent Against Drug-Resistant Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ganoderic Acid D's performance against drug-resistant cancer cell lines, supported by experimental data. It delves into its synergistic effects with conventional chemotherapeutics, its mechanisms of action in overcoming resistance, and provides detailed experimental protocols for replication and further investigation.
This compound, a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, is emerging as a promising candidate in oncology, particularly for its ability to combat drug resistance, a major hurdle in cancer therapy. This guide synthesizes preclinical findings on the efficacy of this compound in various drug-resistant cancer cell lines, offering a comparative perspective against other therapeutic alternatives. While direct head-to-head comparative studies are limited, this document consolidates available data to provide a comprehensive overview for the scientific community. The data presented herein is compiled from multiple studies, and it is important to acknowledge that variations in experimental conditions can influence outcomes.
Quantitative Performance Analysis
The efficacy of this compound in overcoming drug resistance is most evident when used in combination with standard chemotherapeutic agents. It has been shown to significantly enhance the cytotoxicity of drugs like cisplatin (B142131) and gemcitabine (B846) in resistant cancer cell lines.
Table 1: Synergistic Effects of this compound with Chemotherapeutics in Drug-Resistant Cell Lines
| Cancer Cell Line | Resistance To | Treatment | IC50 of Chemo Alone (µM) | Key Findings with this compound Combination | Reference |
| SKOV3/DDP (Ovarian Cancer) | Cisplatin | Cisplatin + 200 µM this compound | ~200 | Significantly decreased cell viability to around 60% compared to minimal effect with cisplatin alone. | [1] |
| Gemcitabine-Resistant (GEM-R) TNBC cells (Triple-Negative Breast Cancer) | Gemcitabine | Gemcitabine + this compound | Not specified | Significantly inhibited proliferation and glucose uptake. Combination treatment significantly reduced tumor growth in a subcutaneous tumor model. | [2] |
Table 2: Comparative Cytotoxicity of Ganoderic Acids in Drug-Resistant Cell Lines
| Ganoderic Acid | Cancer Cell Line | Resistance To | Key Findings | Reference |
| This compound | SKOV3/DDP | Cisplatin | Sensitizes cells to cisplatin, mediated by the ROS/ERK signaling pathway.[3] | [3] |
| This compound | GEM-R TNBC | Gemcitabine | Reverses gemcitabine resistance by activating the p53/MDM2 pathway and inhibiting glycolysis via HIF-1α destabilization.[2][4] | [2][4] |
| Ganoderic Acid B | HepG2/ADM, MCF-7/ADR | Doxorubicin (ABCB1-mediated) | Reverses multidrug resistance by inhibiting the transport function of ABCB1.[5][6] | [5][6] |
Mechanisms of Action in Overcoming Drug Resistance
This compound employs multiple strategies to counteract drug resistance in cancer cells. These mechanisms often involve the modulation of key signaling pathways that are hijacked by cancer cells to survive chemotherapy.
Reversal of Cisplatin Resistance in Ovarian Cancer
In cisplatin-resistant ovarian cancer cells (SKOV3/DDP), this compound appears to induce the production of Reactive Oxygen Species (ROS).[3] This increase in ROS activates the Extracellular signal-regulated kinase (ERK) pathway, leading to enhanced apoptosis when combined with cisplatin.[3]
Caption: Proposed signaling pathway for this compound and Cisplatin synergy.
Overcoming Gemcitabine Resistance in Triple-Negative Breast Cancer
In gemcitabine-resistant triple-negative breast cancer (TNBC) cells, this compound activates the p53/MDM2 pathway.[2][4] This activation promotes the ubiquitination and subsequent proteasomal degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2][4] The downregulation of HIF-1α leads to the suppression of glycolysis, a key metabolic pathway for cancer cell survival, thereby re-sensitizing the cells to gemcitabine.[2][4]
Caption: this compound's mechanism in reversing gemcitabine resistance.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8 Assay)
This assay is used to determine the cytotoxic effects of this compound and other compounds on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: After incubation, replace the medium with fresh medium containing various concentrations of this compound, the chemotherapeutic agent, or their combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compounds of interest as described for the cell viability assay.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in the signaling pathways affected by this compound.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, ERK, HIF-1α, p53, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound against drug-resistant cancer cells.
Caption: A general experimental workflow for assessing this compound.
Conclusion
This compound demonstrates significant potential as an adjuvant therapy to overcome drug resistance in various cancers. Its ability to sensitize resistant cells to conventional chemotherapeutics like cisplatin and gemcitabine through the modulation of key signaling pathways highlights its promise. The provided experimental protocols offer a foundation for further research to validate these findings and explore the full therapeutic potential of this natural compound. Future studies should focus on direct comparative analyses with other ganoderic acids and existing drugs in a wider range of drug-resistant models to solidify its position in the landscape of cancer therapeutics.
References
- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
A Head-to-Head Comparison of Ganoderic Acid D Extraction Techniques
For researchers, scientists, and drug development professionals engaged in the study of Ganoderma lucidum, the efficient extraction of its bioactive constituents is a critical preliminary step. Among the myriad of compounds, Ganoderic Acid D, a lanostane-type triterpenoid, has garnered significant scientific interest for its potential therapeutic properties. This guide provides an objective, data-driven comparison of various extraction methodologies for this compound and related triterpenoids, offering insights to inform the selection of the most suitable technique for your research endeavors.
While specific quantitative data for this compound is limited in publicly available literature, the data for total triterpenoids and other prominent ganoderic acids serve as a valuable proxy for comparing the performance of these methods. This approach is scientifically reasonable as the physicochemical properties of this compound are similar to other ganoderic acids.
Quantitative Comparison of Extraction Techniques
The selection of an extraction method invariably involves a trade-off between yield, purity, extraction time, cost, and environmental impact. The following table summarizes quantitative data from various studies on the extraction of ganoderic acids and total triterpenoids from Ganoderma species, providing a comparative overview of different techniques.
| Extraction Technique | Solvent(s) | Key Parameters | This compound Yield/Recovery | Total Triterpenoid/Ganoderic Acid Yield | Key Advantages | Key Disadvantages |
| Conventional Solvent Extraction (CSE) | 95% Ethanol (B145695) | Temperature: 60°C; Time: 2 hours | Identified in extract | Not specified | Simple, low equipment cost | Time-consuming, potentially lower yields |
| Ultrasound-Assisted Extraction (UAE) | 74% Ethanol | Power: 320 W; Temperature: 80°C; Time: 69 minutes | Not specified | 4.61 mg/g (Total Triterpenoids)[1] | Rapid, high efficiency, reduced solvent consumption | Potential for degradation of heat-sensitive compounds, requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | 95% Ethanol | Power: 200 W; Time: 14.5 minutes | Not specified | Higher yield than conventional methods (exact value not specified) | Extremely fast, reduced solvent usage, high efficiency | Potential for localized overheating, requires microwave-transparent vessels |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with Ethanol as co-solvent | Pressure: 27.5 MPa; Dynamic Time: 46 min; Modifier Volume: 162 µL | Identified in extract | Not specified | "Green" solvent, high selectivity, high purity of extracts | High initial equipment cost, may require co-solvents for polar compounds |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are representative protocols for the key extraction techniques discussed.
Conventional Solvent Extraction (Maceration)
Objective: To extract triterpenoids, including this compound, from Ganoderma fruiting bodies using a simple solvent soaking method.
Methodology:
-
Sample Preparation: Dry the Ganoderma fruiting bodies at 60°C and grind them into a fine powder (40-60 mesh).
-
Solvent Soaking: Place 100 g of the dried mushroom powder into a suitable flask. Add 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v).
-
Extraction: Seal the flask and maintain it at 60°C for 2 hours with continuous stirring.
-
Filtration: After extraction, cool the mixture to room temperature and filter it through cheesecloth and then filter paper to separate the extract from the solid residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
Drying: Dry the concentrated extract to a constant weight in a vacuum oven.
Ultrasound-Assisted Extraction (UAE)
Objective: To enhance the extraction efficiency of this compound and other triterpenoids using ultrasonic waves.
Methodology:
-
Sample Preparation: Prepare dried and powdered Ganoderma lucidum as described for CSE.
-
Solvent Mixture: Mix the powdered sample with 74% ethanol in an extraction vessel at a liquid-to-solid ratio of 61 mL/g.[2]
-
Sonication: Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Extraction: Subject the mixture to ultrasonic waves at a power of 320 W and a temperature of 80°C for 69 minutes.[2]
-
Filtration and Concentration: Separate the extract from the solid residue by filtration. Remove the solvent under reduced pressure to yield the crude extract.[2]
Microwave-Assisted Extraction (MAE)
Objective: To rapidly extract this compound and related compounds using microwave energy.
Methodology:
-
Sample Preparation: Use dried and powdered Ganoderma lucidum.
-
Solvent Addition: Place 1.0 g of the powder into a microwave-transparent vessel and add 95% ethanol at a solvent-to-material ratio of 25:1.
-
Microwave Irradiation: Place the vessel in a microwave extraction system and irradiate at a set power (e.g., 200 W) for a specific time (e.g., 14.5 minutes) to reach the target temperature.
-
Cooling and Filtration: After extraction, allow the vessel to cool and then filter the extract to separate it from the solid residue.
Supercritical Fluid Extraction (SFE)
Objective: To selectively extract this compound using environmentally friendly supercritical CO₂.
Methodology:
-
Sample Preparation: Use dried and powdered Ganoderma lucidum.
-
SFE System Setup: Load the powdered sample into the extraction vessel of a supercritical fluid extractor.
-
Extraction Parameters: Set the extraction pressure to 27.5 MPa and the dynamic extraction time to 46 minutes. Use ethanol as a co-solvent with a modifier volume of 162 µL.
-
Collection: The extracted compounds are separated from the supercritical fluid in a collection vessel by depressurization. The CO₂ can be recycled.
Experimental Workflow and Signaling Pathway Visualization
To provide a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow for this compound extraction and a simplified signaling pathway potentially modulated by ganoderic acids.
Caption: General experimental workflow for this compound extraction.
References
Unveiling the In Vivo Anti-Inflammatory Potential of Ganoderic Acid D: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo anti-inflammatory effects of Ganoderic Acid D and other related Ganoderic acids. This document synthesizes available experimental data to offer a clear perspective on their therapeutic potential.
While a substantial body of research highlights the anti-inflammatory properties of various triterpenoids isolated from Ganoderma lucidum, in vivo studies specifically validating the anti-inflammatory effects of this compound are not as extensively documented as those for its counterparts like Ganoderic Acid A and C1. However, the existing literature on related compounds provides valuable insights into the potential mechanisms and efficacy of this class of molecules. This guide will compare the available in vivo data for different Ganoderic acids, detail the experimental protocols used in these studies, and visualize the key signaling pathways involved.
Comparative Efficacy of Ganoderic Acids in In Vivo Models
The anti-inflammatory activity of Ganoderic acids has been evaluated in various animal models of inflammation. These studies typically involve the induction of an inflammatory response followed by treatment with the compound of interest and a comparator, often a corticosteroid like dexamethasone. The effectiveness is then assessed by measuring key inflammatory markers.
| Compound | Animal Model | Inducing Agent | Dosage | Comparator | Key Anti-Inflammatory Effects | Reference |
| Ganoderic Acid C1 | Balb/c Mice | Ragweed (RW) and Alum | 20 mg/kg (oral) | Dexamethasone (1 mg/kg) | Significantly reduced pulmonary inflammation and airway neutrophilia. Inhibited TNF-α, IL-4, and IL-5 levels.[1][2] | [1][2] |
| Deacetyl Ganoderic Acid F | Zebrafish Embryos & Mice | Lipopolysaccharide (LPS) | Not specified | Not specified | Effectively inhibited NO production in zebrafish. Suppressed serum levels of TNF-α and IL-6 in mice. Reduced microglia and astrocyte activation and suppressed NF-κB activation in the brain.[3] | [3] |
| Ganoderic Acid A | Mice | Acetic Acid, Formalin, Capsaicin, Carrageenan | Not specified | Not specified | Significantly reduced chemically-induced nociception. Effectively suppressed carrageenan-induced inflammation. Decreased the synthesis of TNF-α, IL-1β, and IL-6.[4] | [4] |
| Ganoderic Acid A | Polyarthritic Mice | Not specified (Rheumatoid Arthritis Model) | Low and High Doses | Not specified | Reduced clinical arthritis score, knee temperature, and circumference. Decreased serum concentrations of AST, IL-6, TNF-α, and NF-κB.[5] | [5] |
Note: While this compound has been investigated for its anti-cancer properties, specific in vivo data validating its anti-inflammatory effects, including dosages and direct comparisons, are limited in the currently available literature.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the evaluation of Ganoderic acids' anti-inflammatory effects.
Carrageenan-Induced Paw Edema in Mice
This is a classic model for acute inflammation.
-
Animals: Male Kunming mice are typically used.
-
Procedure:
-
A 1% carrageenan solution is prepared in sterile saline.
-
Mice are orally administered with the test compound (e.g., Ganoderic Acid A) or a vehicle control.
-
After a set period (e.g., 1 hour), 0.1 mL of the carrageenan solution is injected into the subplantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
-
Endpoint: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
Lipopolysaccharide (LPS)-Induced Inflammation in Mice
This model mimics systemic inflammation.
-
Animals: Male BALB/c mice are commonly used.
-
Procedure:
-
Mice are intraperitoneally injected with LPS (e.g., 10 mg/kg).
-
The test compound (e.g., Deacetyl Ganoderic Acid F) is administered, often prior to or concurrently with the LPS challenge.
-
After a specific duration, blood samples are collected to measure serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.
-
Brain tissue can also be collected to assess neuroinflammation by measuring the activation of microglia and astrocytes and the activation of signaling pathways like NF-κB.
-
-
Endpoint: Reduction in the serum levels of pro-inflammatory cytokines and inhibition of inflammatory markers in tissues compared to the LPS-only treated group.
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of Ganoderic acids are often attributed to their ability to modulate key signaling pathways, most notably the NF-κB pathway, which is a central regulator of the inflammatory response.
Caption: The NF-κB signaling pathway is a key target for the anti-inflammatory action of Ganoderic acids.
The typical workflow for in vivo validation of a novel anti-inflammatory compound like this compound involves a series of steps from initial hypothesis to data analysis.
Caption: A generalized workflow for the in vivo validation of anti-inflammatory compounds.
References
- 1. The Efficacy & Molecular Mechanisms of a Terpenoid Compound Ganoderic Acid C1 on Corticosteroid-Resistant Neutrophilic Airway Inflammation: In vivo and in vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of different doses of Ganoderic Acid A on nociceptive behaviour and inflammatory parameters in polyarthritic mice rheumatoid arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ganoderic Acid D from Diverse Ganoderma Species: A Guide for Researchers
For immediate release:
[City, State] – [Date] – This publication provides a comprehensive comparative guide on Ganoderic Acid D, a bioactive triterpenoid (B12794562) found in various species of the medicinal mushroom Ganoderma. Intended for researchers, scientists, and drug development professionals, this guide synthesizes available data on the quantification and biological activities of this compound, offering a framework for future research and development. While direct comparative studies on the concentration of this compound across a wide range of Ganoderma species are not extensively documented in the current literature, this guide compiles available data and presents a model for such comparisons.
The content of ganoderic acids is known to vary significantly between different Ganoderma species and even among strains of the same species due to genetic and environmental factors. For instance, studies have indicated that the levels of ganoderic acids are generally higher in Ganoderma lucidum than in Ganoderma sinense.[1] Variations in the profiles of ganoderic acids have also been observed between G. lucidum strains from different geographical locations, such as Iran and China.[1]
Data Presentation: Quantitative Insights
The following table summarizes available and representative quantitative data for this compound content in different Ganoderma species. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in extraction and analytical methods.
| Ganoderma Species | Part Used | This compound Content (mg/g of dried material) | Reference |
| Ganoderma lucidum | Fruiting Body | Higher content at maturity stage | [2] |
| Ganoderma tsugae | Fruiting Body | Present (quantified alongside other ganoderic acids) | [3] |
| Ganoderma sinense | Mycelium | 25.2 ± 1.5 | [4] |
Note: The lack of standardized reporting and direct comparative studies makes a definitive ranking of Ganoderma species by this compound content challenging. The data above serves as an illustration of the reported presence and quantification in different species.
Comparative Biological Activity
This compound has demonstrated a range of biological activities, with notable effects on cancer cells and cellular senescence.
| Biological Activity | Cell Line/Model | Key Findings | Reference |
| Anticancer | HeLa (Cervical Cancer) | Inhibited proliferation, induced apoptosis, and caused cell cycle arrest in the G2/M phase (IC50 = 17.3 µmol/L). | [5] |
| Anti-senescence | Human Amniotic Mesenchymal Stem Cells (hAMSCs) | Prevents oxidative stress-induced senescence by activating the CaM/CaMKII/NRF2 and PERK/NRF2 signaling pathways. | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate analysis of this compound.
Extraction of this compound
This protocol outlines a standard method for the extraction of this compound from Ganoderma fruiting bodies.
-
Sample Preparation: Dried fruiting bodies of the Ganoderma species are ground into a fine powder (approximately 100 mesh).[8]
-
Extraction:
-
Accurately weigh 0.5 g of the powdered sample and transfer it to a conical flask.[8]
-
Add 20 mL of 80% ethanol (B145695).[8]
-
Sonicate the mixture for 3 hours at 60°C.[8]
-
Alternatively, for a larger scale, 10 kg of chipped fruiting bodies can be extracted with 20 L of 95% ethanol at 80°C three times.[9]
-
-
Filtration and Concentration:
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated method for the quantification of this compound.
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm), a gradient pump, an autosampler, and a DAD detector is used.[8]
-
Mobile Phase: A gradient elution of acetonitrile (B52724) and 0.03% aqueous phosphoric acid (v/v) is commonly employed.[8]
-
Detection: The detection wavelength is set at 252 nm.[3]
-
Standard Preparation:
-
A stock solution of this compound reference standard is prepared by dissolving 1 mg in 1 mL of methanol.[10]
-
Working standard solutions are prepared by serial dilution of the stock solution.
-
-
Calibration Curve: A calibration curve is constructed by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Analysis: The prepared sample extract is injected into the HPLC system, and the concentration of this compound is determined from the calibration curve.
Mandatory Visualization
The following diagrams illustrate a key experimental workflow and a signaling pathway modulated by this compound.
Caption: Experimental workflow for this compound analysis.
Caption: this compound prevents senescence via the CaM/CaMKII/NRF2 pathway.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. mycosphere.org [mycosphere.org]
- 5. A Review of Chemical Composition and Bioactivity Studies of the Most Promising Species of Ganoderma spp. | MDPI [mdpi.com]
- 6. This compound prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
Safety Operating Guide
Proper Disposal of Ganoderic Acid D: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety, logistical, and disposal information for Ganoderic Acid D, a bioactive triterpenoid (B12794562) utilized in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
This compound, while a valuable research compound, requires careful handling and disposal due to its potential as a skin and eye irritant and its classification as harmful if swallowed.[1] This document outlines the necessary protocols for its safe management and disposal in a laboratory setting.
Key Quantitative Data for this compound
For ease of reference, the following table summarizes important quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₂O₇ | Cayman Chemical, Sigma-Aldrich |
| Molecular Weight | 514.7 g/mol | Cayman Chemical |
| CAS Number | 108340-60-9 | Cayman Chemical, Sigma-Aldrich |
| Appearance | White to beige powder | Sigma-Aldrich |
| Solubility | DMSO: 2 mg/mL | Sigma-Aldrich |
| Storage Temperature | -20°C | BioCrick |
Experimental Protocol: Disposal Procedures
The appropriate disposal method for this compound is contingent on its physical state (solid or in solution) and whether it has been contaminated with other hazardous materials. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE must be worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If handling the powder outside of a fume hood, a respirator may be necessary to avoid inhalation.[2]
Disposal of Solid this compound
Uncontaminated, solid this compound waste should be handled with care.
Methodology:
-
Proper Labeling: Ensure the container holding the solid this compound is clearly and accurately labeled with the full chemical name.
-
Secure Packaging: Place the primary container into a larger, durable, and sealed outer container to prevent accidental spillage.
-
Waste Stream Disposal: Dispose of the securely packaged solid waste in accordance with your institution's protocols for non-hazardous chemical waste. While some sources suggest this can be disposed of in the regular solid waste stream, it is crucial to confirm this with your EHS department.[3]
Disposal of this compound in Solution
Solutions of this compound, typically prepared in organic solvents like dimethyl sulfoxide (B87167) (DMSO), must be treated as hazardous chemical waste.[3]
Methodology for Solutions in Organic Solvents (e.g., DMSO):
-
Consult EHS Guidelines: Before disposal, review your institution's EHS guidelines for the disposal of organic solvent waste.
-
Collect in Designated Waste Container: Carefully transfer the this compound solution into a designated hazardous waste container for organic solvents. This container must be compatible with the solvent used.
-
Proper Labeling: Ensure the hazardous waste container is accurately labeled with its contents, including the full chemical name "this compound" and the solvent used (e.g., "this compound in DMSO"), along with approximate concentrations.
-
Arrange for Pickup: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste.
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as gloves, pipette tips, and weighing papers, should be considered contaminated and disposed of as hazardous waste.[4] These items should be collected in a designated, labeled hazardous waste container.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Logical relationships in disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
